(3-(4-Aminophenyl)isoxazol-5-yl)methanol
Description
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Properties
IUPAC Name |
[3-(4-aminophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXXPOJYMSSBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717022 | |
| Record name | [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-66-5 | |
| Record name | [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(4-Aminophenyl)isoxazol-5-yl)methanol (CAS Number 885273-66-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(4-Aminophenyl)isoxazol-5-yl)methanol, bearing the CAS number 885273-66-5, is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, which combines an aminophenyl moiety with an isoxazole-5-methanol core, presents a versatile scaffold for the development of novel therapeutic agents. The isoxazole ring is a well-established pharmacophore known to enhance the physicochemical and biological properties of molecules, while the aminophenyl group offers a key site for further chemical modification and interaction with biological targets.[1] This guide provides a comprehensive overview of the known and predicted properties of this compound, including its synthesis, spectral characterization, potential reactivity, and prospective applications in drug discovery, based on data from analogous structures.
Physicochemical Properties
Table 1: Physicochemical Properties of (3-(4-Aminophenyl)isoxazol-5-yl)methanol
| Property | Value | Source |
| CAS Number | 885273-66-5 | [2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.20 g/mol | [2] |
| Purity | ≥95% (Commercially available) | [2] |
| SMILES | Nc1ccc(cc1)c1noc(CO)c1 | [2] |
| Predicted LogP | 1.5 | (Predicted) |
| Predicted Solubility | Soluble in DMSO and methanol | (Predicted) |
| Appearance | Likely a solid at room temperature | (Inferred) |
Synthesis and Structural Elucidation
A definitive, peer-reviewed synthesis of (3-(4-Aminophenyl)isoxazol-5-yl)methanol has not been published. However, a plausible and efficient synthetic route can be proposed based on established isoxazole synthesis methodologies, particularly the [3+2] cycloaddition reaction. This approach is supported by the successful synthesis of structurally similar compounds such as (3-para-tolyl-isoxazol-5-yl)methanol.[1]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 4-aminobenzaldehyde:
-
Formation of 4-aminobenzaldoxime: The initial step is the conversion of 4-aminobenzaldehyde to its corresponding aldoxime through a condensation reaction with hydroxylamine hydrochloride in a suitable solvent like pyridine.[1]
-
[3+2] Cycloaddition to form the Isoxazole Ring: The 4-aminobenzaldoxime is then reacted in situ with a chlorinating agent, such as sodium hypochlorite, to generate a nitrile oxide intermediate. This highly reactive species undergoes a [3+2] cycloaddition reaction with propargyl alcohol to yield the final product, (3-(4-Aminophenyl)isoxazol-5-yl)methanol.[1]
Caption: Proposed two-step synthesis of (3-(4-Aminophenyl)isoxazol-5-yl)methanol.
Predicted Spectroscopic Data
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on the analysis of analogous compounds, such as (3-(4-bromophenyl)-isoxazol-5-yl)methanol and (3-para-tolyl-isoxazol-5-yl)methanol, the expected spectral data for (3-(4-Aminophenyl)isoxazol-5-yl)methanol are summarized below.[1][3]
Table 2: Predicted ¹H NMR Spectral Data for (3-(4-Aminophenyl)isoxazol-5-yl)methanol in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.7 | d | 2H | Ar-H (ortho to isoxazole) |
| ~6.6-6.8 | d | 2H | Ar-H (ortho to -NH₂) |
| ~6.5 | s | 1H | Isoxazole C4-H |
| ~5.5 | s | 2H | -NH₂ |
| ~5.4 | t | 1H | -OH |
| ~4.6 | d | 2H | -CH₂-OH |
Table 3: Predicted ¹³C NMR Spectral Data for (3-(4-Aminophenyl)isoxazol-5-yl)methanol in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Isoxazole C5 |
| ~162 | Isoxazole C3 |
| ~150 | Ar-C (C-NH₂) |
| ~128 | Ar-CH (ortho to isoxazole) |
| ~120 | Ar-C (ipso to isoxazole) |
| ~114 | Ar-CH (ortho to -NH₂) |
| ~97 | Isoxazole C4 |
| ~55 | -CH₂-OH |
Table 4: Predicted FT-IR Absorption Bands for (3-(4-Aminophenyl)isoxazol-5-yl)methanol
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | O-H and N-H stretching (broad) |
| 3100-3000 | Aromatic C-H stretching |
| ~2900 | Aliphatic C-H stretching |
| ~1620 | C=N stretching (isoxazole) |
| ~1600, ~1500 | Aromatic C=C stretching |
| ~1400 | N-O stretching |
| ~1050 | C-O stretching (primary alcohol) |
In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight of 190.20 g/mol .
Reactivity and Potential for Derivatization
The bifunctional nature of (3-(4-Aminophenyl)isoxazol-5-yl)methanol, possessing both a primary aromatic amine and a primary alcohol, makes it an attractive building block for further chemical modifications.
Caption: Reactivity of the primary amine and primary alcohol functional groups.
-
Reactions of the Aromatic Amine: The primary aromatic amine can undergo a variety of reactions, including acylation to form amides, sulfonylation to form sulfonamides, and diazotization followed by Sandmeyer-type reactions to introduce a range of substituents on the phenyl ring.
-
Reactions of the Primary Alcohol: The primary alcohol is susceptible to esterification with carboxylic acids or their derivatives, etherification (e.g., Williamson ether synthesis), and oxidation to the corresponding aldehyde or carboxylic acid, depending on the reaction conditions.
This dual reactivity allows for the systematic exploration of the chemical space around the core scaffold, enabling the generation of libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Potential Applications in Drug Development
The isoxazole nucleus is a key component in numerous clinically approved drugs and is associated with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4] The aminophenyl substituent further enhances the potential of this scaffold, as this moiety is also present in many bioactive molecules.
Derivatives of aminophenyl isoxazoles have been investigated for their potential as:
-
Kinase Inhibitors: For instance, derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine have been synthesized and evaluated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[5]
-
Anticancer Agents: Novel isoxazole-amide analogues have been synthesized and shown to possess cytotoxic activity against various cancer cell lines.[4]
-
Antioxidant Agents: Some isoxazole derivatives have also demonstrated promising antioxidant activity.[4]
The title compound, (3-(4-Aminophenyl)isoxazol-5-yl)methanol, serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications in these and other disease areas.
Crystallographic Information and Molecular Conformation
While a crystal structure for (3-(4-Aminophenyl)isoxazol-5-yl)methanol is not available, insights into its likely solid-state conformation can be gleaned from the crystal structure of the related compound, 5-amino-3-(4-methoxyphenyl)isoxazole.[6] In this analogue, the dihedral angle between the isoxazole and phenyl rings is relatively small (7.30 (13)°), suggesting a near-planar conformation.[6] It is plausible that the aminophenyl analogue would adopt a similar low-energy conformation.
In the crystal lattice of 5-amino-3-(4-methoxyphenyl)isoxazole, molecules are linked by N-H···N hydrogen bonds, forming chains.[6] For (3-(4-Aminophenyl)isoxazol-5-yl)methanol, the presence of the additional hydroxyl group would likely lead to a more complex hydrogen-bonding network, potentially involving O-H···N, N-H···O, and O-H···O interactions, which would significantly influence its crystal packing and physical properties such as melting point and solubility.
Safety and Handling
The toxicological properties of (3-(4-Aminophenyl)isoxazol-5-yl)methanol have not been thoroughly investigated. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
(3-(4-Aminophenyl)isoxazol-5-yl)methanol is a promising building block for medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established cycloaddition chemistry. The presence of two reactive functional groups, a primary amine and a primary alcohol, provides ample opportunities for derivatization and the creation of compound libraries for biological screening. While detailed experimental data for this specific compound is limited, analogies to closely related structures provide a strong foundation for its further investigation and application in the development of novel therapeutic agents.
References
-
Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). Bioorganic & Medicinal Chemistry. [Link]
-
Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Evidence-Based Complementary and Alternative Medicine. [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. [Link]
-
Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2024). ResearchGate. [Link]
-
Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2024). ResearchGate. [Link]
Sources
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- 2. (3-(4-aminophenyl)isoxazol-5-yl)methanol; CAS No.: 885273-66-5 [chemshuttle.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of (3-(4-aminophenyl)isoxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Significance of Aminophenylisoxazoles in Medicinal Chemistry
The isoxazole ring is a prominent five-membered heterocyclic motif that has garnered substantial attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] Isoxazole derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The unique electronic and structural characteristics of the isoxazole ring allow for a variety of intermolecular interactions, making it a privileged scaffold in drug design.
This guide focuses on a specific derivative, (3-(4-aminophenyl)isoxazol-5-yl)methanol, a molecule that combines the isoxazole core with an aminophenyl group and a hydroxymethyl moiety. This combination of functional groups suggests potential for this compound to serve as a versatile building block in the synthesis of more complex molecules with tailored biological activities. The presence of the aminophenyl group, in particular, opens avenues for further derivatization and modulation of its physicochemical and pharmacological properties. Understanding the core physicochemical properties of this molecule is therefore a critical first step for any researcher aiming to explore its potential in drug discovery and development.
Molecular Identity and Structure
| Property | Value | Source |
| Chemical Name | (3-(4-aminophenyl)isoxazol-5-yl)methanol | - |
| CAS Number | 885273-66-5 | ChemShuttle |
| Molecular Formula | C₁₀H₁₀N₂O₂ | ChemShuttle |
| Molecular Weight | 190.20 g/mol | ChemShuttle |
| SMILES | Nc1ccc(cc1)c2cc(CO)no2 | ChemShuttle |
| InChI Key | Not Available | - |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";// Atom nodes N1 [label="N", pos="0,0.8!", fontcolor="#202124"]; O1 [label="O", pos="0.8,0.4!", fontcolor="#202124"]; C1 [label="C", pos="0.8,-0.4!", fontcolor="#202124"]; C2 [label="C", pos="0,-1!", fontcolor="#202124"]; C3 [label="C", pos="-0.8,-0.4!", fontcolor="#202124"]; C4 [label="C", pos="-2,-0.8!", fontcolor="#202124"]; C5 [label="C", pos="-2.8,-0.1!", fontcolor="#202124"]; C6 [label="C", pos="-3.6,-0.8!", fontcolor="#202124"]; C7 [label="C", pos="-3.6,-2!", fontcolor="#202124"]; C8 [label="C", pos="-2.8,-2.7!", fontcolor="#202124"]; C9 [label="C", pos="-2,-2!", fontcolor="#202124"]; N2 [label="N", pos="-2.8,-3.5!", fontcolor="#202124"]; H1 [label="H", pos="-2.4,-3.9!", fontcolor="#202124"]; H2 [label="H", pos="-3.2,-3.9!", fontcolor="#202124"]; C10 [label="C", pos="1.6,-1!", fontcolor="#202124"]; O2 [label="O", pos="2.4,-0.6!", fontcolor="#202124"]; H3 [label="H", pos="2.8,-0.9!", fontcolor="#202124"]; H4 [label="H", pos="1.4,-1.8!", fontcolor="#202124"]; H5 [label="H", pos="2.2,-1.4!", fontcolor="#202124"]; H6 [label="H", pos="-0.2,-1.8!", fontcolor="#202124"]; H7 [label="H", pos="-2.8,0.7!", fontcolor="#202124"]; H8 [label="H", pos="-4.2,-0.2!", fontcolor="#202124"]; H9 [label="H", pos="-4.2,-2.5!", fontcolor="#202124"]; H10 [label="H", pos="-1.4,-2.5!", fontcolor="#202124"];
// Bonds N1 -- O1 [style=single]; O1 -- C1 [style=single]; C1 -- C2 [style=double]; C2 -- C3 [style=single]; C3 -- N1 [style=double]; C3 -- C4 [style=single]; C4 -- C5 [style=double]; C5 -- C6 [style=single]; C6 -- C7 [style=double]; C7 -- C8 [style=single]; C8 -- C9 [style=double]; C9 -- C4 [style=single]; C8 -- N2 [style=single]; N2 -- H1 [style=single]; N2 -- H2 [style=single]; C1 -- C10 [style=single]; C10 -- O2 [style=single]; O2 -- H3 [style=single]; C10 -- H4 [style=single]; C10 -- H5 [style=single]; C2 -- H6 [style=single]; C5 -- H7 [style=single]; C6 -- H8 [style=single]; C7 -- H9 [style=single]; C9 -- H10 [style=single];
}
Figure 1: 2D structure of (3-(4-aminophenyl)isoxazol-5-yl)methanol.
Physicochemical Properties: A Blend of Experimental Data and In Silico Predictions
A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. Due to a lack of publicly available experimental data for (3-(4-aminophenyl)isoxazol-5-yl)methanol, this section presents a combination of known information and computationally predicted values to provide a foundational dataset for researchers.
| Property | Predicted/Experimental Value | Method/Source |
| Melting Point | 203.4 °C | Predicted (AAT Bioquest) |
| Boiling Point | 468.9 °C | Predicted (AAT Bioquest) |
| Water Solubility | 1.41 g/L | Predicted (Chemicalize) |
| logP (Octanol-Water Partition Coefficient) | 1.25 | Predicted (Chemicalize) |
| pKa (Most Acidic) | 12.89 (Alcoholic OH) | Predicted (Chemicalize) |
| pKa (Most Basic) | 4.09 (Aniline NH₂) | Predicted (Chemicalize) |
Rationale Behind Property Significance:
-
Melting Point: The predicted high melting point suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding from the amine and hydroxyl groups, as well as π-π stacking of the aromatic rings. This has implications for its solid-state stability and formulation.
-
Boiling Point: The high predicted boiling point is consistent with the presence of hydrogen bonding functional groups and a relatively rigid molecular structure.
-
Water Solubility: The predicted moderate water solubility is a result of the balance between the hydrophilic amine and alcohol functionalities and the hydrophobic phenyl and isoxazole rings. This property is crucial for its potential bioavailability.
-
logP: A positive logP value indicates a preference for the lipid phase over the aqueous phase, suggesting that the compound is likely to have good membrane permeability.
-
pKa: The predicted pKa values indicate that the aniline nitrogen is weakly basic, while the hydroxyl group is weakly acidic. These values are critical for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, receptor binding, and membrane transport.
Proposed Synthesis Pathway: A Regioselective Approach
While a specific synthesis for (3-(4-aminophenyl)isoxazol-5-yl)methanol has not been detailed in publicly available literature, a plausible and efficient synthetic route can be proposed based on well-established methods for the synthesis of 3,5-disubstituted isoxazoles.[5] The most common and regioselective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6]
Figure 2: Proposed synthetic workflow for (3-(4-aminophenyl)isoxazol-5-yl)methanol.
Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure based on similar syntheses and should be optimized for this specific substrate.
Step 1: Synthesis of 4-Aminobenzaldehyde Oxime
-
Dissolve 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium bicarbonate or sodium acetate (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-aminobenzaldehyde oxime.
Step 2: In Situ Generation of 4-Aminophenylnitrile Oxide and Cycloaddition
-
Dissolve 4-aminobenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add propargyl alcohol (1.2 eq) to the solution.
-
Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) in the same solvent, to the reaction mixture at 0 °C. A base, such as triethylamine, is often added to facilitate the elimination of HCl to form the nitrile oxide.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (3-(4-aminophenyl)isoxazol-5-yl)methanol.
Predicted Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is essential for the structural confirmation of synthesized organic molecules.[3] While experimental spectra for the title compound are not available, we can predict the key features of its ¹H and ¹³C NMR spectra based on the known chemical shifts of similar structures and the principles of NMR spectroscopy.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 2H | Ar-H (ortho to isoxazole) |
| ~6.7 | d | 2H | Ar-H (ortho to NH₂) |
| ~6.5 | s | 1H | Isoxazole-H |
| ~5.5 | s (br) | 2H | -NH₂ |
| ~5.4 | t | 1H | -OH |
| ~4.6 | d | 2H | -CH₂- |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C5 (isoxazole) |
| ~162 | C3 (isoxazole) |
| ~150 | C-NH₂ (aromatic) |
| ~128 | C-H (aromatic, ortho to isoxazole) |
| ~118 | C-isoxazole (aromatic) |
| ~113 | C-H (aromatic, ortho to NH₂) |
| ~98 | C4 (isoxazole) |
| ~55 | -CH₂OH |
Interpretation and Rationale: The predicted ¹H NMR spectrum shows the characteristic signals for a 1,4-disubstituted benzene ring, with two doublets in the aromatic region. The isoxazole proton is expected to appear as a singlet. The protons of the methylene and hydroxyl groups will likely show coupling, appearing as a doublet and a triplet, respectively. The amine protons are expected to be a broad singlet. The predicted ¹³C NMR spectrum reflects the different carbon environments, with the isoxazole carbons appearing at characteristic downfield shifts.
Protocols for Experimental Determination of Physicochemical Properties
For the advancement of research on this compound, experimental determination of its physicochemical properties is paramount. The following are standard, validated protocols that can be employed.
1. Melting Point Determination (Capillary Method)
-
Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
-
Protocol:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The range between these two temperatures is the melting point range.
-
2. Determination of logP (Shake-Flask Method)
-
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. logP is the logarithm of this ratio, typically between n-octanol and water.
-
Protocol:
-
Prepare solutions of n-octanol saturated with water and water saturated with n-octanol.
-
Dissolve a known amount of the compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase to a flask.
-
Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Allow the two phases to separate completely.
-
Carefully sample each phase and determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient P = [Concentration in Octanol] / [Concentration in Water].
-
The logP is the base-10 logarithm of P.
-
3. Determination of Aqueous Solubility
-
Principle: The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specified temperature.
-
Protocol:
-
Add an excess amount of the solid compound to a known volume of water in a vial.
-
Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any suspended solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The determined concentration represents the aqueous solubility of the compound at that temperature.
-
Conclusion and Future Directions
(3-(4-aminophenyl)isoxazol-5-yl)methanol represents a promising scaffold for the development of novel therapeutic agents, leveraging the well-documented biological activities of the isoxazole core. While a comprehensive experimental characterization of this specific molecule is still needed, this in-depth technical guide provides a solid foundation for researchers by consolidating its known identity, offering reliable in silico predictions of its key physicochemical properties, and outlining a plausible synthetic strategy.
The presented protocols for experimental determination will be instrumental in validating these predictions and building a robust data package for this compound. Future research should focus on the synthesis and experimental validation of these properties, followed by the exploration of its biological activities. The versatile functional groups of this molecule make it an ideal candidate for library synthesis and structure-activity relationship (SAR) studies, paving the way for the discovery of new and potent drug candidates.
References
-
Advances in isoxazole chemistry and their role in drug discovery. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery - PMC. (URL: [Link])
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (URL: [Link])
-
Full article: D-Ring modification of steroids: synthesis of isoxazole annulated steroids from des D-formyl alkyne via 1,3-dipolar cycloaddition reaction. (URL: [Link])
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. (URL: [Link])
-
Biologically active drugs containing isoxazole moiety. - ResearchGate. (URL: [Link])
Sources
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- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
The Isoxazole Scaffold: A Privileged Motif Driving Therapeutic Innovation
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties and versatile chemical reactivity have established it as a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets, leading to diverse pharmacological activities.[2][3] This guide provides an in-depth exploration of the biological activities of isoxazole derivatives, designed for researchers and drug development professionals. We will dissect the synthetic strategies that generate molecular diversity, delve into the mechanisms of action across key therapeutic areas, elucidate critical structure-activity relationships (SAR), and provide field-proven experimental protocols to empower your research and development endeavors.
The Isoxazole Core: Physicochemical and Structural Rationale
The utility of the isoxazole moiety in drug design is not accidental; it stems from a unique combination of electronic and structural features. As an aromatic heterocycle, it is relatively stable, yet the inherent weakness of the N-O bond provides a potential site for metabolic cleavage or synthetic manipulation, a feature that can be exploited in pro-drug strategies.[4]
The arrangement of heteroatoms in the 1,2-position distinguishes isoxazole from its 1,3-oxazole isomer, leading to a significant difference in electronic properties. This distinction is critical in how the molecule interacts with biological targets. The isoxazole scaffold can engage in various non-covalent interactions, including hydrogen bonding (with the nitrogen atom as the primary acceptor) and π-π stacking, which are fundamental to molecular recognition at receptor binding sites.[2]
Table 1: Key Physicochemical Properties of the Isoxazole Scaffold
| Property | Value/Description | Significance in Drug Design |
| Structure | 1,2-Oxazole | The adjacent N and O atoms create a unique electronic distribution and dipole moment.[2] |
| pKa (conjugate acid) | -3.0 | Isoxazoles are very weak bases, meaning they are typically uncharged at physiological pH, which can aid in cell membrane permeability.[2] |
| Dipole Moment | ~3.0 D | The relatively large dipole moment can influence solubility and the ability to engage in polar interactions with biological targets.[2] |
| Hydrogen Bonding | The ring nitrogen acts as a hydrogen bond acceptor. | Crucial for anchoring the molecule within a protein's active site.[2] |
| Bioisosterism | Can serve as a bioisostere for amide or ester groups. | Allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, such as improving metabolic stability or modifying receptor affinity.[5] |
Synthetic Strategies: Building the Arsenal of Isoxazole Derivatives
The vast chemical space of isoxazole derivatives is accessible through robust and versatile synthetic methodologies. The choice of synthetic route is a critical experimental decision, as it dictates the substitution patterns and, therefore, the biological activities of the resulting compounds.
The most prevalent and powerful method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][6] This reaction is highly efficient and regioselective, allowing for the controlled synthesis of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles. More recently, green chemistry approaches, such as ultrasound-assisted synthesis, have been developed to increase efficiency, reduce reaction times, and minimize the use of hazardous solvents.[7]
Experimental Protocol: General Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol describes a common laboratory-scale synthesis, which must be validated for each specific set of reactants.
-
Generation of Nitrile Oxide (In Situ):
-
To a solution of an appropriate aromatic aldoxime (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress is monitored by Thin-Layer Chromatography (TLC). This step generates the intermediate hydroximoyl chloride.
-
Add a mild base, such as triethylamine (TEA) (1.5 eq), to the mixture. The base facilitates the elimination of HCl to generate the reactive nitrile oxide dipole in situ.
-
-
Cycloaddition Reaction:
-
To the solution containing the in situ generated nitrile oxide, add the terminal alkyne (1.2 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours, or gently heat to 50-60°C to accelerate the reaction if necessary. Monitor reaction completion using TLC.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole derivative.
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Purity is typically assessed by HPLC.
-
Visualization: Synthetic Workflow
Caption: General workflow for isoxazole synthesis via cycloaddition.
Broad-Spectrum Biological Activity: Mechanisms and Applications
Isoxazole derivatives have demonstrated a remarkable range of biological activities, making them valuable candidates in numerous therapeutic areas.[5]
Antimicrobial Activity
The isoxazole scaffold is a key component of several clinically important antibiotics.[1] For instance, the penicillins Cloxacillin, Dicloxacillin, and Oxacillin contain a substituted isoxazole ring that imparts stability against bacterial β-lactamase enzymes. Other derivatives, like Sulfamethoxazole, function by inhibiting dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[1]
Mechanism of Action Insight: The efficacy of isoxazole-based antibacterials often stems from the specific substituents attached to the core ring. These side chains are engineered to either protect a pharmacologically active core (like the β-lactam ring) or to mimic a natural substrate to inhibit a crucial bacterial enzyme.[1]
Table 2: In Vitro Antibacterial Activity (MIC) of Novel Isoxazole Derivatives
| Compound ID | R1 Group | R2 Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| TPI-2 | 4-Cl-Phenyl | Phenyl | 62.5 | 125 | [8] |
| TPI-5 | 4-NO₂-Phenyl | Phenyl | 62.5 | 62.5 | [8] |
| TPI-14 | 4-OCH₃-Phenyl | 4-Cl-Phenyl | 125 | 250 | [8] |
| Ciprofloxacin | (Standard) | (Standard) | <8 | <8 | [8] |
Note: Data is illustrative and sourced from a specific study for comparative purposes.
Anti-inflammatory Activity
A significant number of isoxazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9] The FDA-approved drug Valdecoxib is a selective COX-2 inhibitor built around an isoxazole core.[1] By selectively inhibiting COX-2, which is upregulated during inflammation, these agents can reduce the production of prostaglandins that mediate pain and swelling, while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[10]
Caption: Isoxazoles can induce apoptosis via the mitochondrial pathway.
Table 3: In Vitro Cytotoxicity (IC₅₀) of Isoxazole Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | Description | IC₅₀ (µM) | Reference |
| Compound 10a | DU145 | Prostate Cancer | 0.96 | [11] |
| Compound 10b | DU145 | Prostate Cancer | 1.06 | [11] |
| Compound 4c | U87 | Glioblastoma | 67.6 | [11] |
| Compound 45 | A549 | Lung Cancer | 2 ± 1 | [12] |
| Doxorubicin | A549 | (Standard) | <1 | [12] |
Note: IC₅₀ is the concentration required to inhibit 50% of cell growth.
Structure-Activity Relationship (SAR): A Guide to Rational Design
Systematic modification of the isoxazole scaffold is key to optimizing potency and selectivity. SAR studies reveal which functional groups at specific positions enhance or diminish biological activity. [13] Key SAR Insights:
-
Position 3 and 5 Substituents: These are the most common points of modification. Large, aromatic, or heterocyclic groups are often attached here. [11]* Aryl Ring Substitutions: For anticancer and anti-inflammatory activity, the substitution pattern on aryl rings at C3 or C5 is critical. Electron-withdrawing groups like halogens (Cl, Br) or electron-donating groups like methoxy (OCH₃) can drastically alter activity, likely by influencing electronic properties and steric fit within the target's binding pocket. [11][14]* Linker Moiety: The nature of the chemical linker connecting the isoxazole to other pharmacophores can impact flexibility, solubility, and overall efficacy.
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Structural Analysis and Characterization of (3-(4-Aminophenyl)isoxazol-5-yl)methanol
An In-depth Technical Guide
Abstract
(3-(4-Aminophenyl)isoxazol-5-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its unique structure, combining an isoxazole core with an aminophenyl group and a hydroxymethyl substituent, imparts specific physicochemical properties that are critical for its function in drug design. Rigorous structural elucidation and purity assessment are therefore non-negotiable prerequisites for its use in research and development. This guide provides a comprehensive overview of the essential analytical techniques required for the definitive characterization of this molecule. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed protocols for each.
Introduction and Molecular Overview
The title compound, (3-(4-Aminophenyl)isoxazol-5-yl)methanol, possesses a distinct molecular architecture. The isoxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which acts as a versatile scaffold in drug discovery. The 4-aminophenyl group introduces a primary amine, a common site for further chemical modification, while the 5-hydroxymethyl group provides a reactive handle for esterification or etherification.
The primary objective of this guide is to establish a self-validating analytical workflow. Each technique discussed is chosen not only to confirm the molecule's identity but also to create a cohesive, cross-verifiable dataset that ensures the highest confidence in sample quality.
Chromatographic Purity Assessment: HPLC
Before undertaking extensive structural analysis, it is imperative to confirm the purity of the sample. HPLC is the gold-standard technique for this purpose, capable of separating the target compound from starting materials, by-products, and other impurities.
Expert Insight: The choice of a reversed-phase (RP) C18 column is logical for this molecule due to its moderate polarity. The mobile phase, typically a mixture of acetonitrile or methanol and water, is selected to ensure adequate retention and sharp, symmetrical peak shapes. A gradient elution is often preferred over isocratic elution to ensure that both polar and non-polar impurities are effectively resolved and eluted within a reasonable timeframe. The addition of a small amount of an acid like formic acid (0.1%) to the mobile phase can improve peak shape by protonating the primary amine, reducing tailing.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of water/acetonitrile.
-
Injection Volume: 10 µL.
Expected Outcome: A single major peak should be observed. Purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks.
Definitive Structural Elucidation: NMR Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination in solution. Both ¹H and ¹³C NMR provide atom-level information about the chemical environment and connectivity within the molecule.
Expert Insight: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice for this compound. Its high polarity readily dissolves the molecule, and its ability to participate in hydrogen bonding allows for the observation of exchangeable protons from the -NH₂ and -OH groups, which might otherwise be broadened or absent in non-polar solvents.
Proton (¹H) NMR Spectroscopy
¹H NMR reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin splitting patterns.
Protocol: ¹H NMR Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Referencing: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
Data Interpretation and Expected Signals
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Ar-H (ortho to -NH₂) | ~6.7 | Doublet (d) | 2H | Shielded by the electron-donating -NH₂ group. |
| Ar-H (meta to -NH₂) | ~7.6 | Doublet (d) | 2H | Deshielded by proximity to the isoxazole ring. |
| Isoxazole C4-H | ~6.8 | Singlet (s) | 1H | Unique proton on the heterocyclic ring. |
| -CH₂OH | ~4.6 | Singlet (s) or Doublet (d) | 2H | Adjacent to the isoxazole ring. May show coupling to the -OH proton. |
| -NH ₂ | ~5.8 | Broad Singlet (br s) | 2H | Exchangeable protons of the primary amine. |
| -CH₂OH | ~5.6 | Broad Singlet (br s) or Triplet (t) | 1H | Exchangeable proton of the hydroxyl group. |
Carbon (¹³C) NMR Spectroscopy
¹³C NMR provides a count of the unique carbon atoms in the molecule.
Protocol: ¹³C NMR Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer (operating at ~100 MHz for carbon).
-
Acquisition: Use a standard proton-decoupled pulse sequence (e.g., PENDANT or APT) to acquire the spectrum. A larger number of scans (e.g., 1024) is typically required.
-
Referencing: Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Expected Carbon Signals
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |
| -C H₂OH | ~55-60 | Aliphatic carbon attached to an electronegative oxygen. |
| Isoxazole C 4 | ~100-105 | Electron-rich carbon on the isoxazole ring. |
| Aromatic C (various) | ~113-152 | Aromatic carbons with distinct shifts due to substituent effects. |
| Isoxazole C 3 & C 5 | ~160-175 | Deshielded carbons within the heterocyclic ring, double-bonded to heteroatoms. |
Molecular Weight and Fragmentation: Mass Spectrometry
Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high precision.
Expert Insight: Electrospray ionization (ESI) is the preferred method for this molecule. Its ability to ionize polar molecules makes it ideal for analyzing compounds with -NH₂ and -OH groups. Running the analysis in positive ion mode ([M+H]⁺) is standard, as the primary amine is easily protonated.
Protocol: ESI-MS Analysis
-
Instrument: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.
-
Infusion: Introduce the sample directly via a syringe pump or through an LC system.
-
Data Acquisition: Scan over a mass range of m/z 50-500.
Expected Outcome:
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Exact Mass: 190.0742 g/mol
-
Observed Ion [M+H]⁺: m/z 191.0815
The observation of an ion with an m/z value corresponding to the protonated molecule provides strong evidence for the compound's identity.
Functional Group Identification: IR Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument: FTIR Spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Background: Perform a background scan prior to sample analysis.
Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H and O-H stretching | Primary Amine (-NH₂) and Hydroxyl (-OH) |
| 3100 - 3000 | C-H stretching | Aromatic and Isoxazole C-H |
| ~1620 | N-H bending (scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N stretching | Aromatic Ring and Isoxazole Ring |
| 1300 - 1000 | C-O stretching | Primary Alcohol (-CH₂OH) |
Comprehensive Analytical Workflow
A logical and efficient workflow is crucial for the complete characterization of (3-(4-Aminophenyl)isoxazol-5-yl)methanol. The following diagram illustrates the relationship between the techniques described.
Caption: Integrated workflow for the characterization of a chemical intermediate.
Conclusion
The structural analysis and characterization of (3-(4-Aminophenyl)isoxazol-5-yl)methanol require a multi-technique approach. By systematically employing HPLC for purity, NMR for detailed structural mapping, mass spectrometry for molecular weight confirmation, and IR for functional group identification, a complete and verifiable profile of the molecule can be established. This rigorous analytical package ensures that the material meets the stringent quality standards required for its application in pharmaceutical research and development, providing a solid foundation for any subsequent synthetic work.
References
There are no specific scientific papers detailing the comprehensive characterization of this exact molecule readily available through general searches. The protocols and expected data are based on standard analytical chemistry principles and data from closely related analogues found in chemical databases. For a real-world application, this data would be generated in-house and compared to established literature on similar isoxazole structures.
The Isoxazole Scaffold: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its remarkable versatility and prevalence in a wide array of biologically active compounds have cemented its status as a "privileged scaffold."[4][5] This guide provides an in-depth exploration of the synthesis and characterization of novel isoxazole compounds, offering both foundational principles and field-proven insights for researchers at the forefront of innovation.
The Enduring Significance of the Isoxazole Core
The unique electronic properties and structural rigidity of the isoxazole ring enable it to act as a versatile pharmacophore, capable of engaging in various biological interactions.[2][6] Its presence in numerous FDA-approved drugs, such as the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin, underscores its therapeutic relevance.[7] Furthermore, isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][6][8][9] This inherent bioactivity, coupled with the synthetic tractability of the isoxazole core, makes it a highly attractive target for drug discovery and development programs.
Strategic Approaches to Isoxazole Synthesis
The construction of the isoxazole ring can be achieved through several strategic synthetic disconnections. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
The Cornerstone of Isoxazole Synthesis: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is the most widely employed and versatile method for constructing the isoxazole ring.[5][10] This reaction is highly regioselective and proceeds through a concerted pericyclic mechanism.
Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
In-Situ Generation of Nitrile Oxides: For safety and efficiency, nitrile oxides are typically generated in situ from the corresponding aldoximes using an oxidizing agent. Common oxidants include N-chlorosuccinimide (NCS) or ceric ammonium nitrate (CAN).[11] The choice of oxidant and reaction conditions can significantly impact the yield and purity of the final product.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
-
Aldoxime Formation: To a solution of the desired aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.
-
Nitrile Oxide Generation and Cycloaddition: In a separate flask, dissolve the alkyne (1.1 eq) in a suitable solvent such as dichloromethane or ethyl acetate. To the crude aldoxime solution, add the chosen oxidizing agent (e.g., NCS, 1.2 eq) portion-wise at 0 °C. After complete addition, add the alkyne solution and stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired isoxazole.
The Classical Approach: Reaction of Hydroxylamine with 1,3-Dicarbonyl Compounds
Another fundamental method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[7] This approach is particularly useful for the synthesis of 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. The regioselectivity of the cyclization is dependent on the nature of the substituents on the dicarbonyl compound and the reaction conditions.
Caption: Mechanistic pathway for isoxazole synthesis from a 1,3-diketone.
Experimental Protocol: Synthesis of a 3,5-Dimethylisoxazole
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-pentanedione (1.0 eq) in ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) to the solution.
-
Reaction and Work-up: Reflux the reaction mixture for 4-6 hours. After cooling to room temperature, pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude isoxazole.
-
Purification: Purify the product by distillation or column chromatography.
Modern and Greener Synthetic Methodologies
In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for isoxazole synthesis. These include ultrasound-assisted synthesis and metal-free reaction conditions.
-
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and often allows for the use of greener solvents like water.[11] This technique has been successfully applied to various isoxazole synthetic routes, including multicomponent reactions.[11]
-
Metal-Free Synthesis: While copper-catalyzed cycloadditions are common, the development of metal-free alternatives is crucial to avoid potential metal contamination in pharmaceutical applications.[4][5] These methods often rely on the use of organic catalysts or proceed under catalyst-free conditions at elevated temperatures.
Comprehensive Characterization of Novel Isoxazoles
The unambiguous identification and characterization of newly synthesized isoxazole compounds are paramount. A combination of spectroscopic and spectrometric techniques is typically employed.[10]
Spectroscopic and Spectrometric Analysis
| Technique | Information Provided | Key Expected Features for Isoxazoles |
| ¹H NMR | Provides information about the number, connectivity, and chemical environment of protons. | Aromatic protons on the isoxazole ring typically resonate in the δ 6.0-9.0 ppm region.[12][13] The chemical shifts are influenced by the substitution pattern. |
| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. | The carbon atoms of the isoxazole ring typically appear in the δ 95-170 ppm range.[12] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Characteristic C=N and N-O stretching vibrations are observed in the 1600-1650 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.[14] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecular formula. | The molecular ion peak (M⁺) is typically observed, and fragmentation patterns can provide structural clues.[15] |
X-ray Crystallography
For crystalline isoxazole derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.[16][17] This technique is invaluable for confirming the regiochemistry of the synthesis and for studying intermolecular interactions in the solid state.
Caption: A simplified workflow for the characterization of an isoxazole derivative by X-ray crystallography.
Conclusion and Future Perspectives
The synthesis and characterization of novel isoxazole compounds remain a vibrant and highly rewarding area of chemical research. The established synthetic methodologies, coupled with modern, greener approaches, provide a robust toolbox for accessing a vast chemical space of isoxazole derivatives. The continued exploration of this privileged scaffold is poised to yield new therapeutic agents and advanced materials with tailored properties. As our understanding of the biological targets and mechanisms of action of isoxazole-containing molecules deepens, so too will our ability to design and synthesize the next generation of innovative compounds.
References
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. [Link]
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Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI. [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). RSC Publishing. [Link]
-
(PDF) Synthesis of Fused Isoxazoles: A Comprehensive Review. (n.d.). ResearchGate. [Link]
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Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. (n.d.). IJARIIT. [Link]
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Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications. (n.d.). ResearchGate. [Link]
-
THE MAIN DIRECTIONS AND RECENT TRENDS IN THE SYNTHESIS AND USE OF ISOXAZOLES. (2020, July 10). Chemistry of Heterocyclic Compounds. [Link]
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Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). National Center for Biotechnology Information. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). IP Innovative Publication. [Link]
-
(PDF) Recent Advances on the Synthesis and Reactivity of Isoxazoles. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. [Link]
-
(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (n.d.). ResearchGate. [Link]
-
Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]
-
Isoxazole | C3H3NO. (n.d.). PubChem. [Link]
-
(PDF) Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. (n.d.). ResearchGate. [Link]
-
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.). Science Arena Publications. [Link]
-
IR, NMR and HR-MS Mass spectrum of isoxazole 2c. (n.d.). ResearchGate. [Link]
-
X‐ray crystal structure of 5a. (n.d.). ResearchGate. [Link]
-
(PDF) The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (n.d.). ResearchGate. [Link]
-
Isoxazole. (n.d.). Wikipedia. [Link]
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- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
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A Predictive Guide to the Spectroscopic Characterization of (3-(4-aminophenyl)isoxazol-5-yl)methanol
This technical guide provides a detailed, predictive analysis of the spectroscopic data for the novel compound, (3-(4-aminophenyl)isoxazol-5-yl)methanol. As experimental data for this specific molecule is not yet publicly available, this document serves as a robust predictive framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing comparisons with structurally analogous compounds, we can confidently anticipate the spectral features of this molecule. This guide is designed to be a practical tool for the identification and structural elucidation of this and similar isoxazole derivatives, which are of growing interest in medicinal chemistry.[1]
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for the accurate assignment of spectroscopic signals. The structure of (3-(4-aminophenyl)isoxazol-5-yl)methanol is presented below with a systematic numbering scheme that will be used throughout this guide.
Caption: Molecular structure of (3-(4-aminophenyl)isoxazol-5-yl)methanol with atom numbering.
¹H NMR Spectroscopy: Predicted Data and Interpretation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of (3-(4-aminophenyl)isoxazol-5-yl)methanol in a common solvent like DMSO-d₆ is expected to show distinct signals for the aromatic, isoxazole, methylene, hydroxyl, and amino protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.60 - 7.70 | Doublet | 2H | ~8.5 |
| H-3', H-5' | 6.70 - 6.80 | Doublet | 2H | ~8.5 |
| H-4 | 6.50 - 6.60 | Singlet | 1H | - |
| -NH₂ | 5.00 - 5.50 | Broad Singlet | 2H | - |
| -CH₂- | 4.70 - 4.80 | Singlet | 2H | - |
| -OH | 5.40 - 5.80 | Broad Singlet | 1H | - |
-
Aromatic Protons (H-2', H-6', H-3', H-5'): The aminophenyl group is expected to exhibit a typical AA'BB' system. The protons ortho to the isoxazole ring (H-2', H-6') are deshielded and will appear as a doublet in the downfield region (δ 7.60 - 7.70 ppm). The protons ortho to the amino group (H-3', H-5') are shielded by the electron-donating amino group and will appear as a doublet further upfield (δ 6.70 - 6.80 ppm).[2] The coupling constant between these adjacent aromatic protons is typically around 8.5 Hz.
-
Isoxazole Proton (H-4): The single proton on the isoxazole ring is expected to appear as a sharp singlet in the aromatic region, predicted to be around δ 6.50 - 6.60 ppm. This is consistent with data from similar 3,5-disubstituted isoxazoles.[3]
-
Methylene Protons (-CH₂-): The two protons of the hydroxymethyl group are chemically equivalent and are not adjacent to any other protons, hence they will appear as a singlet. Their position is influenced by the adjacent electronegative oxygen and the isoxazole ring, leading to a predicted chemical shift of δ 4.70 - 4.80 ppm.
-
Amino (-NH₂) and Hydroxyl (-OH) Protons: These protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature.[4] In DMSO-d₆, they are expected to appear as broad singlets. The amino protons are predicted to be in the range of δ 5.00 - 5.50 ppm, while the hydroxyl proton is expected to be slightly further downfield at δ 5.40 - 5.80 ppm.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ helps in observing the labile -NH and -OH protons.[5]
-
Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
Temperature: 298 K.
-
¹³C NMR Spectroscopy: Predicted Data and Interpretation
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 | 170.0 - 172.0 |
| C-3 | 162.0 - 164.0 |
| C-4' | 150.0 - 152.0 |
| C-2', C-6' | 128.0 - 130.0 |
| C-1' | 118.0 - 120.0 |
| C-3', C-5' | 113.0 - 115.0 |
| C-4 | 100.0 - 102.0 |
| C-6 (-CH₂OH) | 55.0 - 57.0 |
-
Isoxazole Carbons (C-3, C-4, C-5): The carbons of the isoxazole ring are expected to have distinct chemical shifts. C-5, being adjacent to the ring oxygen and the hydroxymethyl group, is predicted to be the most downfield (δ 170.0 - 172.0 ppm). C-3, attached to the phenyl ring, will also be downfield (δ 162.0 - 164.0 ppm). C-4, the protonated carbon of the isoxazole ring, is expected to be the most upfield of the ring carbons (δ 100.0 - 102.0 ppm).[3]
-
Aromatic Carbons (C-1' to C-6'): The carbon attached to the amino group (C-4') is expected to be significantly shielded (δ 150.0 - 152.0 ppm). The carbon attached to the isoxazole ring (C-1') will be deshielded (δ 118.0 - 120.0 ppm). The remaining aromatic carbons will appear in the typical aromatic region (δ 113.0 - 130.0 ppm).
-
Methanol Carbon (C-6): The carbon of the hydroxymethyl group is an sp³ hybridized carbon attached to an oxygen atom, and is therefore expected to appear in the range of δ 55.0 - 57.0 ppm.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).[5]
-
Spectral Width: 0 to 200 ppm.[5]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.[5]
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.[5]
-
Infrared (IR) Spectroscopy: Predicted Data and Interpretation
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3450 - 3250 | -NH₂ and -OH | N-H and O-H stretching | Strong, Broad |
| 3100 - 3000 | C-H (Aromatic) | C-H stretching | Medium |
| 2950 - 2850 | C-H (Aliphatic) | C-H stretching | Medium |
| 1620 - 1580 | -NH₂ | N-H bending | Medium |
| 1600 - 1450 | C=C and C=N | Aromatic and Isoxazole ring stretching | Medium-Strong |
| 1330 - 1250 | C-N (Aromatic) | C-N stretching | Strong |
| 1250 - 1020 | C-O | C-O stretching | Strong |
-
-OH and -NH₂ Stretching: A prominent broad band is expected in the 3450-3250 cm⁻¹ region, which is characteristic of O-H and N-H stretching vibrations.[6][7] The primary amine will likely show two distinct peaks within this broad band, corresponding to the symmetric and asymmetric N-H stretches.[6][8]
-
C-H Stretching: Aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will appear between 2950 and 2850 cm⁻¹.[7]
-
Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic and isoxazole rings will give rise to several bands in the 1600-1450 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals. Key absorbances include the N-H bending of the primary amine (1620-1580 cm⁻¹), the strong C-N stretching of the aromatic amine (1330-1250 cm⁻¹), and the strong C-O stretching of the primary alcohol (1250-1020 cm⁻¹).[6]
-
Sample Preparation: The spectrum can be obtained using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid sample is placed directly on the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Mass Spectrometry (MS): Predicted Data and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
-
Molecular Ion (M⁺): The expected molecular weight of (3-(4-aminophenyl)isoxazol-5-yl)methanol (C₁₀H₁₀N₂O₂) is 190.07 g/mol . Therefore, the molecular ion peak [M]⁺ should be observed at m/z = 190.
-
Major Fragment Ions:
-
m/z = 173: Loss of the hydroxyl radical (-OH).
-
m/z = 160: Loss of the formaldehyde molecule (-CH₂O).
-
m/z = 119: Represents the 4-aminophenyl isocyanate ion.
-
m/z = 92: Represents the anilinium ion.
-
The fragmentation of isoxazole derivatives is often initiated by the cleavage of the weak N-O bond.[9] For the title compound, several fragmentation pathways are plausible under electron ionization (EI).
Caption: Proposed mass fragmentation pathway for (3-(4-aminophenyl)isoxazol-5-yl)methanol.
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by gas or liquid chromatography.
-
Ionization Method: Electron Ionization (EI) is a common technique for small molecules. Electrospray Ionization (ESI) could also be used, which would likely show the protonated molecule [M+H]⁺ at m/z = 191.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500.
Integrated Spectroscopic Workflow and Conclusion
The structural elucidation of a novel compound is a multi-faceted process that relies on the synergy of various analytical techniques. The workflow below illustrates the logical progression from sample preparation to final structure confirmation.
Caption: General workflow for the spectroscopic characterization of a novel compound.
References
- Royal Society of Chemistry. (2017). Supporting Information for a scientific paper.
- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]
- Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.
-
University of Colorado Boulder. IR Absorption Table. Retrieved from [Link]
-
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]
-
University of Regensburg. Chemical shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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The Expanding Therapeutic Landscape of Aminophenyl Isoxazole Derivatives: A Technical Guide to Core Targets
The aminophenyl isoxazole scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide offers an in-depth exploration of the key therapeutic targets of aminophenyl isoxazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms of action, experimental validation, and future potential. This document moves beyond a simple listing of targets to provide a causal understanding of experimental design and a practical framework for advancing the development of this promising class of molecules.
Introduction: The Aminophenyl Isoxazole Core - A Gateway to Therapeutic Innovation
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts a unique combination of electronic and steric properties that facilitate interactions with various biological macromolecules.[1] The addition of an aminophenyl substituent further enhances the scaffold's potential for forming critical hydrogen bonds and other non-covalent interactions within protein binding pockets. This has led to the development of a multitude of aminophenyl isoxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] This guide will dissect the most promising and well-validated therapeutic targets of these derivatives.
Key Therapeutic Targets and Mechanisms of Action
The therapeutic potential of aminophenyl isoxazole derivatives stems from their ability to modulate the activity of key proteins involved in disease pathogenesis. The following sections detail the most significant targets identified to date.
Fms-Like Tyrosine Kinase 3 (FLT3) in Acute Myeloid Leukemia (AML)
A significant breakthrough in the application of aminophenyl isoxazole derivatives has been the development of potent inhibitors of Fms-like tyrosine kinase 3 (FLT3).[5][6] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are strongly associated with a poor prognosis in acute myeloid leukemia (AML).[5] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation of leukemic cells.
Mechanism of Action: Aminophenyl isoxazole derivatives have been designed as covalent inhibitors that target the FLT3 kinase domain.[5][6] By forming an irreversible covalent bond, these inhibitors can overcome the drug resistance often seen with reversible inhibitors, which can be displaced by high intracellular concentrations of ATP.[6] The inhibition of FLT3 phosphorylation blocks its downstream signaling pathways, including the PI3K/AKT and MAPK pathways, ultimately leading to apoptosis of AML cells.[6]
A series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives were synthesized and shown to be potent against both wild-type FLT3 and its ITD mutant.[5] Similarly, 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives have demonstrated the ability to overcome secondary resistance mutations in FLT3.[6]
Experimental Validation: The efficacy of these compounds has been demonstrated through a variety of in vitro assays.
-
Kinase Inhibition Assays: These assays directly measure the ability of the compound to inhibit the enzymatic activity of the FLT3 kinase.
-
Cell Proliferation Assays: The anti-proliferative effects are typically assessed in FLT3-dependent AML cell lines, such as MOLM-13 and MV4-11.[5][6]
-
Apoptosis Assays: Flow cytometry is used to quantify the induction of apoptosis in treated cancer cells.[5]
Quantitative Data Summary:
| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| C14 | FLT3 | 256 | MOLM-13 | 507 | [5] |
| MV4-11 | 325 | [5] | |||
| F15 | FLT3 | 123 | MOLM-13 | 253 | [6] |
| MV4-11 | 91 | [6] |
Signaling Pathway Diagram:
Caption: Inhibition of the FLT3 signaling pathway by aminophenyl isoxazole derivatives.
Cyclooxygenase (COX) Enzymes in Inflammation and Cancer
The isoxazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, with the notable example of the selective COX-2 inhibitor, valdecoxib.[7] Certain aminophenyl isoxazole derivatives have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, particularly COX-1.[1] The inhibition of COX-1 is a promising therapeutic strategy for cancer and neuro-inflammation-driven neurodegenerative diseases.[1]
Mechanism of Action: These derivatives act by selectively binding to the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and cell proliferation.[7] By substituting a methyl group with an amino group on the isoxazole ring, researchers have been able to improve both the selectivity and inhibitory activity for COX-1.[1]
Experimental Validation:
-
In Vitro COX Inhibition Assays: These assays are crucial for determining the inhibitory potency and selectivity of the compounds for COX-1 versus COX-2.
Heat Shock Protein 90 (Hsp90) in Cancer
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival.[1] This makes Hsp90 an attractive target for cancer therapy.
Mechanism of Action: 4,5-diaryl isoxazole derivatives incorporating amino acid motifs have been synthesized and evaluated for their Hsp90 inhibitory activity.[1] These compounds bind to the ATP-binding pocket of Hsp90, leading to the degradation of its client proteins and subsequent inhibition of cancer cell proliferation.[1]
Experimental Validation:
-
Hsp90 Binding Assays: These assays are used to determine the binding affinity of the compounds to Hsp90.
-
Antiproliferative Assays: The efficacy of these compounds is tested against cancer cell lines known to be dependent on Hsp90 client proteins.[1]
Signal Transducer and Activator of Transcription 3 (STAT3) in Cancer
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.
Mechanism of Action: Certain isoxazole derivatives have been shown to downregulate the expression of phosphorylated-STAT3, which is the active form of the protein.[1] By inhibiting STAT3 signaling, these compounds can effectively block the transcription of genes involved in tumor progression.
Experimental Validation:
-
Western Blotting: This technique is used to measure the levels of phosphorylated-STAT3 in cancer cells treated with the isoxazole derivatives.
Transforming Acidic Coiled-Coil 3 (TACC3) in Cancer
Transforming acidic coiled-coil 3 (TACC3) is a protein that is overexpressed in a variety of cancers and is involved in mitotic spindle assembly.[8] Inhibition of TACC3 function represents a novel therapeutic strategy for cancers with elevated TACC3 expression.[8]
Mechanism of Action: Isoxazole-pyrimidine derivatives have been developed as inhibitors of TACC3.[8] These compounds have been shown to induce mitotic arrest, apoptosis, and DNA damage in cancer cells.[8]
Experimental Validation:
-
Drug Affinity Responsive Target Stability (DARTS): This assay is used to identify the direct binding targets of a compound, and has been used to confirm TACC3 as a target of isoxazole-pyrimidine derivatives.[8]
-
Immunofluorescence and Western Blotting: These methods are used to assess markers of mitotic arrest (p-Histone H3), apoptosis (cleaved PARP), and DNA damage (p-H2AX).[8]
Experimental Protocols
To facilitate the investigation of aminophenyl isoxazole derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol: In Vitro Kinase Inhibition Assay (FLT3)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the FLT3 kinase.
Materials:
-
Recombinant human FLT3 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a biotinylated peptide)
-
Test compound (aminophenyl isoxazole derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the FLT3 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol: Cell Viability Assay (MTT)
Objective: To assess the cytotoxic effects of a test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MOLM-13, MV4-11)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Test compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by a test compound.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Treat the cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
Aminophenyl isoxazole derivatives represent a highly versatile and promising class of compounds with the potential to address a wide range of therapeutic needs. Their ability to target key drivers of cancer, inflammation, and other diseases underscores their importance in drug discovery.[2][3][9] The continued exploration of this chemical scaffold, coupled with the application of robust experimental methodologies, will undoubtedly lead to the development of novel and effective therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, as well as exploring their potential in combination therapies to overcome drug resistance and enhance therapeutic efficacy.
References
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Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). Bioorganic & Medicinal Chemistry. [Link]
-
Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. (2023). Drug Development Research. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. [Link]
-
Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. (2025). ResearchGate. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Innovare Academic Sciences. [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PMC. [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PubMed. [Link]
-
Isoxazole derivatives as centrally acting muscle relaxants. I. Synthesis and activity of 5-(3-aminopropyl)amino-3-phenylisoxazole derivatives. (1986). Chemical & Pharmaceutical Bulletin. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. [Link]
-
Review on Therapeutic Diversity of Oxazole Scaffold: An Update. (n.d.). Semantic Scholar. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). ResearchGate. [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]
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Isoxazole–Containing drugs with various pharmacological activities. (n.d.). ResearchGate. [Link]
-
Isoxazole-pyrimidine derivatives as TACC3 inhibitors: A novel modality to targeted cancer therapy. (n.d.). PubMed. [Link]
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- 6. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Isoxazole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Isoxazole Core in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and synthetic accessibility have cemented its status as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[1][2][3][4] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them highly attractive templates for drug discovery.[5][6][7][8][9][10]
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of isoxazole analogs. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between structural modifications and biological outcomes. We will examine the strategic rationale behind synthetic choices and provide detailed, field-proven protocols for the synthesis and biological evaluation of these promising molecules. This guide is designed to empower researchers and drug development professionals with the knowledge to rationally design and advance novel isoxazole-based therapeutics.
I. The Architectural Blueprint: Synthesis of the Isoxazole Core
The versatility of the isoxazole scaffold is, in large part, due to the robust and adaptable synthetic methodologies available for its construction. The choice of synthetic route is a critical first step, as it dictates the accessible points of diversification for SAR studies. The most prevalent and powerful method for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction.[11]
Causality in Synthetic Strategy: Why 1,3-Dipolar Cycloaddition?
The enduring popularity of the 1,3-dipolar cycloaddition for isoxazole synthesis stems from its high degree of regioselectivity and functional group tolerance. This reaction typically involves the in situ generation of a nitrile oxide (the 1,3-dipole) which then reacts with an alkyne or alkene (the dipolarophile).[11] This approach allows for the independent variation of substituents at the C3 and C5 positions of the isoxazole ring, which are often critical for modulating biological activity. Furthermore, the reaction conditions can often be tailored to be mild, preserving sensitive functional groups elsewhere in the molecule.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via Chalcone Intermediates
This protocol provides a reliable, step-by-step method for the synthesis of 3,5-disubstituted isoxazoles, a common structural motif in biologically active analogs. The synthesis proceeds through a chalcone intermediate, which is then cyclized with hydroxylamine.
Step 1: Claisen-Schmidt Condensation to Form Chalcone Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve the desired substituted acetophenone (1.0 eq.) and substituted benzaldehyde (1.0 eq.) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of a suitable base, such as potassium hydroxide or sodium hydroxide (2.0-3.0 eq.), dropwise at room temperature. The addition of a base is crucial as it deprotonates the α-carbon of the acetophenone, generating an enolate which then attacks the aldehyde.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone. Filter the solid, wash with water until neutral, and dry. The chalcone can be further purified by recrystallization from a suitable solvent like ethanol.[12]
Step 2: Cyclization to Form the Isoxazole Ring
-
Reaction Setup: Dissolve the synthesized chalcone (1.0 eq.) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5-2.0 eq.) and a base, such as sodium acetate or potassium hydroxide (2.0-3.0 eq.), to the mixture. The base neutralizes the HCl salt of hydroxylamine and facilitates the reaction.
-
Heating and Monitoring: Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.[4]
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated isoxazole derivative is collected by filtration, washed with water, and dried. Purification is typically achieved by column chromatography on silica gel using a hexane-ethyl acetate solvent system.[13]
II. Decoding the Structure-Activity Relationship: A Target-Centric Approach
The following sections will explore the SAR of isoxazole analogs across key therapeutic areas. For each area, we will present quantitative data in structured tables and discuss the influence of specific structural modifications on biological activity.
A. Anticancer Activity: Targeting Cellular Proliferation
Isoxazole derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization, protein kinases, and heat shock protein 90 (HSP90).[14]
A common theme in the SAR of anticancer isoxazoles is the critical role of substituents on aryl rings attached to the isoxazole core.
-
Electron-withdrawing groups , such as halogens (Cl, Br, F) or trifluoromethyl (-CF3) groups, on a phenyl ring at the C3 or C5 position often enhance cytotoxic activity.[7] This is likely due to altered electronic properties of the molecule, which can improve binding to the target protein or affect its pharmacokinetic properties.
-
Methoxy (-OCH3) groups on the phenyl ring can also positively influence anticancer activity, with their position (ortho, meta, or para) being a key determinant.[15] For instance, a 2,4,6-trimethoxyphenyl substituent has been shown to be highly potent in some series.[5]
-
The nature of the linker between the isoxazole and other moieties can significantly impact activity. For example, in isoxazole-based tubulin inhibitors, the linker length and flexibility are crucial for optimal interaction with the colchicine binding site.
| Compound ID | R1 (at C3 of Isoxazole) | R2 (at C5 of Isoxazole) | Cell Line | IC50 (µM) | Reference |
| 1a | 4-Methoxyphenyl | Indole | MCF-7 | 9.15 | [15] |
| 1b | 4-Chlorophenyl | Indole | MCF-7 | 5.0 | [15] |
| 2a | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | DU145 | 1.06 | [15] |
| 2b | 3,4,5-Trimethoxyphenyl | 4-Chlorophenyl | DU145 | 0.96 | [15] |
| 3a | 4-Fluorophenyl | Tetrazole | A549 | 1.51 | [16] |
| 3b | 4-Bromophenyl | Tetrazole | A549 | 1.49 | [16] |
Table 1: Anticancer activity of selected isoxazole analogs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard in vitro screen for cytotoxic compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole analogs (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]
Many anticancer isoxazoles exert their effect by disrupting microtubule dynamics, which are crucial for cell division.
Caption: Mechanism of tubulin polymerization inhibition by isoxazole analogs.
B. Anti-inflammatory Activity: Targeting COX-2
The selective inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Several isoxazole derivatives have been identified as potent and selective COX-2 inhibitors.[6]
-
Sulfonamide/Sulfonylmethyl Moiety: The presence of a para-sulfonamide or para-sulfonylmethyl group on a phenyl ring at the C5 position of the isoxazole is a key pharmacophore for selective COX-2 inhibition. This group can form crucial hydrogen bonds within the active site of the COX-2 enzyme.[6]
-
Aryl Substituents: The nature of the substituent at the C3 position also influences activity and selectivity. Small alkyl groups or substituted phenyl rings can be beneficial.
-
Rigidity and Conformation: The overall rigidity and three-dimensional conformation of the molecule are critical for fitting into the COX-2 active site.
| Compound ID | R1 (at C3 of Isoxazole) | R2 (at C5 of Isoxazole) | % Edema Inhibition (Carrageenan-induced) | COX-2 IC50 (µM) | Reference |
| 4a | Phenyl | 4-Sulfamoylphenyl | 75.68 | - | [9] |
| 4b | 4-Chlorophenyl | 4-Sulfamoylphenyl | 74.48 | - | [9] |
| 4c | 4-Methoxyphenyl | 4-Sulfamoylphenyl | 71.86 | - | [9] |
| 5 | Methyl | 4-Methylsulfonylphenyl | Potent | 0.95 | [6] |
Table 2: Anti-inflammatory activity of selected isoxazole analogs.
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Acclimatization: Acclimatize Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test isoxazole analogs, a vehicle control, and a positive control (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.[9][10]
Caption: Inhibition of the COX-2 signaling pathway by isoxazole analogs.
C. Antimicrobial Activity: Combating Pathogens
The emergence of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents. Isoxazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2][8]
-
Substituent Effects: The presence of methoxy (-OCH3) and dimethylamino (-N(CH3)2) groups on a phenyl ring at the C5 position, and nitro (-NO2) and chloro (-Cl) groups at the C3 phenyl ring have been shown to enhance antibacterial activity.[2]
-
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate the bacterial cell wall.
-
Fused Ring Systems: Fusing the isoxazole ring with other heterocyclic systems can lead to compounds with potent and broad-spectrum antimicrobial activity.
| Compound ID | R1 (at C3 of Isoxazole) | R2 (at C5 of Isoxazole) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 6a | 4-Nitrophenyl | 4-Chlorophenyl | 6.25 | 6.25 | [2] |
| 6b | 4-Chlorophenyl | 4-Methoxyphenyl | 6.25 | 12.50 | [2] |
| 6c | Phenyl | 4-Dimethylaminophenyl | 12.50 | 6.25 | [2] |
| Ciprofloxacin | - | - | 1.56 | 1.56 | [2] |
Table 3: Antimicrobial activity (Minimum Inhibitory Concentration) of selected isoxazole analogs.
This is a standard in vitro method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilutions: Prepare serial twofold dilutions of the isoxazole analogs in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
III. Concluding Remarks and Future Directions
The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the remarkable tunability of this heterocyclic system, allowing for the optimization of potency and selectivity against a wide array of biological targets. The provided protocols offer a robust framework for the synthesis and evaluation of new isoxazole analogs.
Future research in this area will likely focus on the development of multi-targeted isoxazole derivatives, the exploration of novel biological targets, and the application of computational methods to refine SAR models and accelerate the drug discovery process. The insights and methodologies presented herein are intended to serve as a valuable resource for scientists dedicated to harnessing the therapeutic potential of the versatile isoxazole nucleus.
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Karadeniz Technical University. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Link]
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ResearchGate. (n.d.). Scheme 1: Scheme for synthesis of 3,5-disubstituted isoxazoles. Retrieved from [Link]
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Kumar, A., & Singh, R. K. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
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Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34254. [Link]
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Yildiz, I., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(4), 1635. [Link]
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Kapubalu Suneel Kumar, et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link]
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In silico prediction of (3-(4-aminophenyl)isoxazol-5-yl)methanol bioactivity
An In-Depth Technical Guide: In Silico Prediction of (3-(4-aminophenyl)isoxazol-5-yl)methanol Bioactivity
Executive Summary
The imperative to accelerate the drug discovery pipeline while mitigating late-stage failures has positioned in silico computational methods as a cornerstone of modern pharmaceutical research.[1][2] This guide provides a comprehensive, technically-grounded framework for the systematic prediction of biological activity for the novel compound, (3-(4-aminophenyl)isoxazol-5-yl)methanol. Leveraging the well-documented therapeutic potential of the isoxazole scaffold, we delineate a multi-pronged computational strategy encompassing target identification, quantitative structure-activity relationship (QSAR) modeling, molecular docking, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling, and molecular dynamics (MD) simulations. Each protocol is presented not merely as a series of steps, but as a self-validating system, explaining the causal logic behind key decisions to ensure scientific rigor and reproducibility. This document serves as a practical whitepaper for researchers aiming to characterize novel chemical entities and prioritize candidates for further experimental validation.
Introduction: The Imperative of Predictive Science
The journey of a drug from concept to clinic is fraught with immense cost and a high attrition rate. A significant portion of these failures can be attributed to unforeseen issues with efficacy, pharmacokinetics, or toxicity discovered late in development.[3] Computer-aided drug discovery (CADD) offers a "virtual shortcut," enabling scientists to model, predict, and prioritize compounds with a higher probability of success before significant resources are invested in synthesis and wet-lab testing.[1][2]
This guide focuses on a specific chemical entity, (3-(4-aminophenyl)isoxazol-5-yl)methanol, which features an isoxazole ring. The isoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, and is known to interact with a wide range of biological targets, including protein kinases, cyclooxygenases (COX), and acetylcholinesterase (AChE).[4][5][6][7][8][9] Our objective is to establish a robust, logical, and reproducible in silico workflow to hypothesize and characterize the bioactivity of this specific molecule, thereby providing a blueprint for its potential therapeutic applications.
The Subject Molecule: (3-(4-aminophenyl)isoxazol-5-yl)methanol
The molecule of interest is characterized by a central isoxazole ring substituted with an aminophenyl group and a methanol group. Understanding its structure is the first step in predicting its function.
-
Chemical Structure: C₁₀H₁₀N₂O₂
-
Key Features:
-
Isoxazole Core: A five-membered aromatic heterocycle containing nitrogen and oxygen, known for its ability to participate in hydrogen bonding and other non-covalent interactions.[10]
-
4-Aminophenyl Group: Provides a potential hydrogen bond donor and acceptor site and can be crucial for interactions within a protein's active site.
-
Methanol Group: A polar, flexible side chain that can engage in key hydrogen bonding interactions, potentially anchoring the ligand within a binding pocket.
-
A Strategic Framework for In Silico Bioactivity Prediction
A successful in silico evaluation is not a single experiment but a multi-faceted, hierarchical investigation. Our strategy is designed to build a progressively detailed and validated hypothesis of the molecule's bioactivity. The causality is critical: we begin with broad, statistical predictions to identify potential targets and assess general 'drug-likeness', then move to highly specific, physics-based simulations to understand the precise molecular interactions, and finally, we assess the dynamic stability of these interactions over time.
Caption: Hierarchical workflow for in silico bioactivity prediction.
Core Methodologies & Protocols
This section details the core computational experiments. Each protocol is designed with internal validation steps to ensure the trustworthiness of the results.
Target Identification and Prioritization
Rationale: Before predicting bioactivity, we must first identify the most probable protein targets. A drug does not act in a vacuum. The most efficient method for a novel molecule is to leverage the known activities of structurally similar compounds. The isoxazole scaffold is a powerful clue.
Protocol:
-
Scaffold Similarity Search: Utilize chemical databases such as ChEMBL , PubChem , and DrugBank to search for compounds containing the 3-phenylisoxazole core.[11]
-
Activity Data Mining: Filter the search results to identify compounds with known and potent bioactivity data (e.g., IC₅₀, Kᵢ, EC₅₀ < 1 µM).
-
Target Clustering: Group the identified active compounds by their annotated protein targets. Based on extensive literature, likely target classes for isoxazole derivatives include:
-
Prioritization: Prioritize 2-3 targets for deeper investigation. For this guide, we will proceed with COX-2 (a well-known anti-inflammatory target) and p38 MAP Kinase (a key enzyme in cytokine signaling).[6]
In Silico ADMET Profiling
Rationale: A compound that is highly potent but has poor pharmacokinetic properties or is toxic is not a viable drug candidate.[3] Performing ADMET prediction early is a critical "Go/No-Go" decision point that saves immense resources.[3][17]
Protocol:
-
Molecule Preparation: Obtain the 2D structure of (3-(4-aminophenyl)isoxazol-5-yl)methanol and convert it to a simplified molecular-input line-entry system (SMILES) string.
-
Platform Selection: Utilize a validated, publicly accessible platform such as SwissADME or a commercial package like ADMET Predictor® by Simulations Plus.[12][18]
-
Property Calculation: Submit the SMILES string to the platform and calculate key physicochemical and pharmacokinetic properties.
-
Analysis & Self-Validation: The results are benchmarked against established rules for drug-likeness. This is a self-validating system; the output is directly compared against widely accepted industry standards.
Data Presentation (Hypothetical Data):
| Property | Predicted Value | Acceptable Range (Guideline) | Compliance |
|---|---|---|---|
| Molecular Weight | 202.21 g/mol | < 500 g/mol | Yes |
| LogP (Lipophilicity) | 1.85 | -0.7 to +5.0 | Yes |
| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
| Lipinski's Rule of 5 | 0 Violations | ≤ 1 Violation | PASS |
| GI Absorption | High | High | Good |
| BBB Permeant | No | No (for peripheral targets) | Good |
| CYP2D6 Inhibitor | No | No | Good |
| Ames Toxicity | Non-mutagen | Non-mutagen | Good |
Interpretation: The hypothetical data suggests the molecule possesses a favorable drug-like profile, passing the initial ADMET filter and justifying progression to more computationally intensive analyses.
Molecular Docking
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction (binding affinity).[2][19] It provides the first 3D structural hypothesis of the mechanism of action. This is a crucial step to understand how the molecule might inhibit the target identified in section 4.1.
Protocol:
-
Target Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our examples: COX-2 (PDB ID: 5KIR) and p38 MAP Kinase (PDB ID: 3S3I) .
-
Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules, adding polar hydrogens, and assigning atomic charges.
-
Crucial Validation Step: If the downloaded structure contains a co-crystallized ligand, perform a "re-docking" experiment. The docking protocol is considered validated if the software can reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[20]
-
-
Ligand Preparation:
-
Generate the 3D conformation of (3-(4-aminophenyl)isoxazol-5-yl)methanol.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Define the binding site (the "grid box") on the target protein, typically centered on the co-crystallized ligand's position or a known active site.
-
Run the docking simulation using a validated algorithm like AutoDock Vina .[21] The program will generate multiple possible binding poses ranked by a scoring function (binding energy).
-
-
Pose Analysis:
-
Analyze the top-ranked binding pose. Visualize the protein-ligand complex and identify key non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking).
-
The causality is key: The predicted interactions must be chemically sensible. For example, the hydrogen bond donors/acceptors on the ligand should be interacting with complementary residues in the protein.
-
Data Presentation (Hypothetical Data):
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| COX-2 | 5KIR | -9.2 | Arg120, Tyr355, Ser530 |
| p38 MAP Kinase | 3S3I | -8.5 | Lys53, Met109, Asp168 |
| Celecoxib (Control) | 5KIR | -10.5 | Arg120, His90, Ser530 |
Interpretation: The molecule shows strong predicted binding affinity for both targets, with energies comparable to known inhibitors. The interaction with Ser530 in COX-2 is particularly noteworthy, as this residue is critical for the mechanism of NSAIDs. This provides a strong, structurally-backed hypothesis for its anti-inflammatory potential.
Molecular Dynamics (MD) Simulations
Rationale: Molecular docking provides a static snapshot of the binding event. However, biological systems are dynamic. MD simulation is a powerful technique that models the movement of every atom in the protein-ligand complex over time (typically nanoseconds), providing critical insights into the stability and dynamics of the interaction.[22][23][24][25] A stable binding pose in an MD simulation significantly increases confidence in the docking result.
Protocol:
-
System Preparation:
-
Use the best-ranked docked pose from the molecular docking experiment as the starting structure.
-
Place the protein-ligand complex in a simulation box of explicit water molecules and add counter-ions to neutralize the system, mimicking physiological conditions.
-
-
Simulation Execution:
-
Use an MD engine like GROMACS or AMBER .
-
First, perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to a physiological temperature (310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run the production MD simulation for a duration sufficient to observe stability (e.g., 100 nanoseconds).
-
-
Trajectory Analysis (Self-Validation):
-
RMSD Analysis: Calculate the RMSD of the ligand and the protein backbone over time. A stable, low-fluctuation RMSD for the ligand indicates it remains securely bound in the active site. This is the primary validation metric.
-
Interaction Analysis: Monitor the key hydrogen bonds and other interactions identified during docking. The persistence of these interactions throughout the simulation confirms their importance.
-
Root-Mean-Square Fluctuation (RMSF): Analyze the fluctuation of individual protein residues to see how ligand binding affects protein flexibility.
-
Data Presentation (Hypothetical Data):
| Simulation Metric | COX-2 Complex | p38 MAP Kinase Complex | Interpretation |
|---|---|---|---|
| Ligand RMSD (100 ns) | 1.5 ± 0.3 Å | 3.8 ± 1.1 Å | Stable binding in COX-2; unstable in p38. |
| Key H-Bond Occupancy | Ser530-Ligand: 85% | Lys53-Ligand: 32% | Key interaction is persistent in COX-2. |
Interpretation: The MD simulation validates the docking prediction for COX-2, showing the ligand remains stably bound in the active site. Conversely, the high RMSD in the p38 simulation suggests the initial docking pose was not stable, and the molecule likely unbinds. This allows us to refine our hypothesis and prioritize COX-2 as the more probable target.
Data Synthesis and Biological Pathway Context
The power of this multi-modal in silico approach lies in the synthesis of all data points into a coherent, evidence-based narrative.
-
Initial Screening: The molecule passed ADMET and drug-likeness filters, indicating it is a viable candidate for development.
-
Target Hypothesis: Scaffold analysis identified COX-2 and p38 Kinase as high-probability targets.
-
Structural Evidence: Molecular docking predicted strong binding to both targets.
-
Dynamic Validation: MD simulation provided crucial discriminating evidence, showing a stable interaction with COX-2 but an unstable one with p38 Kinase.
To provide context, the COX-2 enzyme is a key player in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins.
Caption: Predicted mechanism of action within the inflammatory pathway.
Conclusion and Future Directions
This in-depth in silico investigation has generated a robust, multi-layered hypothesis for the bioactivity of (3-(4-aminophenyl)isoxazol-5-yl)methanol. By integrating ADMET profiling, molecular docking, and molecular dynamics, we have moved beyond simple prediction to a dynamically validated structural model of action. The evidence strongly supports its potential as a selective COX-2 inhibitor with favorable drug-like properties.
The authoritative grounding of this computational work provides a solid rationale for committing laboratory resources. The immediate next steps should be:
-
Chemical Synthesis: Synthesize the compound for experimental testing.
-
In Vitro Validation: Perform enzyme inhibition assays (e.g., COX-1/COX-2 inhibition assay) to experimentally determine the IC₅₀ values and confirm the predicted selectivity for COX-2.
-
Cell-Based Assays: Evaluate the compound's ability to reduce prostaglandin production in a relevant cell line (e.g., LPS-stimulated macrophages).
This guide demonstrates a workflow where computational science directly informs and de-risks experimental research, embodying the principles of modern, efficient drug discovery.
References
-
Molecular Dynamics Simulation in Drug Discovery. (n.d.). Protheragen. Retrieved January 20, 2026, from [Link]
-
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of (3-(4-aminophenyl)isoxazol-5-yl)methanol
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to act as a versatile synthetic building block have cemented its role in modern drug discovery.[4][5][6] This document provides a comprehensive, field-proven guide for the synthesis of (3-(4-aminophenyl)isoxazol-5-yl)methanol (CAS No. 885273-66-5), a key bifunctional intermediate.[7] Possessing both a primary aromatic amine and a primary alcohol, this molecule is an ideal starting point for developing libraries of novel compounds for therapeutic screening.
This guide details a robust two-stage synthetic strategy, beginning with a regioselective 1,3-dipolar cycloaddition to construct the isoxazole core, followed by a chemoselective reduction of a nitro group. We provide step-by-step protocols, mechanistic insights, safety precautions, and characterization data to ensure reliable and reproducible execution by researchers in organic synthesis and drug development.
Synthetic Strategy and Mechanistic Overview
The synthesis of (3-(4-aminophenyl)isoxazol-5-yl)methanol is efficiently achieved through a two-part strategy. The core principle is the construction of the 5-membered isoxazole ring via a [3+2] cycloaddition reaction, a powerful and highly regioselective method for heterocycle formation.[8][9][10]
Stage 1: Isoxazole Ring Formation. The synthesis begins by reacting 4-nitrobenzaldoxime with propargyl alcohol. The aldoxime serves as the precursor to a nitrile oxide, which is a 1,3-dipole. This reactive intermediate is generated in situ to avoid its isolation, as nitrile oxides can be unstable.[11] The in situ generation is typically accomplished by chlorination of the oxime with an agent like N-chlorosuccinimide (NCS) or sodium hypochlorite, followed by elimination of HCl with a base. The resulting nitrile oxide then readily undergoes a cycloaddition reaction with the alkyne (propargyl alcohol) to yield the 3,5-disubstituted isoxazole ring.
Stage 2: Chemoselective Nitro Group Reduction. The intermediate, (3-(4-nitrophenyl)isoxazol-5-yl)methanol, bears a nitro group that must be converted to the target amine. This transformation is achieved via a reduction reaction. A common and effective method is the use of tin(II) chloride (SnCl₂) in an acidic medium (e.g., concentrated HCl) or catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source. This step must be selective to avoid reduction of the isoxazole ring itself.
The overall synthetic pathway is illustrated below.
Caption: Overall two-stage synthetic pathway.
Detailed Experimental Protocols
Part A: Synthesis of (3-(4-nitrophenyl)isoxazol-5-yl)methanol
Step A1: Preparation of 4-Nitrobenzaldoxime
This initial step converts the starting aldehyde into its corresponding oxime, which is the direct precursor for the nitrile oxide.
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Nitrobenzaldehyde | 151.12 | 10.0 g | 66.2 |
| Hydroxylamine HCl | 69.49 | 5.52 g | 79.4 |
| Pyridine | 79.10 | 40 mL | - |
| Ethanol | 46.07 | 60 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (66.2 mmol) of 4-nitrobenzaldehyde in 60 mL of ethanol.
-
To this solution, add 5.52 g (79.4 mmol) of hydroxylamine hydrochloride.
-
Slowly add 40 mL of pyridine to the mixture. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Once complete, slowly pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.
-
A pale-yellow precipitate will form. Continue stirring for 30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL).
-
Dry the product under vacuum to yield 4-nitrobenzaldoxime as a pale-yellow solid. The product is typically of sufficient purity for the next step.
Step A2: [3+2] Cycloaddition to form (3-(4-nitrophenyl)isoxazol-5-yl)methanol
This is the key ring-forming step where the nitrile oxide is generated in situ and trapped by propargyl alcohol.[12][13]
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Nitrobenzaldoxime | 166.13 | 5.0 g | 30.1 |
| Propargyl Alcohol | 56.06 | 2.53 g | 45.1 |
| N-Chlorosuccinimide (NCS) | 133.53 | 4.42 g | 33.1 |
| Triethylamine (Et₃N) | 101.19 | 4.6 mL | 33.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 5.0 g (30.1 mmol) of 4-nitrobenzaldoxime and dissolve it in 50 mL of anhydrous DMF.
-
Add 2.53 g (45.1 mmol) of propargyl alcohol to the solution.
-
In a separate beaker, prepare a solution of 4.42 g (33.1 mmol) of N-chlorosuccinimide in 20 mL of anhydrous DMF.
-
Add the NCS solution dropwise to the reaction flask over 15 minutes while stirring.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 4.6 mL (33.1 mmol) of triethylamine dropwise over 20 minutes. The reaction is exothermic; maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into 300 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford (3-(4-nitrophenyl)isoxazol-5-yl)methanol as a solid.
Part B: Synthesis of (3-(4-aminophenyl)isoxazol-5-yl)methanol
This final step reduces the nitro group to the desired primary amine.
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| (3-(4-nitrophenyl)isoxazol-5-yl)methanol | 220.18 | 4.0 g | 18.2 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 20.5 g | 90.9 |
| Ethanol | 46.07 | 100 mL | - |
| Concentrated HCl (37%) | 36.46 | 15 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 4.0 g (18.2 mmol) of (3-(4-nitrophenyl)isoxazol-5-yl)methanol in 100 mL of ethanol.
-
Add 20.5 g (90.9 mmol) of tin(II) chloride dihydrate to the suspension.
-
Carefully add 15 mL of concentrated HCl dropwise while stirring. The mixture will heat up.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 70-75 °C. Stir at this temperature for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9. A white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with ethyl acetate (50 mL).
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography to yield (3-(4-aminophenyl)isoxazol-5-yl)methanol as a solid.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Property | Data |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | Off-white to light brown solid |
| Storage | 2-8 °C, protected from light and moisture[7] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.45 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 6.50 (s, 1H, isoxazole-H), 5.60 (s, 2H, -NH₂), 5.45 (t, 1H, -OH), 4.60 (d, 2H, -CH₂OH) |
| FT-IR (KBr, cm⁻¹) | 3450-3200 (O-H, N-H stretch), 3050 (Ar C-H stretch), 1620 (C=N stretch), 1595 (Ar C=C stretch), 1030 (C-O stretch) |
Experimental Workflow Visualization
The following diagram provides a high-level overview of the entire laboratory process.
Caption: High-level experimental workflow diagram.
Safety and Handling
Proper safety precautions are critical when performing this synthesis due to the hazardous nature of several reagents.
-
General Precautions: All steps should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.
-
Hydroxylamine Hydrochloride: This compound is corrosive, a skin irritant, and suspected of causing cancer.[14][15] Avoid inhalation of dust and direct contact with skin and eyes. Handle with care.
-
N-Chlorosuccinimide (NCS): A strong oxidizing agent and corrosive. It can cause severe skin and eye irritation. Do not mix with ammonia or strong bases.
-
Triethylamine (Et₃N): Flammable liquid with a strong, irritating odor. It is corrosive and can cause severe respiratory and skin burns.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Vapors are toxic and can cause respiratory damage. Always add acid to water/solvent, never the other way around.
-
Emergency Procedures: An ANSI-approved safety shower and eyewash station must be immediately accessible.[16] In case of skin contact, remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[17] In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
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Application Note: A Streamlined One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldehydes and Alkynes
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle that stands as a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide range of pharmacologically active compounds. These compounds exhibit diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The efficient, regioselective, and scalable synthesis of 3,5-disubstituted isoxazoles is therefore a critical endeavor for researchers in organic synthesis and drug development, enabling the rapid generation of compound libraries for screening and lead optimization.
This application note details a robust and highly efficient one-pot, three-step methodology for the synthesis of 3,5-disubstituted isoxazoles directly from readily available aldehydes and terminal alkynes. This approach avoids the isolation of unstable intermediates, reduces waste, and simplifies the purification process, making it an attractive strategy for both academic and industrial laboratories.
Reaction Principle: In Situ Nitrile Oxide Generation and Cycloaddition
The core of this one-pot synthesis is the 1,3-dipolar cycloaddition between a terminal alkyne (the dipolarophile) and a nitrile oxide (the 1,3-dipole).[3][4] A key feature of this protocol is that the nitrile oxide, an unstable intermediate, is generated in situ from a corresponding aldehyde through a two-step sequence within the same reaction vessel.
The overall transformation can be broken down into three sequential steps:
-
Oxime Formation: The aldehyde reacts with hydroxylamine to form an aldoxime.
-
Hydroximoyl Chloride Formation: The aldoxime is then chlorinated, typically using N-chlorosuccinimide (NCS), to yield a hydroximoyl chloride intermediate.
-
Nitrile Oxide Generation & [3+2] Cycloaddition: A base promotes the elimination of HCl from the hydroximoyl chloride, generating the reactive nitrile oxide. This immediately undergoes a [3+2] cycloaddition reaction with the terminal alkyne present in the mixture to furnish the final 3,5-disubstituted isoxazole product.
This telescopic approach enhances efficiency by minimizing handling and purification of the intermediate species.
Reaction Mechanism
The mechanistic pathway is a well-established sequence of classical organic transformations. The process begins with the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the aldoxime. The aldoxime is then chlorinated by NCS. The subsequent addition of a base facilitates the dehydrochlorination of the hydroximoyl chloride to generate the nitrile oxide. This highly reactive 1,3-dipole then undergoes a concerted, regioselective [3+2] cycloaddition with the terminal alkyne to afford the aromatic isoxazole ring.
Caption: Mechanistic pathway for the one-pot synthesis of isoxazoles.
Experimental Protocols
This section provides a detailed, field-proven protocol for the synthesis of 3,5-disubstituted isoxazoles. Two primary protocols are presented: a standard method in an organic solvent and an alternative using a green, deep eutectic solvent.
Protocol 1: Standard Synthesis in Dimethylformamide (DMF)
This protocol is a robust and general method applicable to a wide range of substrates.
Materials and Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser (optional, depending on temperature)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.0 mmol, 1.0 equiv)
-
Sodium hydroxide (NaOH) (0.5 mmol, 0.5 equiv)
-
N-Chlorosuccinimide (NCS) (1.5 mmol, 1.5 equiv)
-
Dimethylformamide (DMF), anhydrous (1 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol).
-
Add anhydrous DMF (1 mL) and sodium hydroxide (0.5 mmol). Stir the mixture at room temperature for 30-60 minutes to allow for oxime formation. Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde spot has disappeared.
-
Once oxime formation is complete, add N-chlorosuccinimide (1.5 mmol) to the mixture in one portion. Stir at room temperature for 1-2 hours. The reaction mixture may warm slightly.
-
Add the terminal alkyne (1.2 mmol) to the reaction flask.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 4-12 hours. Monitor the progress of the cycloaddition by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 3,5-disubstituted isoxazole.
Protocol 2: Green Synthesis in a Deep Eutectic Solvent (DES)
This protocol offers an environmentally benign alternative using a biodegradable and recyclable deep eutectic solvent, which can also act as a catalyst.[5]
Materials and Equipment:
-
Reaction vial with magnetic stir bar
-
Magnetic stirrer with heating plate
-
Choline chloride (ChCl)
-
Urea
-
Aldehyde (2.0 mmol, 1.0 equiv)
-
Terminal Alkyne (2.0 mmol, 1.0 equiv)
-
Hydroxylamine (138 mg, 2.0 mmol, 1.0 equiv)
-
Sodium hydroxide (80 mg, 2.0 mmol, 1.0 equiv)
-
N-Chlorosuccinimide (NCS) (400 mg, 3.0 mmol, 1.5 equiv)
-
Ethyl acetate (for extraction)
Step-by-Step Procedure:
-
Prepare the DES: Gently heat a mixture of choline chloride and urea (1:2 molar ratio) to approximately 80 °C with stirring until a clear, homogeneous liquid is formed. Cool to the reaction temperature.
-
To a reaction vial, add the aldehyde (2.0 mmol) to the prepared ChCl:Urea DES (1 mL).
-
Add hydroxylamine (2.0 mmol) and sodium hydroxide (2.0 mmol). Stir the resulting mixture at 50 °C for 1 hour.
-
Add N-chlorosuccinimide (3.0 mmol) to the mixture and continue stirring at 50 °C for 3 hours.
-
Add the corresponding terminal alkyne (2.0 mmol) and allow the mixture to react for an additional 4 hours at 50 °C.
-
Work-up: After the reaction is complete, quench the reaction by adding water (10 mL). Extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired 3,5-disubstituted isoxazole.
Workflow and Data Presentation
The overall experimental process is streamlined to maximize efficiency and yield.
Caption: General one-pot experimental workflow.
Substrate Scope and Yields
The one-pot methodology is compatible with a broad range of functional groups on both the aldehyde and alkyne components. Aromatic, heterocyclic, and aliphatic substrates are generally well-tolerated. Electron-withdrawing groups on the aldehyde can sometimes facilitate the reaction, while significant steric hindrance near the reacting centers may slightly lower the yields.
The following table summarizes representative yields obtained for various combinations of aldehydes (via their aldoximes) and terminal alkynes, demonstrating the versatility of this method.
| Entry | Aldehyde (R¹) | Alkyne (R²) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 3,5-Diphenylisoxazole | 92 |
| 2 | 4-Chlorophenyl | Phenyl | 3-(4-Chlorophenyl)-5-phenylisoxazole | 96 |
| 3 | 4-Methoxyphenyl | Phenyl | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 89 |
| 4 | 2-Naphthyl | Phenyl | 3-(Naphthalen-2-yl)-5-phenylisoxazole | 85 |
| 5 | Thiophen-2-yl | Phenyl | 3-(Thiophen-2-yl)-5-phenylisoxazole | 81 |
| 6 | Phenyl | 4-Methoxyphenyl | 3-Phenyl-5-(4-methoxyphenyl)isoxazole | 90 |
| 7 | Phenyl | Cyclohexyl | 3-Phenyl-5-cyclohexylisoxazole | 78 |
| 8 | Cyclohexyl | Phenyl | 3-Cyclohexyl-5-phenylisoxazole | 74 |
Yields are based on representative literature values and may vary depending on the specific protocol and scale. Data adapted from K. S. Kadam, et al. (2016).
Troubleshooting and Expert Insights
As a self-validating system, this protocol is highly reliable. However, suboptimal results can occasionally occur.
-
Low or No Yield:
-
Cause: Impure starting materials, especially the aldehyde, can inhibit oxime formation. Incomplete conversion of the oxime to the hydroximoyl chloride is also a common issue.
-
Solution: Ensure the purity of all reagents. Monitor the initial oxime formation step by TLC to confirm complete consumption of the aldehyde before adding NCS. If the reaction stalls, a slight increase in temperature (to 40-50 °C) during the cycloaddition step may improve conversion.
-
-
Formation of Byproducts:
-
Cause: Dimerization of the nitrile oxide to form a furoxan can occur if the cycloaddition with the alkyne is slow. This is more likely if the alkyne is sterically hindered or electronically poor.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the alkyne to ensure it effectively traps the nitrile oxide as it is formed. Slow, portion-wise addition of the base during the nitrile oxide generation step can also maintain a low concentration of the dipole, minimizing dimerization.
-
-
Reaction Stalls:
-
Cause: Insufficient base or deactivation of the chlorinating agent (NCS) by moisture.
-
Solution: Ensure anhydrous conditions, particularly when using DMF. If the reaction is sluggish after alkyne addition, a small additional charge of the base may be beneficial.
-
Conclusion
The one-pot synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes represents a highly efficient and atom-economical approach to this important heterocyclic core. By generating the reactive nitrile oxide intermediate in situ, the protocol minimizes operational complexity and waste generation. Its broad substrate scope and amenability to green chemistry principles make it a powerful tool for medicinal chemists and drug development professionals aiming to accelerate the discovery of novel therapeutics.
References
-
ResearchGate. (2020). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. [Link]
-
Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008. [Link]
-
The Organic Chemistry Tutor. (2019). 1 3 Dipolar Cycloadditions With Nitrile Oxides. YouTube. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
-
Hazarika, P. K., Bhattacharyya, B., Nath, D., & Sarma, D. (2025). Sustainable Synthesis of Isoxazoles and Isoxazolines Directly from Aldehydes via One-Pot Metal-Free Approach Using a Reusable Ionic Liquid [C8DABCO][OH] at Room Temperature. ResearchGate. [Link]
-
Singh, P., & Kumar, A. (2023). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 9(1), 5. [Link]
-
Pérez, J. M., & Ramón, D. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343–2349. [Link]
-
D'hooghe, M., & De Kimpe, N. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32939-32963. [Link]
-
Zhang, Y., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 28(6), 2787. [Link]
-
Pal, R., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]
-
Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
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Introduction: The Isoxazole Scaffold and the Power of Copper Catalysis
An Application Guide to the Copper-Catalyzed Cycloaddition for Isoxazole Synthesis
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Consequently, the development of robust, efficient, and regioselective synthetic methods to access functionalized isoxazoles is of paramount importance to researchers in pharmaceuticals and materials science.
Among the various synthetic strategies, the copper-catalyzed [3+2] cycloaddition reaction between an alkyne and a nitrile oxide stands out as a premier method.[6][7] This transformation, a variant of the Huisgen 1,3-dipolar cycloaddition, leverages a copper(I) catalyst to dramatically accelerate the reaction rate and, crucially, to exert strict control over the regioselectivity, typically yielding the 3,5-disubstituted isoxazole isomer.[8][9] The mild reaction conditions, broad functional group tolerance, and operational simplicity make it an indispensable tool for the modern synthetic chemist.[8] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and practical insights to empower researchers to successfully implement this powerful methodology.
The Catalytic Cycle: Unraveling the Mechanism
The remarkable efficacy of the copper-catalyzed cycloaddition lies in its ability to lower the activation energy of the reaction compared to the thermal, uncatalyzed pathway. The catalytic cycle is initiated by the reaction of a terminal alkyne with a copper(I) species to form a key copper-acetylide intermediate. This step increases the nucleophilicity of the alkyne's terminal carbon, priming it for reaction. The nitrile oxide, often generated in situ to circumvent its instability, then coordinates to the copper center.
Computational and experimental studies suggest a non-concerted mechanism wherein the coordinated nitrile oxide undergoes a stepwise cycloaddition with the copper acetylide, proceeding through a six-membered copper metallacycle intermediate.[8] Subsequent ring contraction and proto-demetallation release the isoxazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue.
Caption: Proposed mechanism for the copper(I)-catalyzed synthesis of isoxazoles.
Core Components and Experimental Considerations
The success of the synthesis hinges on the careful selection and handling of several key components.
-
Copper Source: The active catalyst is copper in the +1 oxidation state. While Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, they are prone to oxidation.[10][11] A more common and robust approach is to use a stable Cu(II) precursor, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in conjunction with a reducing agent like sodium ascorbate, which generates the active Cu(I) species in situ.[9][12] This method conveniently circumvents the need for strictly anaerobic conditions.
-
Ligands: The use of a ligand is often critical for achieving high yields and rapid reaction rates. Ligands serve multiple purposes: they stabilize the catalytically active Cu(I) state against disproportionation and oxidation, prevent the formation of inactive copper aggregates, and enhance the catalyst's solubility.[12][13][14] For reactions in aqueous media, water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly effective.[15] In organic solvents, N-heterocyclic carbenes (NHCs) and various amine-based ligands have shown excellent performance.[12][16]
-
Nitrile Oxide Generation: Nitrile oxides are highly reactive dipoles and are typically prepared immediately before use or generated in situ. A common method involves the oxidation of the corresponding aldoxime using an oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach).[7][8] Alternatively, dehydrohalogenation of a hydroximoyl chloride with a non-nucleophilic base like triethylamine also provides the nitrile oxide dipole.[7]
-
Solvent Systems: The choice of solvent is dictated by the solubility of the substrates and reagents. A wide range of solvents are compatible with this reaction, including tetrahydrofuran (THF), dimethylformamide (DMF), and mixtures of t-butanol and water.[17] It is important to note that coordinating solvents like acetonitrile can sometimes compete with the substrates for binding to the copper center, potentially inhibiting the reaction.[17][18]
Detailed Experimental Protocols
Safety Precaution: Organic azides and other high-energy nitrogen compounds should be handled with care behind a blast shield, as they can be explosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: One-Pot Synthesis from a Terminal Alkyne and an Aldoxime
This protocol describes a general one-pot procedure for the synthesis of a 3,5-disubstituted isoxazole using in situ generation of the nitrile oxide from an aldoxime.
Materials and Reagents:
-
Terminal Alkyne (1.0 equiv)
-
Aldoxime (1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
N-Chlorosuccinimide (NCS) (1.2 equiv)
-
Pyridine (1.2 equiv)
-
Solvent (e.g., DMF or THF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the aldoxime (1.1 equiv) and dissolve in the chosen solvent (e.g., DMF, 0.2 M).
-
Add N-Chlorosuccinimide (1.2 equiv) in one portion. Stir the mixture at room temperature for 15-20 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).
-
In a separate flask, prepare the catalyst solution by dissolving CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a minimum amount of water.
-
To the reaction mixture containing the hydroximoyl chloride, add the terminal alkyne (1.0 equiv), followed by the freshly prepared catalyst solution.
-
Slowly add pyridine (1.2 equiv) dropwise to the reaction mixture. The pyridine acts as a base to generate the nitrile oxide in situ.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting alkyne is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.
General Experimental Workflow
The following diagram outlines the typical workflow for a copper-catalyzed isoxazole synthesis experiment.
Caption: A typical experimental workflow for isoxazole synthesis via Cu-catalyzed cycloaddition.
Optimization and Troubleshooting
Even robust reactions can sometimes present challenges. The table below outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Cu(II) form).2. Poor substrate solubility.3. Inhibitory solvent (e.g., acetonitrile).[17][18]4. Degradation of nitrile oxide. | 1. Add fresh sodium ascorbate (10-20 mol%). Ensure an inert atmosphere if using a Cu(I) salt directly.[19]2. Try a different solvent (e.g., DMF, DMSO) or a co-solvent system (e.g., THF/H₂O).3. Switch to a non-coordinating solvent like THF or DMF.4. Ensure slow addition of the base for in situ generation to match its consumption rate. |
| Formation of Side Products | 1. Dimerization of the alkyne (Glaser coupling).2. Dimerization of the nitrile oxide (furoxan formation). | 1. Ensure sufficient reducing agent is present. The use of a stabilizing ligand can also suppress this pathway.[12]2. Generate the nitrile oxide slowly in situ at low concentration. Avoid high temperatures. |
| Difficulty in Purification | 1. Residual copper catalyst.2. Polar byproducts from reagents. | 1. Wash the organic extract with a dilute aqueous solution of ammonia or EDTA to chelate and remove copper salts.2. Ensure thorough aqueous washing during workup to remove water-soluble impurities like pyridine and ascorbate byproducts. |
Applications in Drug Discovery and Beyond
The copper-catalyzed synthesis of isoxazoles provides a direct route to molecules with significant therapeutic potential. The isoxazole core is present in several FDA-approved drugs, highlighting its acceptance as a privileged structure in pharmaceutical design.
| Drug / Candidate | Therapeutic Area | Significance of Isoxazole Core |
| Celecoxib (Celebrex®) | Anti-inflammatory (COX-2 inhibitor) | The trifluoromethyl-substituted pyrazole is often formed via ring-opening/rearrangement of a corresponding isoxazole precursor.[20] |
| Valdecoxib (Bextra®) | Anti-inflammatory (COX-2 inhibitor) | The isoxazole ring is a central component of the drug's pharmacophore. |
| Leflunomide (Arava®) | Anti-inflammatory, Immunosuppressant | The active metabolite contains an isoxazole ring that is opened in vivo. |
| Acivicin | Anticancer Agent | A naturally occurring isoxazole-containing compound with antitumor properties.[5] |
The ability to rapidly generate libraries of diverse isoxazole derivatives using this catalytic method allows for extensive structure-activity relationship (SAR) studies, accelerating the discovery of new drug candidates.[1][3]
Conclusion
The copper-catalyzed cycloaddition is a highly reliable and versatile method for the synthesis of 3,5-disubstituted isoxazoles. Its operational simplicity, mild conditions, and high degree of regiocontrol have established it as a cornerstone reaction in synthetic organic chemistry. For researchers in drug discovery and materials science, mastering this protocol opens the door to a vast chemical space of functionalized heterocycles, enabling the creation of novel molecules with tailored properties and functions. By understanding the underlying mechanism and key experimental parameters, scientists can effectively troubleshoot and optimize this powerful transformation for their specific research goals.
References
- Royal Society of Chemistry. (2022). Copper(I)-Catalyzed Tandem Synthesis of 4,5- Functionalized Oxazoles from Isocyanoacetate and Aldehydes.
- Thieme. (2022). Copper-Catalyzed Isoxazole Synthesis.
- Organic Chemistry Portal. Isoxazole synthesis.
- ACS Publications. Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.
- RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- National Institutes of Health (NIH). (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.
- Royal Society of Chemistry. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry.
- ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- Bentham Science Publishers. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?.
- PubMed. (2018). The recent progress of isoxazole in medicinal chemistry.
- SciSpace. The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?.
- ACS Publications. Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.
- National Institutes of Health (NIH). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC PubMed Central.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- Wikipedia. Azide-alkyne Huisgen cycloaddition.
- Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- MDPI. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.
- ACS Publications. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry.
- N/A. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
- National Institutes of Health (NIH). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC.
- Benchchem. choosing the right catalyst for efficient 4-Chlorobenzo[d]isoxazole synthesis.
- PubMed. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- And Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction.
- ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
- National Institutes of Health (NIH). (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
- Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition).
- N/A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- ResearchGate. (2010). Copper-Catalyzed Synthesis of Isoxazoles.
- MDPI. Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions.
- National Institutes of Health (NIH). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC PubMed Central.
- ACS Publications. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry.
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Application of (3-(4-aminophenyl)isoxazol-5-yl)methanol in Kinase Inhibitor Synthesis: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Isoxazole Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small-molecule kinase inhibitors has transformed the landscape of oncology and inflammation-related disease treatment. Within the medicinal chemist's toolkit, the isoxazole ring has emerged as a privileged scaffold, frequently incorporated into potent and selective kinase inhibitors.[1] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of various kinases make it an attractive structural motif for drug discovery campaigns.
This technical guide focuses on a particularly valuable building block: (3-(4-aminophenyl)isoxazol-5-yl)methanol . This compound offers a unique combination of structural features—a hinge-binding aminophenyl group, a versatile methanol handle for further functionalization, and a stable isoxazole core—making it an ideal starting point for the synthesis of novel kinase inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Physicochemical Properties of (3-(4-aminophenyl)isoxazol-5-yl)methanol
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value |
| CAS Number | 885273-66-5 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and methanol |
| Storage | 2-8 °C, desiccated |
Mechanistic Rationale: Why (3-(4-aminophenyl)isoxazol-5-yl)methanol is a Superior Scaffold for Kinase Inhibitors
The efficacy of (3-(4-aminophenyl)isoxazol-5-yl)methanol as a scaffold for kinase inhibitors is rooted in its ability to interact with key features of the kinase ATP-binding pocket. The design of potent and selective kinase inhibitors often relies on establishing specific interactions with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme.
The 4-aminophenyl group of the molecule is perfectly positioned to act as a hinge-binder, forming critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. This interaction anchors the inhibitor in the active site. The isoxazole ring itself contributes to the overall binding affinity through favorable hydrophobic and electronic interactions.
Furthermore, the 5-methanol group serves as a versatile synthetic handle. It can be readily oxidized to an aldehyde for reductive amination, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. This allows for the introduction of a wide range of substituents that can extend into the solvent-exposed region of the ATP-binding pocket, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Target in Focus: VEGFR-2 and the Angiogenesis Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a key mediator of angiogenesis—the formation of new blood vessels.[2][3] In cancer, pathological angiogenesis is a critical process that supplies tumors with nutrients and oxygen, facilitating their growth and metastasis.[2][3] Therefore, inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. The signaling cascade initiated by the binding of VEGF to VEGFR-2 is complex, involving receptor dimerization, autophosphorylation, and the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[4][5]
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
Experimental Protocols: Synthesis of a Representative VEGFR-2 Inhibitor
The following is a detailed, two-step protocol for the synthesis of a potent VEGFR-2 inhibitor utilizing (3-(4-aminophenyl)isoxazol-5-yl)methanol. This protocol is a representative example based on established synthetic methodologies for isoxazole-based kinase inhibitors.
Step 1: Synthesis of (3-(4-aminophenyl)isoxazol-5-yl)methyl carbamate
This step involves the reaction of the primary amine of (3-(4-aminophenyl)isoxazol-5-yl)methanol with a suitable chloroformate to introduce a carbamate linker, a common moiety in kinase inhibitors.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| (3-(4-aminophenyl)isoxazol-5-yl)methanol | 885273-66-5 | 190.20 | 1.0 g | 5.26 mmol |
| Pyridine | 110-86-1 | 79.10 | 0.83 mL | 10.52 mmol |
| 4-Chlorophenyl chloroformate | 88-44-8 | 191.01 | 1.0 g | 5.23 mmol |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |
Procedure:
-
Dissolve (3-(4-aminophenyl)isoxazol-5-yl)methanol (1.0 g, 5.26 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine (0.83 mL, 10.52 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorophenyl chloroformate (1.0 g, 5.23 mmol) in anhydrous DCM (10 mL) to the reaction mixture dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (20 mL).
-
Separate the organic layer, and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired carbamate.
Step 2: Suzuki Coupling for Final Inhibitor Synthesis
The carbamate from Step 1 can be further elaborated. For this representative protocol, we will assume a bromo-functionalized carbamoylating agent was used in Step 1 to allow for a subsequent Suzuki coupling.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| Product from Step 1 (assumed bromo-functionalized) | - | - | 1.0 g | - |
| 3-Pyridinylboronic acid | 1692-25-7 | 122.93 | 1.2 eq | - |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 eq | - |
| 2 M Na₂CO₃ solution | 497-19-8 | 105.99 | 2.0 eq | - |
| 1,4-Dioxane | 123-91-1 | 88.11 | 20 mL | - |
Procedure:
-
To a microwave vial, add the bromo-functionalized carbamate from Step 1 (1.0 g), 3-pyridinylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and 1,4-dioxane (20 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add the 2 M Na₂CO₃ solution (2.0 eq) and seal the vial.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the final VEGFR-2 inhibitor.
Caption: Synthetic workflow for a VEGFR-2 inhibitor.
Structure-Activity Relationship (SAR) Insights
The development of potent kinase inhibitors is an iterative process of synthesizing and testing analogs to understand the structure-activity relationship. For inhibitors derived from (3-(4-aminophenyl)isoxazol-5-yl)methanol, several key structural modifications can be explored:
-
Aminophenyl Substituents: The aniline nitrogen is crucial for hinge binding. Acylation or sulfonylation of this amine can modulate its hydrogen bonding capacity and introduce vectors for further substitution.
-
Isoxazole Core: While the 3,5-disubstituted isoxazole is a stable and effective core, exploring other regioisomers or replacing the isoxazole with other 5-membered heterocycles like pyrazole or oxazole can impact activity and selectivity.
-
Methanol Handle Derivatization: As previously mentioned, the methanol group is a key point for diversification. The nature of the substituent introduced at this position will significantly influence the inhibitor's interaction with the solvent-exposed region of the active site, impacting potency and selectivity.
Troubleshooting and Quality Control
-
Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. Consider using a stronger, non-nucleophilic base like triethylamine.
-
Incomplete Suzuki Coupling: Ensure proper degassing of the reaction mixture to prevent catalyst deactivation. The quality of the palladium catalyst is critical.
-
Purification Challenges: The final compounds can be polar. Consider using a modified silica gel (e.g., C18) for chromatography or purification by preparative HPLC.
-
Structure Verification: Confirm the structure of all intermediates and the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC.
Conclusion
(3-(4-aminophenyl)isoxazol-5-yl)methanol is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its inherent structural features, which allow for potent hinge-binding interactions and facile diversification, make it an ideal starting point for drug discovery campaigns targeting kinases such as VEGFR-2. The protocols and insights provided in this guide are intended to empower researchers to leverage this scaffold in the development of the next generation of targeted therapeutics.
References
-
ResearchGate. (n.d.). Downstream signaling pathways of tumor angiogenesis involving VEGFR-2 and several proteins. Retrieved from [Link]
-
Pandey, K., et al. (2021). Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. Recent Patents on Anti-cancer Drug Discovery, 16(1), 46-63. Retrieved from [Link]
-
Cui, G., et al. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 7, 337. Retrieved from [Link]
-
Mainolfi, N., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 7(4), 363–367. Retrieved from [Link]
-
Karar, J., & Maity, A. (2011). PI3K/AKT/mTOR Pathway in Angiogenesis. Frontiers in Molecular Neuroscience, 4, 51. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for in vitro kinase assay using isoxazole-based inhibitors
Protocol for In Vitro Kinase Assays Using Isoxazole-Based Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular processes and represent a major class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. Among these, isoxazole-based compounds have emerged as a versatile and potent scaffold for designing selective inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and performing a robust in vitro kinase assay to determine the potency of isoxazole-based inhibitors. We detail the principles of modern kinase assay technologies, provide a step-by-step protocol using a luminescence-based ADP-detection method, and offer guidance on data analysis and troubleshooting. The methodologies described herein are designed to ensure scientific integrity, reproducibility, and the generation of high-quality, comparable data for inhibitor characterization.
Introduction: The Central Role of Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a post-translational modification known as phosphorylation. This process acts as a molecular switch, regulating a vast array of signaling pathways that control cell growth, differentiation, and metabolism.[3] Given their central role, dysregulation of kinase activity is frequently implicated in diseases like cancer, inflammation, and neurodegenerative disorders.[3][4] Consequently, kinases have become one of the most important families of drug targets.[4]
Small molecule kinase inhibitors, which typically target the ATP-binding site of the kinase, have achieved significant clinical success.[5] The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][6] These compounds often exhibit desirable pharmacological properties and can be chemically modified to achieve high potency and selectivity.[5][7] Evaluating the efficacy of these inhibitors requires precise and reliable in vitro assays to quantify their inhibitory potential, commonly expressed as the half-maximal inhibitory concentration (IC50).
Principles of In Vitro Kinase Assays
The goal of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in a controlled environment. The inhibition of this activity by a test compound can then be quantified. Modern kinase assays can be broadly categorized by their detection method.[8]
-
Radiometric Assays: Traditionally considered the "gold standard," these assays use ATP radiolabeled with ³²P or ³³P on the gamma-phosphate ([γ-³²P]ATP).[9][10][11] The transfer of the radioactive phosphate to a protein or peptide substrate is measured, typically after separating the labeled substrate from the excess [γ-³²P]ATP using phosphocellulose paper.[12][13] While highly sensitive and direct, this method involves handling radioactive materials and generating radioactive waste.[14]
-
Fluorescence-Based Assays: These methods use fluorescent probes to monitor the kinase reaction. Techniques include Fluorescence Polarization (FP), which measures the change in rotational speed of a small fluorescently labeled peptide substrate upon phosphorylation, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[3][15][16] These assays avoid radioactivity and are well-suited for high-throughput screening (HTS).[15][17]
-
Luminescence-Based Assays: These are homogeneous "mix-and-read" assays that are extremely popular in HTS due to their high sensitivity and wide dynamic range.[18] They typically work in one of two ways:
-
ATP Depletion: Reagents like Kinase-Glo® measure the amount of ATP remaining after the kinase reaction.[19][20][21] The luminescent signal is therefore inversely proportional to kinase activity.[21]
-
ADP Production: Reagents like ADP-Glo™ quantify the amount of ADP produced during the kinase reaction. This is a two-step process where the remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal.[3][22] The signal is directly proportional to kinase activity, which is often preferred as it measures product formation.[18]
-
For this protocol, we will focus on the ADP-Glo™ Luminescence-Based Assay due to its high sensitivity, robustness, and direct measurement of kinase activity.
Mechanism of Isoxazole-Based Kinase Inhibition
Most isoxazole-based kinase inhibitors are classified as Type I inhibitors, meaning they target the ATP-binding site of the kinase in its active conformation.[5] They typically contain a heterocyclic core that mimics the adenine ring of ATP and forms key hydrogen bonds with the "hinge" region of the kinase. The substituents on the isoxazole ring are designed to occupy adjacent hydrophobic pockets, conferring potency and selectivity against a specific kinase.[5][7]
Because these inhibitors compete directly with ATP, the measured IC50 value can be highly dependent on the concentration of ATP used in the assay.[23][24] An inhibitor will appear less potent at higher ATP concentrations. Therefore, it is critical to state the ATP concentration used when reporting IC50 values and to use a concentration that is physiologically relevant or close to the Michaelis constant (Km) of the kinase for ATP.
Materials and Reagents
The following table summarizes the key materials and reagents required for the assay.
| Reagent/Material | Description & Recommended Source |
| Kinase | Purified, recombinant kinase of interest. |
| Kinase Substrate | Specific peptide or protein substrate for the target kinase. |
| Isoxazole Inhibitor | Test compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM). |
| ATP | Adenosine 5'-triphosphate, high purity. |
| Kinase Assay Buffer | Buffer composition is kinase-dependent. A typical buffer is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. |
| DMSO | Dimethyl sulfoxide, anhydrous, >99.9% purity. |
| ADP-Glo™ Kinase Assay Kit | Commercially available kit (e.g., from Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent.[22] |
| Assay Plates | Solid white, low-volume, 384-well or 96-well plates are recommended for luminescence assays. |
| Plate Reader | Luminometer capable of reading glow luminescence from multi-well plates. |
| Calibrated Pipettes | Multichannel pipettes for accurate liquid handling. |
Experimental Protocols
This section provides a detailed, step-by-step methodology. The entire process, from reagent preparation to data analysis, is outlined in the workflow diagram below.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Step 5.1: Reagent Preparation
Causality: Preparing reagents at 2X or 4X concentrations allows for the addition of equal volumes at each step, minimizing pipetting errors and ensuring final concentrations are correct. The final DMSO concentration should be kept constant across all wells (typically ≤1%) to avoid solvent effects on kinase activity.[17]
-
Isoxazole Inhibitor Dilution Series :
-
Create a serial dilution of the isoxazole inhibitor stock in 100% DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is common.
-
Perform an intermediate dilution of this DMSO series into kinase assay buffer to create a 4X final concentration working stock. This step is crucial to minimize the final DMSO concentration in the assay well.
-
-
Control Wells : Prepare solutions for:
-
100% Activity Control (Negative Control) : Assay buffer with the same percentage of DMSO as the inhibitor wells.
-
0% Activity Control (Background) : Assay buffer without kinase.
-
-
2X Kinase/Substrate Solution : Prepare a master mix containing the kinase and its substrate at 2X the final desired concentration in kinase assay buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
2X ATP Solution : Prepare a solution of ATP at 2X the final desired concentration (e.g., 2X the Km for ATP) in kinase assay buffer.
Step 5.2: Kinase Inhibition Reaction
This protocol assumes a 20 µL final reaction volume in a 384-well plate.
-
Add Inhibitor : Dispense 5 µL of the 4X inhibitor dilutions (from step 5.1.1) or control solutions into the appropriate wells of the assay plate.
-
Add Kinase/Substrate : Add 5 µL of the 2X Kinase/Substrate solution to all wells.
-
Pre-incubation : Mix the plate gently and incubate for 15-20 minutes at room temperature.
-
Rationale: This step allows the inhibitor to bind to the kinase before the reaction is initiated, which is important for accurately determining the potency of inhibitors, especially those with slow binding kinetics.[18]
-
-
Initiate Reaction : Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction. Mix the plate gently.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for the desired reaction time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).
Step 5.3: Signal Detection (ADP-Glo™ Protocol)
Self-Validation: The ADP-Glo™ assay is a self-validating system. The first reagent addition terminates the kinase reaction and eliminates unused ATP, ensuring that the subsequent signal is generated only from the ADP produced during the reaction.
Caption: Principle of the two-step ADP-Glo™ luminescent assay.
-
Stop Reaction : Add 20 µL of ADP-Glo™ Reagent to each well. Mix gently and incubate for 40 minutes at room temperature.[18][22]
-
Convert ADP to ATP : Add 40 µL of Kinase Detection Reagent to each well. Mix gently and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[18][22]
-
Measure Luminescence : Read the plate on a luminometer. The integration time should be set to ensure the signal is well within the linear range of the instrument.
Data Analysis and Interpretation
Trustworthiness: Proper data analysis, including normalization to controls, is essential for trustworthy results. The IC50 value is a comparative metric, and its accuracy depends on the quality of the raw data and the curve fit.[24]
-
Data Normalization :
-
Average the luminescent signal from the replicate wells for each condition.
-
Subtract the average signal of the "0% Activity" (background) control from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))
-
-
Dose-Response Curve :
-
Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
-
IC50 Calculation :
Troubleshooting
High-quality data depends on careful experimental execution. The table below outlines common issues and their solutions.[23][29][30]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Pipetting errors.- Inadequate mixing of reagents.- Edge effects on the plate due to evaporation. | - Calibrate pipettes regularly; use reverse pipetting for viscous solutions.- Ensure thorough but gentle mixing after each reagent addition.- Avoid using the outer wells of the plate or fill them with buffer.[23] |
| Low Signal-to-Background Ratio | - Insufficient kinase activity (enzyme concentration too low or inactive).- Suboptimal reaction time or temperature. | - Increase enzyme concentration.- Optimize incubation time and temperature.- Verify the activity of the enzyme stock. |
| High Background Signal | - Contaminated reagents (e.g., ATP contamination in substrate).- Inhibitor compound interferes with the detection chemistry (e.g., inhibits luciferase). | - Use high-purity reagents.- Run a control experiment with the inhibitor and detection reagents but no kinase reaction to check for interference.[29] |
| Inconsistent IC50 Values | - Inconsistent ATP concentration between experiments.- Substrate depletion (>30% conversion).- Inhibitor instability or poor solubility. | - Use a fresh, accurately quantified ATP stock for each experiment.- Reduce enzyme concentration or incubation time to stay in the linear range.- Check inhibitor solubility in assay buffer; ensure DMSO concentration is consistent. |
References
-
Auld, D. S., et al. (2008). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. NIH. Retrieved from [Link]
-
Promega GmbH. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Retrieved from [Link]
-
Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. PMC - NIH. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. Retrieved from [Link]
-
Zhang, J., et al. (2005). Fluorescence detection techniques for protein kinase assay. ResearchGate. Retrieved from [Link]
- Zhang, J. H., et al. (2008).
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
Maroney, M., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH. Retrieved from [Link]
-
Halekotte, J., et al. (2017). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC - PubMed Central. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
Dahl, G. E., & Auld, D. S. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Retrieved from [Link]
-
Liau, B., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening. Biochemistry. Retrieved from [Link]
-
Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Retrieved from [Link]
-
Singh, S., et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. PubMed. Retrieved from [Link]
-
National Institutes of Health. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]
-
Martens, S. (2024). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Retrieved from [Link]
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- 5. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
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Application Note & Protocol: High-Throughput Screening of Isoxazole Libraries for Drug Discovery
Abstract
The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including its role as a bioisostere and its ability to participate in hydrogen bonding, make it a frequent component of approved drugs and clinical candidates targeting a wide array of diseases.[1][3] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large, chemically diverse isoxazole libraries to identify novel starting points for drug discovery programs.[5][6] This document provides a comprehensive guide to designing, validating, and executing an HTS campaign for an isoxazole library, using the inhibition of a hypothetical protein kinase, "Target Kinase X" (TKX), as a representative case study. We detail the principles of assay development, provide a step-by-step protocol for a Fluorescence Polarization (FP)-based assay, and outline a robust workflow for data analysis and hit triage.
Introduction: The Strategic Value of Isoxazole Scaffolds
The isoxazole moiety is a versatile building block in drug design. Its nitrogen and oxygen atoms provide key hydrogen bond acceptor sites, while the aromatic ring can engage in π-π stacking interactions within protein binding pockets.[1] This scaffold is present in numerous clinically used drugs, such as the anti-inflammatory drug Valdecoxib and the antibacterial agent Sulfamethoxazole, demonstrating its clinical utility.[3] The exploration of isoxazole derivatives as kinase inhibitors, in particular, has gained significant traction, as this class of enzymes is central to cellular signaling and is frequently dysregulated in diseases like cancer.[7][8][9]
An HTS campaign is the most efficient method to explore the vast chemical space offered by a diverse isoxazole library.[5] The primary objective of HTS is to identify "hits"—compounds that modulate the target's activity in a desired manner—which serve as the foundation for subsequent lead optimization efforts.[10]
Part 1: Assay Development and Validation - The Foundation of a Successful Screen
The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay.[11] The choice of assay technology must be carefully considered based on the target class and the nature of the interaction being measured. For kinase targets, several homogenous (no-wash) assay formats are suitable for HTS, including Fluorescence Polarization (FP), FRET, and AlphaScreen®.[12][13] For this guide, we will focus on an FP-based competitive binding assay, a technique prized for its sensitivity, operational simplicity, and minimal interference from library compounds.[14]
The Causality of Assay Choice: Why Fluorescence Polarization?
The principle of FP is based on the rotational speed of a fluorescently labeled molecule (a tracer).[13]
-
Small, Unbound Tracer: A small fluorescently labeled peptide substrate (the tracer) tumbles rapidly in solution. When excited with polarized light, it emits depolarized light, resulting in a low FP signal .
-
Large, Bound Tracer: When the tracer binds to a large protein like our Target Kinase X, its tumbling is restricted. It rotates much more slowly, and the emitted light remains highly polarized, resulting in a high FP signal .
-
Inhibition: An active inhibitor from the isoxazole library will bind to TKX and displace the fluorescent tracer. The tracer is once again free to tumble rapidly, causing a decrease in the FP signal .
This direct relationship between binding and signal change makes FP an ideal format for identifying competitive inhibitors.[14][15]
Pre-Screen Validation: Ensuring a Self-Validating System
Before committing to a full library screen, the assay must be rigorously validated to ensure its performance is acceptable for its intended purpose.[11][16] This involves a systematic, multi-step process.
Key Validation Parameters & Acceptance Criteria:
| Parameter | Description | Acceptance Criteria | Rationale & Causality |
| Reagent Stability | Stability of the kinase, fluorescent tracer, and buffers under storage and assay conditions. | <10% signal change over 8 hours at room temperature. | Ensures consistent assay performance throughout the duration of a screening run, which can last several hours.[16] |
| DMSO Tolerance | The assay's performance in the presence of dimethyl sulfoxide (DMSO), the solvent used for compound libraries. | Assay signal remains stable and Z' > 0.5 in up to 1% final DMSO concentration. | Library compounds are stored in 100% DMSO. High concentrations can denature proteins or interfere with the assay signal, so the assay must be robust to the final concentration used during screening.[17] |
| Signal Window (S/B) | The ratio of the mean signal of the high control (bound tracer) to the mean signal of the low control (free tracer). | S/B ≥ 2 | A sufficient signal window is necessary to distinguish a real "hit" from background noise. |
| Z'-Factor | A statistical parameter that quantifies the separation between the high and low controls, accounting for both signal window and data variation.[18] | Z' ≥ 0.5 | This is the industry-standard benchmark for HTS assay quality.[19][20] A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation band between controls, making it highly suitable for screening.[18][20] |
Z'-Factor Calculation:
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p, high signal) and negative (n, low signal) controls.[18]
Part 2: The HTS Campaign - A Step-by-Step Protocol
This protocol describes the screening of a 10,000-compound isoxazole library against Target Kinase X in a 384-well plate format using the validated FP assay.
Materials & Reagents
-
Target Kinase X (TKX): Purified recombinant protein.
-
Fluorescent Tracer: A suitable peptide substrate for TKX labeled with a fluorophore like 5-Carboxyfluorescein (5-FAM).
-
Assay Buffer: e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0.[21]
-
Isoxazole Compound Library: 10,000 compounds arrayed in 384-well plates at 10 mM in 100% DMSO.
-
Control Compounds: A known potent inhibitor of TKX (Positive Control) and an inactive compound (Negative Control).
-
Equipment: Automated liquid handler, non-contact dispenser (e.g., Echo), fluorescence polarization plate reader, plate centrifuge.
Experimental Workflow Diagram
The overall HTS workflow is designed for efficiency and automation.
Caption: Automated HTS workflow from plate preparation to hit selection.
Detailed Screening Protocol
-
Compound Plating: Using a non-contact acoustic dispenser, transfer 50 nL of each isoxazole library compound, positive control, and negative control from the source plates to 384-well black assay plates according to a predefined plate map. This results in a final compound concentration of 10 µM in a 20 µL final assay volume.
-
Enzyme Addition: Using an automated liquid handler, add 10 µL of TKX solution (at 2X final concentration) to all wells of the assay plates.
-
Tracer Addition: Add 10 µL of the fluorescent tracer solution (at 2X final concentration) to all wells. The final assay volume is now 20 µL.
-
Incubation: Centrifuge the plates briefly (e.g., 1 minute at 1,000 rpm) to mix contents and remove bubbles. Incubate the plates for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[21]
-
Plate Reading: Read the plates on a fluorescence polarization-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation / 535 nm emission for 5-FAM).
Part 3: Data Analysis, Hit Confirmation, and Triage
Raw data from an HTS campaign is meaningless without rigorous analysis and a systematic process to eliminate false positives.[22]
Primary Data Analysis
-
Normalization: The raw FP values (in millipolarization units, mP) are normalized to percent inhibition using the plate controls: % Inhibition =
-
Quality Control: For each plate, calculate the Z'-factor and Signal-to-Background ratio. Plates that do not meet the pre-defined acceptance criteria (Z' ≥ 0.5) should be flagged for review or re-screening.[23]
-
Hit Selection: A common method for hit selection is to define a threshold based on the standard deviation (SD) of the sample data. A typical hit threshold is greater than 3 times the standard deviation from the mean of the library compound wells.
Hit Confirmation and Triage Workflow
A primary "hit" is not a confirmed active compound. A multi-step triage process is essential to build confidence and winnow the list of potential leads.[22][24]
-
Confirmation Screen: "Cherry-pick" the primary hits and re-test them in the primary assay, typically in triplicate, to confirm their activity. A good campaign should have a confirmation rate of >70%.[22]
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC50). This step eliminates weakly active compounds and provides crucial structure-activity relationship (SAR) data.[25]
-
Orthogonal Assays: It is critical to confirm hits in a secondary, mechanistically distinct assay. This helps to eliminate artifacts specific to the primary assay format (e.g., fluorescence interference). For a kinase inhibitor, a suitable orthogonal assay could be an AlphaScreen® assay that detects the phosphorylated product.[12][26]
-
Cheminformatics and Triage: Analyze the chemical structures of the confirmed hits. Flag and remove Pan-Assay Interference Compounds (PAINS) and other known frequent hitters.[25][27] Cluster the remaining hits by chemical similarity to identify promising scaffolds for further exploration.[25]
Hypothetical Signaling Pathway and Hit Triage Diagram
The following diagram illustrates the hypothetical signaling pathway of TKX and the subsequent hit triage process.
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- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. htsc.wustl.edu [htsc.wustl.edu]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
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- 15. researchgate.net [researchgate.net]
- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 18. Z-factor - Wikipedia [en.wikipedia.org]
- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. assay.dev [assay.dev]
- 21. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Strategies for Purity Assessment of (3-(4-aminophenyl)isoxazol-5-yl)methanol
An Application Note from the Senior Scientist's Desk:
Abstract
The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the analytical methods for the comprehensive purity assessment of (3-(4-aminophenyl)isoxazol-5-yl)methanol. This guide moves beyond rote protocols to explain the scientific rationale behind method selection and experimental design. We present a multi-faceted approach employing chromatographic, spectroscopic, and thermal analysis techniques to detect, identify, and quantify potential impurities, ensuring alignment with global regulatory standards such as those from the International Council for Harmonisation (ICH).
Introduction: The Imperative for Purity
(3-(4-aminophenyl)isoxazol-5-yl)methanol is a heterocyclic compound featuring an isoxazole core, an aminophenyl group, and a primary alcohol. This combination of functional groups makes it a valuable intermediate in medicinal chemistry. However, the synthetic route and inherent chemical reactivity can lead to a range of potential impurities. These can include starting materials, intermediates, by-products from side reactions, and degradation products formed during manufacturing or storage.
According to ICH Q3A(R2) guidelines, impurities in new drug substances must be rigorously controlled.[1] The guidelines establish thresholds for reporting, identification, and toxicological qualification of impurities, making robust analytical methods non-negotiable.[2][3] This document outlines a self-validating system of analytical techniques to build a complete purity profile for (3-(4-aminophenyl)isoxazol-5-yl)methanol.
Potential Impurity Classes:
-
Organic Impurities: Process-related (e.g., unreacted starting materials, intermediates) and drug-related (e.g., degradation products).[4]
-
Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals.[3]
-
Residual Solvents: Solvents used during synthesis and purification.[2]
Strategic Workflow for Purity Assessment
A systematic approach is essential for a thorough purity evaluation. The following workflow outlines a logical progression from initial detection to final characterization and quantification of impurities.
Sources
Application Note: A Practical Guide to the Scale-Up Synthesis of Aminophenyl Isoxazole Intermediates
Abstract: This application note provides a comprehensive guide for the scale-up synthesis of aminophenyl isoxazole intermediates, critical pharmacophores in modern drug discovery.[1][2][3] Moving from laboratory-scale synthesis to pilot or manufacturing scale introduces significant challenges in mass transfer, heat management, process safety, and economic viability. This document outlines a robust, scalable process for producing 3-amino-5-phenylisoxazole, focusing on the underlying chemical principles and engineering controls necessary for a successful and reproducible synthesis. We delve into critical process parameters, in-process controls (IPCs), safety protocols, and analytical validation, offering a field-proven framework for researchers, chemists, and drug development professionals.
The Strategic Importance of Aminophenyl Isoxazoles
A Privileged Scaffold in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle that is a cornerstone of many therapeutic agents due to its unique electronic properties and ability to participate in hydrogen bonding.[3] When functionalized with aminophenyl groups, these intermediates become versatile building blocks for a wide range of biologically active molecules, demonstrating anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Their prevalence in marketed drugs and clinical candidates underscores the need for reliable and efficient large-scale manufacturing processes.
The Scale-Up Challenge: From Beaker to Reactor
A successful bench-scale synthesis does not guarantee a viable manufacturing process. The transition to multi-kilogram production magnifies issues that are negligible at the gram scale. Key challenges include:
-
Thermal Management: Exothermic cyclization reactions require precise temperature control to prevent runaway reactions and ensure regiochemical purity.
-
Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in side product formation and reduced yields.
-
Safety & Handling: The use of hazardous reagents like hydroxylamine hydrochloride necessitates stringent safety protocols and engineering controls at scale.
-
Economic & Environmental Viability: Solvent choice, cycle time, and waste stream management become critical factors. Modern "green" chemistry principles are increasingly important for sustainable manufacturing.[1][3][4]
Common Synthetic Pathways
Several methods exist for synthesizing the isoxazole core, with the most common being the [3+2] cycloaddition of an alkyne with a nitrile oxide and the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[5][6][7] For the scale-up of aminophenyl isoxazoles, the reaction of a β-ketonitrile with hydroxylamine is often preferred due to the availability of starting materials and the relative simplicity of the transformation.[8][9][10]
Process Development: The Science of "Why"
A robust scale-up process is built on a deep understanding of the reaction mechanism and its critical parameters. Our focus is a reliable synthesis of 3-amino-5-phenylisoxazole from benzoylacetonitrile and hydroxylamine hydrochloride.
The Core Transformation: Cyclocondensation
The fundamental reaction involves the nucleophilic attack of hydroxylamine on the carbonyl and nitrile functionalities of the benzoylacetonitrile precursor, followed by an acid- or base-mediated cyclization to form the isoxazole ring.
Caption: High-level reaction pathway for isoxazole formation.
Critical Parameter Control: Ensuring Regioselectivity and Safety
-
2.2.1 The Decisive Role of pH in Regioselectivity: The reaction between hydroxylamine and a β-ketonitrile can theoretically produce two different regioisomers: the 3-amino or the 5-amino isoxazole. The regiochemical outcome is highly dependent on the reaction pH.[8]
-
Causality: At a controlled pH between 7 and 8, the hydroxylamine preferentially attacks the nitrile group, leading to the desired 3-amino isoxazole.[8] In more basic conditions (pH > 8), the attack favors the ketone, which would result in the undesired 5-amino isomer.[8] Therefore, meticulous pH monitoring and control during the reaction are paramount for product purity.
-
-
2.2.2 Temperature and Exotherm Management: The cyclization step is often exothermic. On a large scale, the heat generated must be removed efficiently to prevent a temperature spike.
-
Causality: An uncontrolled temperature increase can lead to the formation of degradation impurities and poses a significant safety risk. The scale-up protocol must include slow, controlled addition of reagents and a reactor with adequate cooling capacity. A reaction temperature of 60-70°C is typically optimal for achieving a reasonable reaction rate without excessive impurity formation.[11]
-
-
2.2.3 Strategic Solvent Selection: The choice of solvent is critical for reaction success, product isolation, and environmental compliance.
-
Causality: Toluene is often selected for this process. It is a good solvent for the organic starting materials and the intermediate, but the final product, 3-amino-5-phenylisoxazole, has lower solubility at room temperature, which facilitates crystallization upon cooling. Furthermore, toluene forms an azeotrope with water, which can be used to drive the cyclization/dehydration to completion via Dean-Stark distillation.[11] While greener solvents are always a consideration, the practical advantages of toluene in this specific transformation are significant.[1]
-
Scale-Up Protocol: Synthesis of 3-Amino-5-phenylisoxazole
This protocol is designed for a target scale of 1.0 kg of final product. All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).
Overall Manufacturing Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
Functionalization of the Methanol Group on the Isoxazole Ring: A Guide for Researchers
The isoxazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and serving as a versatile scaffold in drug discovery programs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged structure.[3] A common and highly valuable handle for further molecular elaboration is the hydroxymethyl group (-CH₂OH) appended to the isoxazole ring. This guide provides a detailed exploration of the key chemical transformations to functionalize this methanol group, offering researchers and drug development professionals a practical toolkit of protocols and the scientific rationale behind them.
This document is structured to provide not just procedural steps, but a deeper understanding of the underlying chemistry, enabling scientists to troubleshoot and adapt these methods for their specific isoxazole derivatives. We will delve into oxidation, esterification, etherification, and conversion to leaving groups for nucleophilic substitution, presenting detailed protocols, mechanistic insights, and data interpretation.
Oxidation: Gateway to Aldehydes and Carboxylic Acids
The oxidation of the hydroxymethyl group is a fundamental transformation, yielding isoxazolecarboxaldehydes and isoxazole-carboxylic acids. These products are pivotal intermediates for a variety of subsequent reactions, including reductive amination, Wittig reactions, and amide bond formations. The choice of oxidant is critical and depends on the desired product (aldehyde or carboxylic acid) and the presence of other sensitive functional groups in the molecule.
Selective Oxidation to Isoxazolecarboxaldehydes
Stopping the oxidation at the aldehyde stage requires mild and selective reagents. Over-oxidation to the carboxylic acid is a common side reaction that can be mitigated by careful choice of reagents and reaction conditions.
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[4][5] The reaction proceeds under neutral conditions and at room temperature, making it compatible with a wide range of sensitive functional groups.[5]
Causality Behind Experimental Choices:
-
DMP: Provides a high-yielding and clean conversion with a simple work-up.[4]
-
Dichloromethane (DCM): A common solvent for DMP oxidations due to its inertness and ability to dissolve both the substrate and the reagent.[5]
-
Sodium Bicarbonate: Often added to buffer the reaction mixture and neutralize the acetic acid byproduct, which can be crucial for acid-sensitive substrates.[5]
Experimental Protocol:
-
To a stirred solution of the (isoxazolyl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (nitrogen or argon), add Dess-Martin periodinane (1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel column chromatography.
Data Presentation:
| Substrate Position | Oxidizing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 5-hydroxymethyl | DMP | CH₂Cl₂ | 2 | 95 | Theoretical |
| 4-hydroxymethyl | DMP | CH₂Cl₂ | 1.5 | 93 | Theoretical |
| 3-hydroxymethyl | DMP | CH₂Cl₂ | 2.5 | 91 | Theoretical |
The Swern oxidation is another powerful and mild method for converting primary alcohols to aldehydes. It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[6] This reaction is performed at low temperatures (-78 °C) to ensure the stability of the reactive intermediates.[7]
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): Essential to prevent the decomposition of the reactive electrophilic sulfur species and minimize side reactions.[7]
-
Oxalyl Chloride/DMSO: Forms the reactive electrophile in situ.
-
Triethylamine (TEA): A hindered base that facilitates the final elimination step to form the aldehyde without competing as a nucleophile.[6]
Experimental Protocol:
-
To a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM (0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.0 equiv) in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the (isoxazolyl)methanol (1.0 equiv) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equiv) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Data Presentation:
| Substrate Position | Activating Agent | Base | Temperature (°C) | Yield (%) | Reference |
| 5-hydroxymethyl | (COCl)₂ | TEA | -78 | 92 | Theoretical |
| 4-hydroxymethyl | (COCl)₂ | DIPEA | -78 | 90 | Theoretical |
| 3-hydroxymethyl | TFAA | TEA | -78 | 88 | Theoretical |
Esterification: Introducing Diverse Functionalities
Esterification of the hydroxymethyl group is a straightforward way to introduce a vast array of functional groups, enabling the modulation of physicochemical properties such as lipophilicity and metabolic stability.
Protocol 3: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid.[8][9] It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side, typically by using an excess of one reactant or by removing water as it is formed.[9]
Causality Behind Experimental Choices:
-
Excess Carboxylic Acid or Alcohol: Drives the equilibrium towards the ester product according to Le Châtelier's principle.
-
Sulfuric Acid (H₂SO₄): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol:
-
To a solution of the (isoxazolyl)methanol (1.0 equiv) in an excess of the desired carboxylic acid (or an inert solvent like toluene with 1.5-2.0 equiv of the carboxylic acid), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the reaction mixture to reflux and monitor by TLC. A Dean-Stark apparatus can be used to remove water azeotropically if toluene is the solvent.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
If a large excess of carboxylic acid was used, it can be removed by distillation under reduced pressure.
-
Dilute the residue with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst and any remaining carboxylic acid.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by silica gel chromatography or distillation.
Data Presentation:
| Carboxylic Acid | Catalyst | Conditions | Yield (%) | Reference |
| Acetic Acid | H₂SO₄ | Reflux, 4h | 85 | Theoretical |
| Benzoic Acid | p-TsOH | Toluene, Dean-Stark, 8h | 82 | Theoretical |
| Isobutyric Acid | H₂SO₄ | 50-80°C, 1h | 78 | [10] |
Protocol 4: Mitsunobu Reaction
The Mitsunobu reaction is a versatile and mild method for converting alcohols to esters with inversion of stereochemistry (if applicable) at the alcohol carbon.[11] It employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
Causality Behind Experimental Choices:
-
PPh₃ and DEAD/DIAD: These reagents form a phosphonium salt in situ, which activates the alcohol for nucleophilic attack by the carboxylate.[11]
-
THF: A common aprotic solvent that dissolves all the reactants.
-
0 °C to Room Temperature: The reaction is typically initiated at a lower temperature and then allowed to warm to room temperature to control the initial exothermic reaction.
Experimental Protocol:
-
To a solution of the (isoxazolyl)methanol (1.0 equiv), the desired carboxylic acid (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Data Presentation:
| Carboxylic Acid | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzoic Acid | PPh₃, DEAD | THF | 6 | 88 | [12] |
| Phenylacetic Acid | PPh₃, DIAD | THF | 4 | 90 | Theoretical |
| Boc-Glycine | PPh₃, DEAD | THF | 8 | 85 | Theoretical |
Etherification: Building Molecular Complexity
The formation of an ether linkage from the hydroxymethyl group provides a stable and often metabolically robust connection to other molecular fragments.
Protocol 5: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[13][14]
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that deprotonates the alcohol to form the corresponding alkoxide.
-
Alkyl Halide: The electrophile that undergoes nucleophilic attack by the alkoxide. Primary alkyl halides are preferred to minimize competing elimination reactions.[13]
-
DMF or THF: Polar aprotic solvents that are well-suited for Sₙ2 reactions.
Experimental Protocol:
-
To a suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF or THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of the (isoxazolyl)methanol (1.0 equiv) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC), which may require gentle heating (e.g., 50-60 °C).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ether by silica gel chromatography.
Data Presentation:
| Alkyl Halide | Base | Solvent | Conditions | Yield (%) | Reference |
| Benzyl Bromide | NaH | THF | RT, 6h | 90 | Theoretical |
| Ethyl Iodide | NaH | DMF | 50°C, 4h | 85 | Theoretical |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux, 12h | 80 | Theoretical |
Conversion to Halides and Other Leaving Groups
Converting the hydroxymethyl group into a good leaving group, such as a halide or a sulfonate ester, opens the door to a wide range of nucleophilic substitution reactions, allowing for the introduction of nitrogen, sulfur, and carbon nucleophiles.
Protocol 6: Conversion to (Chloromethyl)isoxazole
Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to the corresponding chlorides.
Experimental Protocol:
-
To a solution of the (isoxazolyl)methanol (1.0 equiv) in an inert solvent such as DCM or chloroform at 0 °C, add thionyl chloride (1.2 equiv) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the (chloromethyl)isoxazole, which can often be used in the next step without further purification.
Conclusion
The functionalization of the methanol group on the isoxazole ring is a powerful strategy in the design and synthesis of novel bioactive molecules. The protocols detailed in this guide provide a solid foundation for researchers to confidently and efficiently modify this versatile scaffold. By understanding the underlying principles of each reaction, scientists can rationally select the most appropriate method for their specific synthetic goals, paving the way for the discovery of new and improved therapeutic agents.
References
- (Reference to a specific paper on isoxazole esterific
- (Reference to a specific paper on isoxazole carboxamide synthesis, if found)
- (Reference to a review on the medicinal chemistry of isoxazoles)
- (Reference to a paper discussing the properties of the isoxazole ring)
- (Reference to a paper listing isoxazole-containing drugs)
- (Reference to a paper on the synthesis of isoxazole deriv
-
Swern, D. et al. J. Org. Chem. 1978, 43 (12), pp 2480–2482. [Link]
- (Reference to a paper on Swern oxid
- (Reference to a paper on Mitsunobu reaction)
- (Reference to a paper on Williamson ether synthesis)
- (Reference to a paper on the conversion of alcohols to chlorides)
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
-
Dess, D. B.; Martin, J. C. J. Org. Chem. 1983, 48 (22), pp 4155–4156. [Link]
- (Additional relevant references)
- (Reference to a review or paper on Dess-Martin oxid
- (Reference to a specific Mitsunobu reaction protocol)
- (Reference to a review or paper on Swern oxid
- (Reference to a review or paper on Williamson ether synthesis)
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
- (Reference to a review or paper on Fischer esterific
- (Reference to a specific Fischer esterific
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
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- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered in the lab. The isoxazole scaffold is a cornerstone in medicinal chemistry, and achieving high yields of the desired 3,5-disubstituted regioisomer is often a critical goal.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome common hurdles and enhance the efficiency of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing 3,5-disubstituted isoxazoles?
The most prevalent and versatile method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition (also known as the Huisgen cycloaddition) between a nitrile oxide and a terminal alkyne.[2][3] This reaction is highly regioselective, typically favoring the 3,5-isomer.[4]
Other notable methods include:
-
Condensation of α,β-unsaturated ketones (chalcones) with hydroxylamine. [1]
-
Domino reductive Nef reaction/cyclization of β-nitroenones. [5]
The choice of method often depends on the availability of starting materials and the desired substitution pattern on the isoxazole ring.[1] For its reliability and high regioselectivity, this guide will focus primarily on troubleshooting the 1,3-dipolar cycloaddition pathway.
Q2: My overall yield is consistently low. What are the first parameters I should investigate?
Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis can typically be traced back to a few key areas.[6] Before making drastic changes, systematically investigate the following:
-
Efficiency of Nitrile Oxide Generation: The nitrile oxide is a reactive intermediate, and its efficient generation is paramount. If the nitrile oxide is not formed effectively, there is simply not enough of the key reagent for the cycloaddition to proceed.
-
Stability and Competing Side Reactions: Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or in the absence of a reactive alkyne.[6][7][8] This is often the primary cause of yield loss.
-
Reactivity of the Alkyne (Dipolarophile): The electronic nature of the alkyne can influence the reaction rate. Electron-deficient alkynes generally react faster in these cycloadditions.
-
Reaction Conditions: Solvent, temperature, and concentration all play crucial roles. Conditions should be optimized to favor the cycloaddition over side reactions.
Q3: How can I suppress the formation of the furoxan dimer byproduct?
The dimerization of nitrile oxides is the most common side reaction that competes with the desired cycloaddition.[6][7][8] The key to minimizing this is to keep the instantaneous concentration of the free nitrile oxide low.
This is best achieved by generating the nitrile oxide in situ and ensuring it is consumed by the alkyne as soon as it is formed. [7] Practical strategies include:
-
Slow Addition: If you are generating the nitrile oxide from a precursor (like a hydroximoyl chloride with a base), add the base slowly to the reaction mixture containing the alkyne. This prevents a buildup of the nitrile oxide.
-
Use of Mild Oxidants: When generating nitrile oxides from aldoximes, use a mild and controlled oxidant. Reagents like N-Chlorosuccinimide (NCS) or even a catalytic amount of an iodine-based reagent can provide a steady, slow generation of the nitrile oxide.[2][9]
-
Stoichiometry: Using a slight excess of the alkyne can help to trap the nitrile oxide as it forms. However, this must be balanced with purification considerations.
Below is a diagram illustrating the competition between the desired cycloaddition and the undesired dimerization pathway.
Caption: Reaction competition between cycloaddition and dimerization.
Troubleshooting Guide
This section addresses specific experimental observations and provides causal analysis and actionable solutions.
Problem: Low or No Product Formation
| Possible Cause | Underlying Reason & Explanation | Recommended Solution & Protocol |
| Inefficient Nitrile Oxide Generation from Aldoxime | The chosen oxidant may be too weak, or the reaction conditions (pH, temperature) are not optimal for the conversion. Aldoximes require oxidation to form the hydroximoyl halide intermediate, which then eliminates HCl (or similar) to yield the nitrile oxide.[9] | Optimize the Oxidation Step: Switch to a more reliable oxidant. N-Chlorosuccinimide (NCS) in a solvent like DMF or a biphasic system is a robust choice. A newer, greener alternative involves using NaCl/Oxone.[6] Ensure the reaction is sufficiently basic (e.g., using triethylamine or NaHCO₃) to facilitate the final elimination step.[9] |
| Inefficient Nitrile Oxide Generation from Hydroximoyl Chloride | The base used for the dehydrochlorination may be too weak, sterically hindered, or insoluble in the reaction medium. This step is a simple elimination reaction that requires an effective base to proceed. | Screen Different Bases: Triethylamine (TEA) is common, but if yields are low, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene). Ensure the base is soluble in your chosen solvent. See the data table below for a comparison. |
| Poor Reactivity of the Alkyne | Steric hindrance around the alkyne can slow the reaction. Electron-rich alkynes can also exhibit slower reaction kinetics compared to electron-deficient or terminal alkynes in this type of cycloaddition. | Increase Reaction Temperature: Carefully increasing the temperature can overcome activation energy barriers. Consider Catalysis: For less reactive systems, adding a catalytic amount of Copper(I) iodide (CuI) can significantly accelerate the cycloaddition, a strategy borrowed from "click chemistry".[4][10] |
Table 1: Effect of Base on a Model Reaction Yield
The following data is illustrative for the reaction of benzohydroximoyl chloride with phenylacetylene.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaHCO₃ (aq) | Dichloromethane | 25 | 12 | 45 |
| 2 | Triethylamine | Tetrahydrofuran | 25 | 8 | 75 |
| 3 | Pyridine | Dichloromethane | 25 | 12 | 62 |
| 4 | DBU | Tetrahydrofuran | 25 | 4 | 91 |
Data is representative and intended for comparative purposes.
Problem: Issues with Regioselectivity
| Possible Cause | Underlying Reason & Explanation | Recommended Solution & Protocol |
| Formation of the 3,4-Disubstituted Isomer | While the reaction with terminal alkynes is highly regioselective for the 3,5-isomer, certain electronic factors or the use of internal alkynes can lead to mixtures.[10] The regiochemistry is governed by the frontier molecular orbitals (FMO) of the nitrile oxide and the alkyne. | Confirm Use of Terminal Alkyne: This is the most critical factor for ensuring 3,5-regioselectivity.[10] Employ a Copper(I) Catalyst: Copper-catalyzed cycloadditions are exceptionally regioselective for the 3,5-isomer.[4][10] Lower the Reaction Temperature: In some cases, running the reaction at 0 °C or even lower can enhance the kinetic preference for a single regioisomer.[10] |
Key Experimental Protocol
One-Pot Synthesis of a 3,5-Disubstituted Isoxazole via in situ Nitrile Oxide Generation
This protocol describes the synthesis of 3-phenyl-5-(4-methoxyphenyl)isoxazole as a representative example.
Materials:
-
Benzaldehyde oxime
-
4-methoxyphenylacetylene
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde oxime (1.21 g, 10 mmol) and 4-methoxyphenylacetylene (1.32 g, 10 mmol).
-
Dissolution: Add 40 mL of anhydrous DMF to the flask and stir the mixture until all solids are dissolved.
-
Chlorination: In a separate flask, dissolve NCS (1.34 g, 10 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature over 15 minutes. Stir for 1 hour. This step forms the intermediate benzohydroximoyl chloride.
-
Cycloaddition: Prepare a solution of triethylamine (1.52 mL, 11 mmol) in 10 mL of anhydrous DMF. Add this solution to the reaction mixture via a syringe pump over 4 hours. The slow addition is critical to minimize furoxan formation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Pour the reaction mixture into 200 mL of cold water. A precipitate should form. Filter the solid, wash with copious water, and then a small amount of cold hexane.
-
Purification: Recrystallize the crude solid from ethanol to yield the pure 3-phenyl-5-(4-methoxyphenyl)isoxazole.
Caption: Workflow for one-pot isoxazole synthesis.
References
- A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles. (2025). Benchchem.
- Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. (n.d.).
- Dimerisation of nitrile oxides: a quantum-chemical study. (n.d.). RSC Publishing.
- Mechanochemical Dimerization of Aldoximes to Furoxans. (2022). PMC - NIH.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). PMC - NIH.
- New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.). Unknown Source.
- Proposed mechanism for the dimerization of nitrile oxides to furoxans. (n.d.).
- Optimization of the reaction conditions for generation of nitrile oxide... (n.d.).
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC - NIH.
- Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (n.d.). CORE.
- Troubleshooting regioselectivity in isoxazole synthesis. (2025). Benchchem.
- Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. (2025). Benchchem.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Unknown Source.
-
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Regioselectivity Issues in Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity.
The isoxazole ring is a critical scaffold in numerous pharmaceuticals and biologically active compounds.[1][2][3][4] However, its synthesis, particularly through the widely used 1,3-dipolar cycloaddition of nitrile oxides and alkynes, often presents a significant challenge: controlling the regioselectivity.[5][6] The formation of undesired regioisomers complicates purification and reduces the overall yield of the target molecule. This guide provides in-depth, field-proven insights to help you navigate and overcome these regiochemical hurdles.
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition of a nitrile oxide and a terminal alkyne is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity to favor the 3,5-isomer?
A1: This is a classic regioselectivity problem in Huisgen 1,3-dipolar cycloadditions.[7] The formation of 3,5-disubstituted isoxazoles is often the kinetically and thermodynamically favored pathway with terminal alkynes. However, several factors can be manipulated to enhance this selectivity.
Underlying Principles: The regiochemical outcome is governed by the frontier molecular orbital (FMO) interactions between the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile).[8] Generally, the reaction is controlled by the interaction of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other.[8] Steric and electronic properties of the substituents on both reactants play a crucial role in determining which regioisomer is favored.[7][9]
Troubleshooting Strategies for Favoring 3,5-Disubstituted Isoxazoles:
-
Catalysis: The use of a copper(I) catalyst is a well-established and highly effective method for selectively synthesizing 3,5-disubstituted isoxazoles from terminal alkynes.[10][11] Copper acetylides are formed in situ, which then react with the nitrile oxide in a highly regioselective manner.[10]
-
Expert Insight: While various copper(I) sources can be used (e.g., CuI, CuBr), the in situ generation from CuSO₄ with a reducing agent like sodium ascorbate is often robust and convenient.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state energies of the two possible regioisomeric pathways.[5][12] While not always a definitive solution, screening different solvents is a worthwhile optimization step.
-
In Situ Generation of Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans, which can reduce the yield.[5][12] Generating the nitrile oxide in situ at a low concentration throughout the reaction can minimize this side reaction and sometimes improve selectivity.[11] This is typically achieved by the slow addition of an oxidant (e.g., N-chlorosuccinimide (NCS)) to an aldoxime precursor in the presence of the alkyne.[11]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.[11]
Below is a decision-making workflow for this common issue:
Caption: Troubleshooting workflow for poor regioselectivity in 3,5-disubstituted isoxazole synthesis.
Q2: I am specifically trying to synthesize a 3,4-disubstituted isoxazole, but the reaction is giving the 3,5-isomer as the major product. What strategies can I use to favor the 3,4-regioisomer?
A2: The synthesis of 3,4-disubstituted isoxazoles is generally more challenging than their 3,5-disubstituted counterparts.[1][11][13] Standard 1,3-dipolar cycloadditions with terminal alkynes are often not suitable. However, several effective strategies have been developed to achieve this regiochemical outcome.
Strategies for the Regioselective Synthesis of 3,4-Disubstituted Isoxazoles:
-
Enamine-Based [3+2] Cycloaddition: A highly effective and metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines.[1][13][14][15] The enamine is typically formed from an aldehyde and a secondary amine (e.g., pyrrolidine).[1][11][13] This method has demonstrated excellent regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[1][13][14][15]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be directed to selectively produce 3,4-disubstituted isoxazoles.[16] The regiochemical control in this method can often be tuned by the choice of solvent and the use of a Lewis acid, such as BF₃·OEt₂.[11][16]
-
Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, employing an internal alkyne can lead to the formation of 3,4,5-trisubstituted isoxazoles. By carefully selecting the substituents on the alkyne, it is possible to influence the regioselectivity towards the desired 3,4-disubstituted pattern, although this often results in a mixture of products.
-
Intramolecular Cycloaddition: If the nitrile oxide and alkyne functionalities are present in the same molecule, an intramolecular 1,3-dipolar cycloaddition can be a powerful strategy. The geometric constraints of the tether connecting the two reactive groups can force the reaction to proceed with a specific regiochemistry, often leading to the formation of 3,4-disubstituted fused isoxazole systems.[17]
Caption: Synthetic strategies for obtaining 3,4-disubstituted isoxazoles.
Q3: My isoxazole synthesis is suffering from low yields. What are the common culprits and how can I improve the outcome?
A3: Low yields in isoxazole synthesis can be attributed to several factors, often related to the stability of intermediates and the purity of starting materials.
Common Causes of Low Yields and Their Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Nitrile Oxide Dimerization | Nitrile oxides can readily dimerize to form furoxans, especially at high concentrations and elevated temperatures.[5][12] This is a common side reaction that consumes the dipole. | - Generate the nitrile oxide in situ at a low temperature.[5] - Use a slow addition method for the nitrile oxide precursor.[5] - Ensure the alkyne is present in the reaction mixture before generating the nitrile oxide. |
| Poor Quality Starting Materials | Impurities in the starting materials (e.g., aldoximes, alkynes, 1,3-dicarbonyls) can interfere with the reaction or lead to side products. | - Purify all starting materials before use (e.g., recrystallization, distillation, chromatography). - Ensure reagents are dry, as water can hydrolyze some intermediates. |
| Suboptimal Reaction Conditions | Incorrect temperature, reaction time, solvent, or base can all lead to incomplete conversion or decomposition of products. | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Perform a systematic optimization of temperature, solvent, and base. For instance, less polar solvents have been shown to improve yields in some enamine-based syntheses.[1][13] |
| Inefficient Nitrile Oxide Generation | The chosen method for generating the nitrile oxide (e.g., dehydrohalogenation of a hydroximoyl chloride, oxidation of an aldoxime) may not be efficient for the specific substrate. | - If using a base for dehydrohalogenation, ensure it is strong enough and non-nucleophilic (e.g., triethylamine). - If using an oxidant for an aldoxime, screen different reagents (e.g., NCS, bleach, hypervalent iodine reagents). |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a reliable method for the synthesis of 3,5-disubstituted isoxazoles from a terminal alkyne and an aldoxime, leveraging a copper(I) catalyst for high regioselectivity.[10]
Materials:
-
Aldoxime (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
To a stirred solution of the aldoxime (1.0 eq), terminal alkyne (1.1 eq), and CuI (0.1 eq) in the chosen solvent at 0 °C, add triethylamine (2.0 eq).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add NCS (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
Protocol 2: Metal-Free, Regiospecific Synthesis of 3,4-Disubstituted Isoxazoles via Enamine Cycloaddition
This protocol provides a metal-free route to 3,4-disubstituted isoxazoles, which are often difficult to access via traditional methods.[1][13]
Materials:
-
Aldehyde (1.0 eq)
-
N-hydroximidoyl chloride (1.1 eq)
-
Pyrrolidine (0.2 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Oxidant (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) (1.2 eq)
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and pyrrolidine (0.2 eq) in DCM and stir for 20 minutes at room temperature to form the enamine in situ.
-
Add the N-hydroximidoyl chloride (1.1 eq) and triethylamine (2.0 eq) to the reaction mixture.
-
Stir at room temperature for 6-18 hours. The reaction progress should be monitored by TLC or LC-MS for the formation of the dihydroisoxazole intermediate.
-
Once the formation of the intermediate is complete, add the oxidant (DDQ, 1.2 eq) to the reaction mixture.
-
Stir at room temperature for an additional 2-4 hours until the oxidation is complete.
-
Filter the reaction mixture to remove any precipitated solids and wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3,4-disubstituted isoxazole.
References
-
Jia, Q. F., Benjamin, P. S., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2013). Synthesis of 3,4-disubsituted isoxazoles via enamine [3+2] cycloaddition. Synlett, 24(1), 79-84. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Synfacts, 19(08), 0834. [Link]
-
da Silva, F. S., de Souza, M. V. N., & Faria, R. X. (2019). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 9(33), 19041-19055. [Link]
-
Synthesis Portal. (n.d.). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. [Link]
-
Pérez-Gálvez, C., & Garcia-Rates, M. (2021). 1,3 dipolar cycloaddition of münchnones: Factors behind the regio-selectivity. Computational and Theoretical Chemistry, 1202, 113313. [Link]
-
Rostami, A., Ghaedi, A., & Vahdat, S. M. (2022). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Scientific Reports, 12(1), 1163. [Link]
-
Lee, S. K., Lee, D., & Kwon, Y. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(4), 255-263. [Link]
-
Jia, Q.-f., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79–84. [Link]
-
Tejedor, D., Méndez-Abt, G., Cotos, L., & García-Tellado, F. (2016). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 4(10), 5304-5310. [Link]
-
Li, F., Lu, Y., & Liu, H. (2022). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. Organic Letters, 24(29), 5329-5334. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
-
Głowacka, I. E., Wróblewski, A. E., & Gulea, M. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(24), 4488-4495. [Link]
-
Scott, J. S., Williams, H. D., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]
-
ACS Sustainable Chemistry & Engineering. (2024). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. [Link]
-
Ballistreri, F. P., Chiacchio, U., Iannazzo, D., & Rescifina, A. (2012). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 10(37), 7484-7487. [Link]
-
da Silva, F. S., de Souza, M. V. N., & Faria, R. X. (2019). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 9(33), 19041-19055. [Link]
-
Al-Warhi, T., Al-Hazmi, L. A., El-Gendy, A. O., Ahmed, A. S., & El-Shishtawy, R. M. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(6), 724. [Link]
-
Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. [Link]
-
Ghosh, S., & Guria, M. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33318-33345. [Link]
-
da Silva, A. C., de Oliveira, A. C. S., & de Souza, M. V. N. (2022). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 27(19), 6296. [Link]
-
Giofrè, S. V., Romeo, G., & Chiacchio, U. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(1), 183. [Link]
-
Ballester, P., & Gil-Ramírez, G. (2021). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[18]pyrrole cage. Chemical Science, 12(3), 1069-1079. [Link]
-
ResearchGate. (n.d.). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. [Link]
-
da Silva, J. B. P., & de Oliveira, K. T. (2019). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 30(11), 2375-2384. [Link]
-
Villa, J. A., Tlapale, A., & Hamme, A. T. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2021(3), M1267. [Link]
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643-9647. [Link]
-
Reddit. (2022, September 3). Isoxazole synthesis. [Link]
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YouTube. (2019, January 19). synthesis of isoxazoles. [Link]
-
Taha, M., Ismail, N. H., Imran, S., Khan, K. M., & Choudhary, M. I. (2016). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Chemical Society of Pakistan, 38(1), 133-138. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2021). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. [Link]
-
Kumar, A., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Chemical Society of Pakistan, 40(1), 161-180. [Link]
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Technical Support Center: 1,3-Dipolar Cycloaddition Reactions
Welcome to the technical support center for 1,3-dipolar cycloaddition reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into one of organic chemistry's most powerful tools for synthesizing five-membered heterocycles. This resource moves beyond simple protocols to explain the underlying principles governing these reactions, helping you troubleshoot complex issues and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific, common problems encountered during 1,3-dipolar cycloaddition experiments in a direct question-and-answer format.
Q1: Why is my reaction showing low to no conversion?
Answer: A stalled or low-yielding cycloaddition can be traced back to several core factors, often related to reaction kinetics, reactant stability, or a fundamental mismatch between the reacting partners.
-
Insufficient Thermal Energy: The classic Huisgen cycloaddition is a concerted, pericyclic reaction that often requires significant thermal energy to overcome the activation barrier.[1][2] If you are running a thermal cycloaddition at room temperature, it is likely to be exceedingly slow.
-
Reactant Instability, Especially the 1,3-Dipole: Many essential 1,3-dipoles, such as nitrile oxides, azomethine ylides, and nitrones, can be unstable and are prone to dimerization or decomposition.[3][5][6] If the dipole is prepared and isolated before use, it may have degraded by the time it is introduced to the reaction.
-
Causality: The instability arises from the inherent charge separation and high reactivity of the dipole.
-
Solution: Generate the 1,3-dipole in situ. This technique maintains a low, steady concentration of the reactive dipole, favoring the desired cycloaddition pathway over decomposition or dimerization. See Protocol 2 for a representative example of in situ nitrone generation.
-
-
Electronic Mismatch (Frontier Molecular Orbital Theory): The rate of a 1,3-dipolar cycloaddition is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7][8][9][10] A large energy gap results in a slow reaction.
-
Normal Electron Demand: Most common cycloadditions are of this type, where the reaction is controlled by the interaction of the dipole's HOMO with the dipolarophile's LUMO.[9][11] These reactions are accelerated when the dipolarophile bears electron-withdrawing groups (e.g., esters, ketones, nitriles), which lower its LUMO energy.[12]
-
Inverse Electron Demand: In this case, the interaction between the dipolarophile's HOMO and the dipole's LUMO is dominant.[9][11] This is favored by electron-donating groups on the dipolarophile and electron-withdrawing groups on the dipole.
-
Solution: Analyze your substrates. If you are reacting an electron-rich dipole with an electron-rich dipolarophile, the reaction will likely be slow. Consider modifying your dipolarophile to include an electron-withdrawing group to accelerate the reaction.
-
-
Catalyst Inactivity (for Catalyzed Variants): In reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the active catalyst is Cu(I). The presence of oxygen can oxidize Cu(I) to the inactive Cu(II) state, stalling the reaction.
Troubleshooting Low Yield: A Decision Workflow
Caption: A decision tree for troubleshooting low reaction yield.
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Regioselectivity in 1,3-dipolar cycloadditions is a classic challenge, governed by a subtle interplay of electronic and steric factors.[7][12] The formation of two regioisomers means that both possible orientations of the dipole and dipolarophile have similar transition state energies.
-
Understanding the Cause (FMO Theory): Regioselectivity is determined by the alignment of the molecular orbitals. Specifically, the reaction favors the orientation that aligns the atoms with the largest orbital coefficients on the interacting HOMO and LUMO.[7][15] If these coefficients are of similar magnitude at both ends of the dipole and dipolarophile, a mixture of products is likely.
-
Electronic Control: The most effective way to control regioselectivity is to create a strong electronic bias.
-
Solution: Modify the substituents on either the dipole or dipolarophile. For a normal-electron-demand reaction, placing a strong electron-withdrawing group on the dipolarophile will significantly lower the energy of one transition state over the other, leading to a single major product.[16][17] For example, the reaction of an azide with a terminal alkyne in a thermal cycloaddition often gives a mixture of 1,4- and 1,5-triazoles.[2] The CuAAC reaction, however, proceeds via a different, non-concerted mechanism and exclusively yields the 1,4-disubstituted product.[2][14]
-
-
Steric Control: Bulky substituents can disfavor one approach of the reactants over the other.
-
Solution: Introduce a sterically demanding group adjacent to one of the reacting centers on either the dipole or dipolarophile. This will create a significant steric clash in one of the transition states, making the alternative pathway far more favorable.[7]
-
-
Catalysis: Lewis acids or transition metals can coordinate to one of the reactants, altering its electronic properties and orbital coefficients.[18][19] This coordination can also create a more sterically organized transition state, favoring one regioisomer.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity, as the reaction becomes more sensitive to small differences in activation energy between the two competing pathways.[16]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my reaction?
Answer: While some 1,3-dipolar cycloadditions are relatively insensitive to the solvent, others can be dramatically affected.[7][21] There is no single "best" solvent, and optimization is often required.
| Solvent Type | Examples | When to Use | Rationale & Considerations |
| Nonpolar Aprotic | Toluene, Benzene, Dioxane | Standard for many thermal cycloadditions. | These solvents are often chosen for their high boiling points, allowing for the necessary thermal energy. They do not significantly interact with the reactants or transition state. |
| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | When reactants have poor solubility in nonpolar solvents. | Polarity has a variable effect; for some systems, it can slightly increase the activation barrier, while for others it has little effect.[7][21] |
| Polar Protic | Water, Alcohols (EtOH, MeOH) | For specific catalyzed reactions (e.g., CuAAC) and some thermal reactions. | Water can accelerate certain cycloadditions through hydrophobic effects and stabilization of polar transition states.[22] This is a key principle of "on-water" chemistry. |
| Fluorinated Alcohols | 2,2,2-Trifluoroethanol (TFE) | To accelerate sluggish reactions. | These solvents can act as hydrogen-bond donors, stabilizing the transition state and leading to significant rate enhancements and improved yields in some cases.[3] |
| Ionic Liquids (ILs) | e.g., [bmim][BF₄] | As "green" alternatives and to potentially enhance selectivity. | ILs can act as both the solvent and a catalyst, promoting highly organized transition states and improving regio- or diastereoselectivity.[22][23] |
Q2: What is the practical difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloadditions?
Answer: Both are powerful "click chemistry" reactions that form triazoles, but they operate on fundamentally different principles, making them suitable for different applications.
Comparison of CuAAC and SPAAC
Caption: Key differences between CuAAC and SPAAC workflows.
The core principle of SPAAC is that the high ring strain of a cyclooctyne provides the energy to overcome the reaction barrier, eliminating the need for a catalyst.[24] This makes SPAAC exceptionally valuable for applications in living systems where the cytotoxicity of copper is a major concern.[20][][26] CuAAC, while faster, is primarily used for in vitro or ex vivo applications where the copper catalyst can be tolerated and later removed.[2]
Q3: Can you explain Frontier Molecular Orbital (FMO) Theory in the context of these reactions?
Answer: Absolutely. FMO theory is the cornerstone for understanding the reactivity and selectivity of pericyclic reactions like the 1,3-dipolar cycloaddition.[7][9][15] It simplifies the complex molecular orbital interactions down to the most important ones: the interaction between the H ighest O ccupied M olecular O rbital (HOMO) and the L owest U noccupied M olecular O rbital (LUMO).
-
Reactivity: The reaction rate is inversely proportional to the energy gap (ΔE) between the interacting HOMO and LUMO. A smaller gap means a faster reaction.
-
Selectivity: The reaction favors the orientation where the largest lobes of the interacting orbitals overlap.
There are two primary interaction types that define the reaction's nature:
Caption: FMO interactions in normal and inverse electron demand cycloadditions.
-
Normal Electron Demand (Type I): The dominant interaction is HOMO(dipole) – LUMO(dipolarophile) . This is the most common scenario.[11] You accelerate this reaction by using an electron-rich dipole and an electron-poor dipolarophile (e.g., one with a -CN or -CO₂Me group).
-
Inverse Electron Demand (Type II): The dominant interaction is LUMO(dipole) – HOMO(dipolarophile) . This occurs with electron-poor dipoles and electron-rich dipolarophiles (e.g., an enol ether).[7]
Understanding which category your reaction falls into is critical for troubleshooting. If your reaction is slow, it might be because you have a "HOMO-controlled" reaction but are using an electron-rich dipolarophile, creating a large energy gap.
Experimental Protocols
Protocol 1: General Procedure for a Thermal 1,3-Dipolar Cycloaddition
This protocol describes a typical setup for the reaction between an azide and an alkyne under thermal conditions.
-
Reactant Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dipolarophile (1.0 eq) and the azide (1.1 eq).
-
Solvent Addition: Add a suitable high-boiling solvent (e.g., toluene, xylene) via syringe to achieve a concentration of 0.1-0.5 M.
-
Reaction Execution: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to reflux (typically 110-140 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 2: In Situ Generation of a Nitrone for Cycloaddition
This method is ideal for reactions involving nitrones, which are often generated from an aldehyde and a hydroxylamine.[5][6]
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.2 eq) and the dipolarophile (1.0 eq) in a suitable solvent (e.g., toluene or CH₂Cl₂).
-
Hydroxylamine Addition: Add the N-substituted hydroxylamine hydrochloride (1.0 eq) and a mild base (e.g., triethylamine, 1.5 eq) to the mixture. The base neutralizes the HCl salt, liberating the free hydroxylamine.
-
Reaction Execution: Stir the mixture at the desired temperature (can range from room temperature to reflux, depending on the substrates). The hydroxylamine and aldehyde will reversibly form a hemiaminal, which then dehydrates to form the nitrone. The nitrone is immediately trapped by the dipolarophile present in the flask.
-
Monitoring and Workup: Monitor the consumption of the dipolarophile by TLC or GC-MS. Upon completion, perform an aqueous workup to remove any salts and unreacted starting materials, followed by purification of the cycloadduct.
Protocol 3: Standard Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a robust method for reliably forming 1,4-disubstituted triazoles.[13]
-
Reactant Preparation: To a vial, add the azide (1.0 eq), the terminal alkyne (1.0-1.2 eq), and a solvent system (typically a mixture like t-BuOH/H₂O or DMF/H₂O).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the reducing agent, sodium ascorbate (0.1-0.3 eq), in water.
-
Catalyst Addition: Add the sodium ascorbate solution to the main reaction vial, followed by the copper(II) source, typically CuSO₄·5H₂O (0.01-0.05 eq), also dissolved in a minimal amount of water. The mixture should turn a light yellow/green color as Cu(I) is generated.
-
Reaction Execution: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.
-
Monitoring and Workup: Monitor by TLC or LC-MS. Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction followed by column chromatography.
References
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1,3-Dipolar cycloaddition - Wikipedia. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. [Link]
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Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. [Link]
-
In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts - ACS Publications. [Link]
-
Mechanism and regioselectivity of 1,3-dipolar cycloaddition reactions of sulphur-centred dipoles with furan - Journal of Chemical Sciences. [Link]
-
Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction - Iraqi National Journal of Chemistry. [Link]
-
Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid - SciELO. [Link]
-
Theory of 1,3-Dipolar Cycloadditions: Distortion/Interaction and Frontier Molecular Orbital Models - Journal of the American Chemical Society. [Link]
-
Organocatalysis in 1,3-Dipolar Cycloaddition Reactions (A Review) - Semantic Scholar. [https://www.semanticscholar.org/paper/Organocatalysis-in-1%2C3-Dipolar-Cycloaddition-(A-Povarov-Veselovsky/d165f17173e27a941193165b6ff9a9b710048386]([Link]
-
The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC. [Link]
-
Optimization of the 1,3-dipolar cycloaddition reaction - ResearchGate. [Link]
-
The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene - SMU. [Link]
-
Asymmetric Catalysis of 1,3-Dipolar Cycloaddition Reactions – the Concepts of Activation and Induction of Asymmetry - PMC. [Link]
-
Nitrone Cycloadditions of 1,2-Cyclohexadiene - Journal of the American Chemical Society. [Link]
-
Nitrones: Comprehensive Review on Synthesis and Applications - MDPI. [Link]
-
1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry. [Link]
-
Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics - MDPI. [Link]
-
On the problem of regioselectivity in the 1,3-dipolar cycloaddition reaction of munchnones and sydnones with acetylenic dipolarophiles - The Journal of Organic Chemistry. [Link]
-
Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - The Journal of Organic Chemistry. [Link]
-
Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog. [Link]
-
Transition-metal catalyzed asymmetric 1,3-dipolar cycloaddition reactions between alkenes and nitrones - The Journal of Organic Chemistry. [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. [Link]
-
Optimization of 1,3-dipolar cycloaddition reaction conditions - ResearchGate. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. [Link]
-
Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles - ACS Publications. [Link]
-
Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition) - Reddit. [Link]
-
Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles - The Journal of Organic Chemistry. [Link]
-
Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes and Alkenes: A Computational Study - ResearchGate. [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't? - ResearchGate. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition - Organic Chemistry. [Link]
-
Nitrones - Chemical Reviews. [Link]
-
Formal [3+2] Cycloaddition with in situ Generated N Carbamoyl Nitrones - ResearchGate. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. [Link]
-
1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview - Chemical Science Review and Letters. [Link]
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Technical Support Center: Optimization of Suzuki-Miyaura Cross-Coupling for Isoxazole Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of isoxazole derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of these valuable heterocyclic compounds. Drawing from established principles and recent findings in organic chemistry, this center aims to be an authoritative and user-friendly tool to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common queries and fundamental concepts related to the Suzuki-Miyaura coupling of isoxazoles.
Q1: Why is the Suzuki-Miyaura coupling of isoxazoles considered challenging?
A1: The Suzuki-Miyaura coupling of isoxazoles presents a unique set of challenges primarily due to the inherent chemical properties of the isoxazole ring. The ring is susceptible to cleavage under certain conditions, particularly in the presence of strong bases, which can lead to the formation of acyclic nitrile byproducts.[1] Additionally, the N-O bond within the isoxazole ring can be sensitive to certain transition metal catalysts, potentially leading to decomposition pathways.[2] The electronic nature of the isoxazole ring also influences the reactivity of the C-X bond (where X is a halogen) in the oxidative addition step and the stability of isoxazolylboronic acids/esters.
Q2: What is the general order of reactivity for haloisoxazoles in Suzuki-Miyaura coupling?
A2: The reactivity of haloisoxazoles in the oxidative addition step of the Suzuki-Miyaura catalytic cycle generally follows the trend of C-I > C-Br > C-Cl.[3] This is due to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the insertion of the palladium catalyst. Therefore, iodo-isoxazoles are typically more reactive and may require milder reaction conditions compared to their bromo or chloro counterparts.
Q3: My isoxazole starting material is decomposing. What are the likely causes?
A3: Decomposition of the isoxazole starting material is often linked to the stability of the ring under the reaction conditions. The primary culprits are typically:
-
Strong Bases: Strong bases can induce ring-opening of the isoxazole moiety.[1][4]
-
High Temperatures: Prolonged heating at elevated temperatures can lead to thermal decomposition.
-
Incompatible Catalysts/Ligands: Certain palladium-ligand complexes may interact unfavorably with the isoxazole ring, leading to degradation.
Q4: What are the common side reactions in the Suzuki-Miyaura coupling of isoxazoles?
A4: Besides the potential for isoxazole ring degradation, two common side reactions are:
-
Protodeboronation: This is the loss of the boronic acid/ester group from the organoboron reagent and its replacement with a hydrogen atom.[5] This is particularly problematic with electron-rich or some heteroaryl boronic acids.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid/ester to form a symmetrical biaryl byproduct. This can be promoted by the presence of oxygen or certain palladium species.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues encountered during your Suzuki-Miyaura coupling experiments with isoxazole derivatives.
Problem 1: Low or No Conversion of the Haloisoxazole
If you observe a significant amount of unreacted haloisoxazole starting material, consider the following troubleshooting steps:
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Reagent Quality: Verify the purity and activity of your palladium source, ligand, and base. Boronic acids can degrade over time.[6]
Optimization Strategies:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and any signs of decomposition.
-
Change the Palladium Source/Ligand:
-
For electron-rich or sterically hindered haloisoxazoles, a more electron-rich and bulky phosphine ligand may be required to facilitate oxidative addition.[7] Consider ligands such as SPhos or XPhos.
-
If using a Pd(II) precatalyst, ensure it is effectively reduced to the active Pd(0) species in situ.
-
-
Screen Different Bases: The choice of base is critical. If your current base is ineffective, consider screening a range of bases with varying strengths and solubilities (see Table 1). For sensitive substrates, a weaker base like K2CO3 or CsF may be beneficial.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. If you are using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as dioxane, THF, or DMF. A small amount of water is often beneficial, but anhydrous conditions are sometimes required.
Problem 2: Significant Protodeboronation of the Boronic Acid/Ester
The presence of a significant amount of the deboronated arene/heteroarene byproduct indicates an issue with the stability or reactivity of your organoboron reagent.
Optimization Strategies:
-
Use a Boronic Ester: Pinacol (Bpin) or MIDA boronates are generally more stable than their corresponding boronic acids and can mitigate protodeboronation.[5]
-
Anhydrous Conditions: For particularly sensitive boronic acids, rigorously dried solvents and reagents may be necessary.
-
Choice of Base: Fluoride bases, such as CsF or KF, are often effective in minimizing protodeboronation.
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a Stoichiometric Excess of the Boronic Acid/Ester: Increasing the equivalents of the boronic acid/ester (e.g., from 1.2 to 1.5 or 2.0 equivalents) can help to drive the desired cross-coupling reaction.
Problem 3: Formation of Homocoupling Byproducts
The presence of symmetrical biaryls derived from the boronic acid/ester suggests that homocoupling is a competing reaction pathway.
Optimization Strategies:
-
Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can promote homocoupling.
-
Palladium Source: Some palladium sources are more prone to inducing homocoupling. If using Pd(OAc)2, consider switching to a pre-formed Pd(0) source like Pd(PPh3)4 or a precatalyst.
-
Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio can sometimes suppress homocoupling by ensuring the palladium center remains coordinated and less prone to side reactions.
-
Lower Catalyst Loading: In some cases, a lower catalyst loading can reduce the incidence of homocoupling.
Problem 4: Isoxazole Ring Opening
The detection of acyclic byproducts, such as β-ketonitriles, is a clear indication of isoxazole ring cleavage.
Optimization Strategies:
-
Weaker Base: This is the most critical parameter to adjust. Avoid strong bases like alkoxides (e.g., NaOtBu) or hydroxides (e.g., NaOH, KOH) if ring opening is observed. Switch to milder carbonate bases (e.g., K2CO3, Cs2CO3) or phosphate bases (e.g., K3PO4).[1]
-
Lower Reaction Temperature: High temperatures can exacerbate base-induced ring opening. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Protecting Groups: If the isoxazole has acidic protons, their deprotonation can facilitate ring opening. Consider protecting sensitive functional groups if possible.
-
Shorter Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the exposure of the product to potentially harsh conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Haloisoxazole
This protocol provides a robust starting point for the coupling of a bromoisoxazole with an arylboronic acid.
Materials:
-
Bromoisoxazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh3)4 (0.05 equiv)
-
K2CO3 (2.0 equiv, anhydrous)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add the bromoisoxazole, arylboronic acid, and K2CO3.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the bromoisoxazole should be between 0.1 and 0.5 M.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the Pd(PPh3)4 catalyst under a positive pressure of argon.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Screening Reaction Parameters
When optimizing a challenging isoxazole Suzuki-Miyaura coupling, a systematic screening of key parameters is recommended. This can be efficiently performed in parallel using a multi-well reaction block.
Setup:
-
Prepare a stock solution of the haloisoxazole and the boronic acid/ester in the chosen solvent.
-
In an array of reaction vials, dispense the stock solution.
-
To each vial, add a different combination of palladium precatalyst, ligand, and base.
-
Seal the vials under an inert atmosphere.
-
Heat the reaction block to the desired temperature and stir for a set period (e.g., 12-24 hours).
-
After cooling, quench the reactions and analyze the crude mixtures by a high-throughput method such as LC-MS to determine the relative conversion to the desired product and the formation of byproducts.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Haloisoxazoles
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Source | Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3 | Pd(II) sources require in situ reduction. |
| Ligand | PPh3, P(t-Bu)3, SPhos, XPhos | Bulky, electron-rich ligands are often beneficial.[7][8] |
| Base | K2CO3, Cs2CO3, K3PO4, CsF | Avoid strong bases to prevent ring opening.[1] |
| Solvent | Dioxane/H2O, Toluene/H2O, DMF | The choice of solvent can influence reaction rates and solubility. |
| Temperature | 80-120 °C | Start with a moderate temperature and increase if necessary. |
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Isoxazole Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting common issues in isoxazole Suzuki-Miyaura couplings.
References
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isoxazole Synthesis for Enhanced Functional Group Tolerance
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing isoxazoles, a critical scaffold in medicinal chemistry.[1][2][3] The isoxazole ring is a privileged structure, appearing in numerous marketed drugs, making its efficient and versatile synthesis a key focus in pharmaceutical research.[1][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a particular emphasis on optimizing reaction conditions to tolerate a wide range of functional groups.
The Importance of Functional Group Tolerance
In drug discovery and development, the ability to synthesize complex molecules with diverse functionalities is paramount. High functional group tolerance in a synthetic method allows for the late-stage modification of lead compounds, streamlining the structure-activity relationship (SAR) studies without the need for extensive protecting group strategies. This guide will help you select and optimize reaction conditions to maximize the compatibility of your isoxazole synthesis with sensitive and diverse functional groups.
Common Synthetic Routes to Isoxazoles
Two of the most prevalent methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine. Understanding the fundamentals of these reactions is key to troubleshooting and optimization.
1,3-Dipolar Cycloaddition
This powerful reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne to form the isoxazole ring.[5] The nitrile oxide is often generated in situ from an aldoxime or a hydroximoyl halide to avoid its dimerization into a furoxan.[6][7]
Condensation Reactions
The Claisen isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. This method is straightforward but can present challenges with regioselectivity when using unsymmetrical dicarbonyls.[6]
Troubleshooting Guide & FAQs
This section addresses common problems encountered during isoxazole synthesis in a question-and-answer format, providing actionable solutions based on established scientific principles.
Q1: I am observing a low or no yield of my desired isoxazole. What are the likely causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from multiple factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Instability of Intermediates: Nitrile oxides, key intermediates in 1,3-dipolar cycloadditions, are prone to dimerization to form furoxans, especially at high concentrations.[6][7]
-
Solution: Generate the nitrile oxide in situ at a low temperature and ensure the alkyne is readily available to trap it. Slow addition of the nitrile oxide precursor (e.g., aldoxime and an oxidant, or a hydroximoyl halide and a base) to the reaction mixture containing the alkyne can significantly minimize dimerization.[6]
-
-
Poor Reactivity of Starting Materials:
-
Alkynes: Electron-poor alkynes can be sluggish in cycloaddition reactions.
-
Solution: The use of a copper(I) catalyst can accelerate the reaction of terminal alkynes.[7] For internal alkynes, increasing the reaction temperature or using a more reactive nitrile oxide precursor might be necessary.
-
-
1,3-Dicarbonyls: The reactivity of 1,3-dicarbonyl compounds in the Claisen synthesis can be influenced by their keto-enol tautomerism.
-
Solution: Ensure the purity of your dicarbonyl compound. The choice of solvent and the presence of a base or acid can influence the tautomeric equilibrium and, consequently, the reaction rate.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to the decomposition of starting materials, intermediates, or the final product.
-
Solution: Optimize the reaction temperature by running small-scale experiments at different temperatures. Monitoring the reaction by TLC or LC-MS will help identify the optimal balance between reaction rate and decomposition.
-
-
Solvent: The solvent can significantly impact the reaction outcome.
-
Solution: For 1,3-dipolar cycloadditions, a range of solvents from polar aprotic (e.g., THF, DCM) to polar protic (e.g., ethanol) can be effective. In some cases, solvent-free conditions or the use of green solvents like water have proven successful.[8] For the Claisen synthesis, protic solvents like ethanol are commonly used.
-
-
Troubleshooting Workflow for Low Yields
Caption: A decision-making flowchart for addressing regioselectivity issues.
Q3: My isoxazole product seems to be decomposing during workup or purification. Why is this happening and what can I do?
A3: The isoxazole ring, while aromatic, can be sensitive to certain conditions due to the relatively weak N-O bond. [6][9] Conditions to Avoid and Mitigation Strategies:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases. [6] * Mitigation: Use mild bases for workup (e.g., saturated NaHCO₃ solution) and avoid strong bases like NaOH or KOH if your product is sensitive.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond. [6] * Mitigation: If a reduction is necessary elsewhere in the molecule, consider alternative reducing agents that are less likely to affect the isoxazole ring.
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond. [6] * Mitigation: If using a metal catalyst for the synthesis, ensure its complete removal during workup to prevent decomposition during storage or subsequent steps.
-
Photochemical Conditions: UV irradiation can cause the isoxazole ring to rearrange. [6] * Mitigation: Protect your reaction and product from direct light, especially if they are known to be photosensitive. Use amber vials for storage.
Purification Strategies for Sensitive Isoxazoles:
-
Column Chromatography: This is the most common purification method.
-
Solvent System Screening: Systematically screen different solvent systems using thin-layer chromatography (TLC) to achieve the best separation. Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve the peak shape and separation.
-
Neutral Alumina: For very base-sensitive compounds, consider using neutral alumina instead of silica gel for chromatography.
-
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition of a Terminal Alkyne and an in situ Generated Nitrile Oxide
-
To a solution of the terminal alkyne (1.0 eq.), aldoxime (1.2 eq.), and a mild base (e.g., triethylamine, 1.5 eq.) in a suitable solvent (e.g., t-BuOH/H₂O 1:1) is added a catalytic amount of CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%). [10]2. The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: General Procedure for the Claisen Synthesis of Isoxazoles
-
A mixture of the 1,3-dicarbonyl compound (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) is refluxed in a suitable solvent, such as ethanol. [11]2. The reaction progress is monitored by TLC.
-
After cooling to room temperature, the reaction mixture is poured into crushed ice and, if necessary, neutralized or slightly acidified with dilute HCl.
-
The product is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography.
References
-
Recent Progresses in the Synthesis of Functionalized Isoxazoles | Request PDF. (URL: [Link])
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing). (URL: [Link])
-
Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. (URL: [Link])
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) DOI:10.1039/C0CC04646A. (URL: [Link])
-
Isoxazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (URL: [Link])
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - SciSpace. (URL: [Link])
-
Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids - MDPI. (URL: [Link])
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH. (URL: [Link])
-
Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate. (URL: [Link])
-
Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) | Inorganic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction - MDPI. (URL: [Link])
-
Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. (URL: [Link])
-
Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (URL: [Link])
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. (URL: [Link])
-
Challenges associated with isoxazole directed C−H activation. - ResearchGate. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Aminophenyl-Substituted Heterocycles
Welcome to the Technical Support Center for the synthesis of aminophenyl-substituted heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital scaffolds. Aminophenyl-substituted heterocycles are crucial components in a vast array of pharmaceuticals and functional materials. However, their synthesis is often fraught with challenges related to reactivity, selectivity, and purification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the "why" behind experimental choices, offering field-proven insights to enhance the success of your synthetic endeavors.
I. Troubleshooting Guide: Common Synthesis Failures
This section addresses specific problems you might encounter in the lab, offering potential causes and actionable solutions.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki Coupling)
Question: I am attempting a Buchwald-Hartwig amination to couple an aminophenyl group with a heterocyclic halide, but I'm observing very low conversion to my desired product. What are the likely causes and how can I improve my yield?
Answer:
Low yields in palladium-catalyzed cross-coupling reactions are a frequent challenge. The issue often lies within the catalytic cycle or with substrate-catalyst interactions. Let's break down the potential culprits and solutions.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution | Scientific Rationale |
| Catalyst Inhibition/Deactivation | 1. Protect the Amino Group: Temporarily protect the aminophenyl group with a moiety like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl).[1][2] 2. Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that are designed to resist inhibition by nitrogen-containing heterocycles.[3][4] | The nitrogen atoms in both the aminophenyl group and the heterocycle can coordinate to the palladium center, inhibiting the catalyst and halting the catalytic cycle.[5][6][7] Protecting groups reduce the nucleophilicity of the amino group, preventing this unwanted coordination.[1][2] Advanced ligands can sterically shield the metal center and enhance the rates of oxidative addition and reductive elimination.[3] |
| Poor Substrate Reactivity | 1. Switch Halide: If using an aryl chloride, consider switching to the corresponding bromide or iodide. 2. Activate with a Leaving Group: Convert a phenol to a triflate (OTf) or tosylate (OTs) to improve reactivity. | The rate of oxidative addition, a key step in the catalytic cycle, generally follows the trend I > Br > OTf > Cl.[8] Aryl chlorides can be particularly challenging to activate.[9] |
| Suboptimal Reaction Conditions | 1. Screen Bases: The choice of base is critical. Common bases include NaOtBu, K3PO4, and Cs2CO3. The optimal base depends on the specific substrates. 2. Solvent Choice: Toluene, dioxane, and THF are common solvents. Ensure they are anhydrous and degassed, as water and oxygen can deactivate the catalyst.[5][10] 3. Temperature Optimization: While many cross-coupling reactions require heat, excessive temperatures can lead to product decomposition. | The base is crucial for deprotonating the amine and regenerating the active catalyst.[11] The solvent influences the solubility of reagents and the stability of catalytic intermediates.[11] |
| Presence of Water or Oxygen | 1. Use Anhydrous Solvents: Ensure all solvents are properly dried. 2. Degas Solvents: Purge solvents with an inert gas (e.g., argon or nitrogen) before use. 3. Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. | Excess water can lead to catalyst decomposition and unwanted side reactions.[5] Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), and phosphine ligand (2-10 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the base (e.g., NaOtBu, 1.5 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Figure 1. Simplified Buchwald-Hartwig catalytic cycle.
Issue 2: Poor Regioselectivity in Heterocycle Formation
Question: I am performing a cyclization reaction to form a substituted heterocycle, but I am obtaining a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
Answer:
Achieving high regioselectivity is a common hurdle in heterocyclic synthesis, particularly with substrates possessing multiple reactive sites.[12] The outcome of the reaction is often dictated by a delicate balance of electronic and steric factors.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution | Scientific Rationale |
| Similar Reactivity of Nucleophilic/Electrophilic Centers | 1. Steric Hindrance: Introduce a bulky substituent near one of the reactive sites to disfavor reaction at that position. 2. Electronic Effects: Modify the electronic properties of the starting materials. For example, an electron-withdrawing group can decrease the nucleophilicity of a nearby amine. | Steric bulk can physically block the approach of a reagent to a particular site. Electronic effects can modulate the reactivity of different functional groups, directing the reaction to the more reactive site.[13] |
| Reaction Conditions Favoring a Thermodynamic Mixture | 1. Kinetic vs. Thermodynamic Control: Lowering the reaction temperature often favors the kinetically controlled product, which may be a single regioisomer. Conversely, higher temperatures can lead to an equilibrium mixture of isomers (thermodynamic control).[12] 2. Catalyst/Reagent Choice: Some catalysts or reagents may exhibit a higher degree of selectivity for one reactive site over another. | The kinetically favored product is the one that is formed the fastest, while the thermodynamically favored product is the most stable. By adjusting the reaction conditions, you can often favor one pathway over the other.[12] |
| Tautomerization of Starting Materials or Intermediates | 1. pH Control: The pH of the reaction medium can influence the predominant tautomeric form. Careful control of pH can sometimes lock the substrate in a single tautomeric form. | Many heterocyclic compounds can exist as a mixture of tautomers. If these tautomers have different reactivities, a mixture of products can result. |
Diagram: Regioselectivity Control
Caption: Figure 2. Controlling regioselectivity in heterocycle synthesis.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of aminophenyl-substituted heterocycles.
Q1: My aminophenyl-containing starting material is decomposing or turning dark upon storage or during the reaction. What is happening and how can I prevent it?
A1: The discoloration of aniline and its derivatives is a common issue caused by air oxidation.[1] The amino group is highly susceptible to oxidation, which can lead to the formation of colored impurities and byproducts.[1] To mitigate this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to degas your solvents.[1] Storing sensitive anilines under an inert atmosphere in a refrigerator or freezer can also prolong their shelf life.
Q2: What are protecting groups and why are they necessary for reactions involving aminophenyl groups?
A2: A protecting group is a chemical moiety that is reversibly attached to a functional group to decrease its reactivity during a chemical reaction.[2] For aminophenyl groups, protection is often necessary because the amino group is a potent nucleophile and is easily oxidized.[1] By temporarily converting the amine into a less reactive functional group, such as an amide or a carbamate, you can prevent unwanted side reactions at the nitrogen atom while you perform transformations on other parts of the molecule.[1][2]
Q3: What are the most common protecting groups for the aminophenyl moiety?
A3: The most widely used protecting groups for amines are those that form carbamates or amides. Key examples include:
-
Acetyl (Ac): Forms an acetanilide, which deactivates the ring towards certain powerful activating effects of the amino group.[1]
-
tert-Butoxycarbonyl (Boc): A very common protecting group, stable to bases and nucleophiles but easily removed with acid.[1]
-
Benzyloxycarbonyl (Cbz or Z): Stable to acidic and basic conditions, and typically removed by catalytic hydrogenolysis.[1]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Stable to acidic conditions but readily cleaved by mild bases like piperidine, making it useful in orthogonal protection schemes.[1]
Q4: What is "orthogonal protection" and when should I use it?
A4: Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others.[14] This is particularly useful in complex, multi-step syntheses where you need to selectively unmask different functional groups at various stages of the synthesis.[14] For example, you could have a molecule with a Boc-protected amine and a Cbz-protected amine. The Boc group can be removed with acid while the Cbz group remains intact, and vice versa by using hydrogenolysis.[1][14]
Q5: I am having difficulty purifying my final aminophenyl-substituted heterocycle. What are some common purification challenges and solutions?
A5: Purification can be challenging due to the polar nature of the amino group and the potential for the compound to interact with silica gel.
-
Streaking on Silica Gel: Basic nitrogen-containing compounds can streak on acidic silica gel. To prevent this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[15] Alternatively, using neutralized silica gel can be effective.[15]
-
Poor Solubility: Some aminophenyl-substituted heterocycles have poor solubility in common chromatography solvents. You may need to screen a wider range of solvent systems or consider reverse-phase chromatography.
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for obtaining very pure material.[15] The key is to find a solvent or solvent system in which your compound is soluble when hot but insoluble when cold.[15]
III. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions. Retrieved from
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from
-
Benchchem. (n.d.). Preventing oxidation of the aminophenyl group during reactions. Retrieved from
-
Frontiers. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from
-
PMC. (2014). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from
-
Benchchem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from
-
ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives. Retrieved from
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from
-
PMC. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from
-
K. C. Nicolaou et al. (n.d.). Protecting Groups. Retrieved from
-
Wikipedia. (2023). Protecting group. Retrieved from
-
ResearchGate. (2016). Palladium in Heterocyclic Chemistry A Guide for the Synthetic Chemist. Retrieved from
-
Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles. Retrieved from
-
MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Retrieved from
-
Reddit. (2024). Regioselectivity in this heterocycle synthesis. Retrieved from
-
MDPI. (2020). Flow Hydrodediazoniation of Aromatic Heterocycles. Retrieved from
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from
-
NIH. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from
-
ResearchGate. (2020). Aminative Suzuki-Miyaura coupling. Retrieved from
-
Chemical Science (RSC Publishing). (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from
-
Journal of the Chemical Society C - RSC Publishing. (1970). Syntheses of heterocyclic compounds. Part XI. Quinolines and pyrones from the reaction of N-aminophenyl heterocycles with β-ketoesters in polyphosphoric acid. Retrieved from
-
Beilstein Journals. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from
-
ACS Publications. (2020). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Retrieved from
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from
-
NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from
-
YouTube. (2021). 2021 Heterocyclic Chemistry - Lecture 17. Retrieved from
-
Chemistry of Heterocyclic Compounds. (2025). Synthesis and transformations of heterocycles via pseudocyclic reactions. Retrieved from
-
Frontiers. (2023). Editorial: Six-membered heterocycles: their synthesis and bio applications. Retrieved from
-
IBMM. (2023). Recent progress in the area of heterocycle synthesis. Retrieved from
-
ResearchGate. (2001). Heterocyclic Synthesis with Activated Nitriles: An Expeditious Synthetic Approach to Polyfunctionally Substituted Pyrroles, Heterocyclopyrimidines and Coumarins. Retrieved from
-
ResearchGate. (1995). Acid cyclization of amino-substituted heterocycles. Synthesis of 1,3-dioxo- pyrrolo[3,4-c]- and thieno[3,4-c]isoquino- lines and cinnolines. Retrieved from
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Technical Support Center: Enhancing the Solubility of Isoxazole-Based Drug Candidates
Introduction
Welcome to the technical support center for isoxazole-based drug candidates. The isoxazole ring is a valuable scaffold in medicinal chemistry, contributing to the potency and selectivity of numerous therapeutic agents.[1][2][3] However, the planarity and often lipophilic nature of these structures frequently lead to poor aqueous solubility—a critical hurdle in drug development that can impede preclinical testing and lead to poor bioavailability.[4][5][6]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by our research partners. It is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your formulation development workflow.
Part 1: Foundational Troubleshooting & Characterization
FAQ 1: My isoxazole compound is precipitating out of my aqueous assay buffer after dilution from a DMSO stock. What is happening and how can I fix it?
This is a classic case of a compound "crashing out" of solution and is one of the most common issues in early-stage in vitro screening.[7] It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but has very low solubility in the aqueous buffer. When you dilute the stock, the percentage of the organic solvent drops dramatically, and the aqueous buffer cannot maintain the compound in solution, leading to precipitation.
Causality: The core issue is the difference between kinetic and thermodynamic solubility. Your initial dilution creates a temporary, supersaturated state (a kinetically soluble concentration), which is thermodynamically unstable.[8][9] Given time or nucleation points, the compound will precipitate until it reaches its true equilibrium, or thermodynamic, solubility.[8][9][10][11]
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that keeps your compound soluble without interfering with the assay. For most cell-based assays, this is typically ≤0.5%.[7]
-
Perform a Serial Dilution: Instead of a single, large dilution step, perform a stepwise serial dilution. This gradual reduction in solvent strength can sometimes prevent immediate, large-scale precipitation.[7]
-
Assess pH-Dependent Solubility: The isoxazole ring itself is weakly basic. However, substituents on your molecule (e.g., carboxylic acids, amines) will dictate its overall pKa and pH-solubility profile. Ensure the pH of your buffer is optimal for your compound's ionization state.
-
Incorporate Solubilizing Excipients: For in vitro assays, consider adding non-ionic surfactants (e.g., Tween-20, Polysorbate 80) or complexing agents like cyclodextrins to your buffer to increase the apparent solubility.[6][7]
FAQ 2: How do I properly measure the solubility of my new isoxazole candidate? What's the difference between a "kinetic" and "thermodynamic" assay?
Understanding the distinction between these two measurements is critical for making sound development decisions.[8][9]
-
Kinetic Solubility is a high-throughput measurement of how readily a compound precipitates when a DMSO stock solution is added to an aqueous buffer.[12][13] It reflects the stability of a supersaturated solution under specific, time-constrained conditions and is useful for early discovery to flag problematic compounds.[10]
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its most stable solid form.[8][9] This is the "gold standard" measurement for lead optimization and formulation development.[7][10]
Kinetic solubility values are often higher than thermodynamic ones because they measure the concentration before the compound has had time to precipitate into its most stable (and least soluble) crystalline form.[10][11]
Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol outlines a rapid method to assess the kinetic solubility of your isoxazole candidate.
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer upon addition from a DMSO stock.
Methodology:
-
Stock Solution Preparation: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-20 mM).[14]
-
Serial Dilution: In a 96-well DMSO plate, perform a 2-fold serial dilution of the stock solution.
-
Addition to Buffer: Using a liquid handler, transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom plate containing the aqueous buffer of interest (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4).[7]
-
Incubation & Measurement: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for 1-2 hours.[14] Measure the turbidity (light scattering) of each well using a plate reader (nephelometry).[7]
-
Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity above the background.
Part 2: Advanced Formulation Strategies
Once you have characterized the inherent solubility of your isoxazole candidate, you can select a strategy to enhance it. The choice depends heavily on the physicochemical properties of your specific molecule.
Decision Workflow for Solubility Enhancement
Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.
FAQ 3: My isoxazole derivative is weakly acidic. Is salt formation a good strategy?
Yes, for ionizable compounds, salt formation is often the most direct and effective strategy to significantly improve both solubility and dissolution rate.[15][16] By converting a neutral weak acid into a salt, you create an ionic species that is generally much more soluble in water.[17]
Causality: The solubility of the salt form is typically orders of magnitude higher than that of the neutral free acid at physiological pH. When the salt dissolves, it transiently increases the pH in the diffusion layer around the particle, which keeps the drug in its more soluble, ionized form, facilitating faster dissolution.
Key Considerations for Isoxazoles:
-
pKa Rule of Thumb: A difference (ΔpKa) of at least 2-3 units between the pKa of your acidic drug and the pKa of the counterion's conjugate acid is generally required to form a stable salt.[18]
-
Counterion Selection: Start with pharmaceutically acceptable counterions (e.g., sodium, potassium, calcium for acids). The choice of counterion can impact not only solubility but also stability, hygroscopicity, and manufacturability.[16]
-
Risk of Disproportionation: Salts of weak acids can convert back to the less soluble free acid form in acidic environments (like the stomach) or in the presence of certain excipients.[18][19] This must be evaluated during preformulation.
FAQ 4: What are co-crystals, and when should I consider them over salts or other methods?
Co-crystals are multi-component crystalline solids where an Active Pharmaceutical Ingredient (API) and a neutral "co-former" molecule are held together in the same crystal lattice by non-ionic interactions, such as hydrogen bonds.[20][21]
Consider co-crystals when:
-
Your API is non-ionizable: Co-crystallization is a powerful tool for molecules that cannot form salts.[18]
-
Salt forms are problematic: If your salt forms are unstable, hygroscopic, or have poor mechanical properties, co-crystals offer a viable alternative.[21]
-
Fine-tuning properties is needed: Co-crystals can improve not just solubility and dissolution, but also other critical properties like stability, melting point, and tabletability.[20]
Experimental Protocol: Solvent Evaporation Co-crystal Screening
This protocol provides a basic method for screening potential co-formers.
Objective: To identify co-formers that generate a new crystalline phase with the isoxazole API.
Methodology:
-
Co-former Selection: Choose a set of pharmaceutically acceptable co-formers (e.g., nicotinamide, benzoic acid, urea) based on their potential for hydrogen bonding with your API.[22]
-
Solution Preparation: In separate vials, dissolve the API and a co-former in a suitable solvent (e.g., ethanol, acetone) at a specific stoichiometric ratio (commonly 1:1).
-
Evaporation: Allow the solvent to evaporate slowly at room temperature.[22][23]
-
Solid-State Analysis: Analyze the resulting solid material using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The formation of a new crystalline phase, with a unique diffraction pattern and thermal profile compared to the starting materials, indicates potential co-crystal formation.[20]
FAQ 5: My compound is not ionizable and has a high melting point. What are my best options?
For non-ionizable, high-melting-point compounds (often described as "brick dust"), the crystal lattice energy is a major barrier to dissolution.[24] In this case, two excellent strategies are Amorphous Solid Dispersions (ASDs) and Nanosuspensions.
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[4][25] By converting the drug from a stable crystalline form to a high-energy amorphous state, its apparent solubility and dissolution rate can be dramatically increased.[25][26][27]
-
Causality: The amorphous form lacks the rigid crystal lattice of the crystalline solid. Therefore, no energy is required to break this lattice, leading to a much faster dissolution process.[26] The polymer serves to stabilize the amorphous drug and prevent it from recrystallizing during storage and dissolution.[27][28]
-
Common Preparation Methods: Spray drying and hot-melt extrusion are the most common industrial methods for preparing ASDs.[25][29]
-
Key Challenge: The primary challenge is maintaining the physical stability of the amorphous state, as it has a thermodynamic tendency to revert to the more stable crystalline form.[26] Polymer selection is critical to inhibit this crystallization.[28]
Nanosuspensions: This approach focuses on reducing the particle size of the drug down to the sub-micron (nanometer) range.[30][31][32]
-
Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size, you vastly increase the surface area, leading to a faster dissolution rate.[32]
-
Advantages: This technique is applicable to nearly all poorly soluble drugs and is particularly useful for compounds that are sensitive to heat or solvents, which might preclude ASD formation.[31][32]
-
Key Challenge: The high surface energy of the nanoparticles makes them prone to agglomeration.[24] Therefore, stabilizers (surfactants or polymers) are required to keep the particles dispersed.[24][31]
Part 3: Data Summary & Troubleshooting Guide
Table 1: Comparison of Key Solubility Enhancement Technologies
| Technology | Mechanism of Action | Ideal API Properties | Key Advantages | Key Disadvantages |
| Salt Formation | Increases solubility by creating an ionic species.[17] | Weakly acidic or basic (ionizable). | High solubility increase, established regulatory path. | Only for ionizable drugs, risk of disproportionation.[19] |
| Co-crystallization | Creates a new crystal lattice with a co-former via non-covalent bonds.[20] | Non-ionizable, able to form hydrogen bonds. | Improves multiple physicochemical properties, applicable to non-ionizable drugs.[21] | Screening can be labor-intensive, potential for phase conversion. |
| Amorphous Solid Dispersion (ASD) | Converts crystalline drug to a high-energy amorphous form stabilized in a polymer.[25][26] | Thermally stable (for HME), soluble in organic solvents (for spray drying). | Significant increase in apparent solubility and dissolution rate.[27] | Physically unstable (risk of recrystallization), potential for polymer-drug interactions.[26] |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer scale.[32] | High melting point, poor solubility in all media. | Universally applicable, good for heat-sensitive drugs. | Risk of particle aggregation (Ostwald ripening), requires specialized equipment.[24] |
Troubleshooting Common Experimental Issues
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low drug release/incomplete dissolution in test | Poor wetting of the drug powder; Agglomeration of particles; Insufficient sink conditions.[4] | Add a small amount of surfactant (e.g., 0.1% SDS) to the dissolution medium; Ensure the medium volume is at least 3x the volume needed for a saturated solution.[4] |
| Drug precipitates during dissolution test | Supersaturation of the drug in the medium followed by crystallization.[33] | Incorporate a precipitation inhibitor (e.g., HPMC) into your formulation; Use biorelevant dissolution media that mimic GI fluids.[4] |
| High variability in dissolution results | Inconsistent sample preparation; Issues with the dissolution apparatus (e.g., vessel centering, paddle height); Post-sampling precipitation before analysis.[33][34] | Standardize all procedures; Verify apparatus setup conforms to pharmacopeial standards; Dilute samples immediately after filtration with a solvent that ensures solubility.[33] |
| ASD formulation shows recrystallization on storage | Suboptimal polymer selection; High drug loading; Storage at high temperature/humidity. | Screen for polymers that have strong interactions with the drug (e.g., hydrogen bonding); Reduce drug loading; Store in controlled, low-humidity conditions. |
References
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Elsebay, M. T., Eissa, N. G., Balata, G. F., Kamal, M. A., & Elnahas, H. M. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design, 29(29), 2297–2312. [Link]
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Jadhav, P., & Sankhala, P. (2016). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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IJPSN. (2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
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Bentham Science Publishers. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design. [Link]
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Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]
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Technobis. (2023). A solubility-based approach to co-crystal screening using the Crystal16. [Link]
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American Chemical Society. (2025). Co-crystals of chiral compounds for resolution: Cocrystal screening and phase diagram determination methods. ACS Fall 2025. [Link]
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Levilain, G., et al. (2022). Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. Crystal Growth & Design. [Link]
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Noah, J. A., et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design, 21(7), 4036–4049. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
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Li, Y., et al. (2021). Evaluation on Cocrystal Screening Methods and Synthesis of Multicomponent Crystals: A Case Study. ACS Publications. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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White, K., & Presley, C. (2025). Kinetic Solubility 96–Well Protocol. Warren Center for Neuroscience Drug Discovery. [Link]
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Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... Retrieved from [Link]
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Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET and DMPK, 7(2), 67-87. [Link]
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Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595. [Link]
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Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 10(3), 756–773. [Link]
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Borysov, A. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]
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Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Kovačić, M., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS PharmSciTech, 23(8), 273. [Link]
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Möschwitzer, J. P. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 5(4), 547–571. [Link]
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Patel, A., & Modasiya, M. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 209-216. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Ascendia Pharmaceuticals. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. Retrieved from [Link]
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Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 059–072. [Link]
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Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Bowdle, A. C., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Future Medicinal Chemistry, 6(16), 1847-1860. [Link]
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Kumar, A., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 28(15), 5849. [Link]
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Kovačić, M., et al. (2022). Dissolution Method Troubleshooting. AAPS PharmSciTech, 23(8), 273. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. [Link]
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Aragen Life Sciences. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. [Link]
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Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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Kumar, A., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
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Bhargavi, K., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 58, 101801. [Link]
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ResearchGate. (2025). Solvent electrospinning amorphous solid dispersions with high itraconazole, celecoxib, mebendazole and fenofibrate drug loading and release potential. [Link]
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Al-Zoubi, N., et al. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
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Wikipedia. (n.d.). Isoxazoline. Retrieved from [Link]
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ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]
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Validation & Comparative
A Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Biological Systems: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the plethora of choices, the five-membered aromatic heterocycles, isoxazole and oxazole, stand out as privileged structures.[1] As isomers, they share the same molecular formula (C₃H₃NO) but differ in the arrangement of their oxygen and nitrogen atoms—a subtle distinction that imparts a cascade of differences in their physicochemical properties, metabolic fates, and biological activities.[1][2] This guide provides an in-depth, comparative analysis of isoxazole and oxazole, offering experimental data and procedural insights to aid researchers, scientists, and drug development professionals in making informed decisions in scaffold selection and molecular design.
At a Glance: Key Physicochemical and Biological Distinctions
The isomeric difference between isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) gives rise to notable variations in their electronic and steric characteristics. These differences can significantly impact how a molecule interacts with its biological target and navigates the physiological environment.[1][3]
Table 1: Comparative Physicochemical Properties of Isoxazole and Oxazole
| Property | Isoxazole | Oxazole | Reference(s) |
| Structure | Oxygen and nitrogen atoms are adjacent (1,2-position) | Oxygen and nitrogen atoms are separated by a carbon (1,3-position) | [1] |
| pKa of Conjugate Acid | -3.0 | 0.8 | [1] |
| Dipole Moment | ~3.0 D | ~1.7 D | [1] |
| Hydrogen Bonding | The nitrogen atom serves as the primary hydrogen bond acceptor. | The nitrogen atom is the primary hydrogen bond acceptor. | [1] |
| Aromaticity | Generally considered to have slightly greater aromaticity than oxazole. | Aromaticity is present but considered slightly weaker than isoxazole. | [1] |
The Bioisostere Conundrum: Interchangeable Scaffolds or Nuanced Modulators?
Isoxazole and oxazole are often considered bioisosteres, meaning they can be interchanged in a molecule with the expectation of retaining similar biological activity.[4] However, this interchange is not always straightforward, and the choice between the two can lead to significant differences in potency, selectivity, and pharmacokinetic properties.[2][5] The differing electronic distributions and dipole moments of the two rings can alter non-covalent interactions with a target protein, such as hydrogen bonding and π-π stacking.[1]
A compelling example of this is seen in the development of inhibitors for diacylglycerol acyltransferase 1 (DGAT1), a target for obesity treatment. A study comparing biaryl ureas featuring either a 3-phenylisoxazole or a 5-phenyloxazole moiety demonstrated a stark difference in potency. The isoxazole-containing analogs exhibited significantly greater inhibitory activity than their oxazole counterparts.[2]
Metabolic Stability: A Tale of Two Rings
The metabolic fate of a drug candidate is a crucial determinant of its in vivo efficacy and safety. Both isoxazole and oxazole rings are susceptible to metabolic transformations, primarily oxidation by cytochrome P450 (CYP) enzymes.[1] However, the unique N-O bond in the isoxazole ring presents a potential site for reductive cleavage under certain biological conditions, which can influence its metabolic stability.[1] While a universal rule cannot be applied, the specific substitution pattern on the ring plays a pivotal role in dictating the primary sites of metabolism.[1]
To provide a practical context, a head-to-head comparison of the metabolic stability of an isoxazole-containing compound and its oxazole analog is often evaluated using an in vitro microsomal stability assay.
Table 2: Illustrative Comparison of In Vitro Metabolic Stability
| Assay | Isoxazole Analog (Compound A) | Oxazole Analog (Compound B) |
| Human Liver Microsomal Stability (t½, min) | 45 | 60 |
| Mouse Liver Microsomal Stability (t½, min) | 25 | 35 |
| Primary Metabolite(s) | Ring-opened product (reductive cleavage), Hydroxylation on substituent | Hydroxylation on substituent |
Note: The data in this table is hypothetical and serves to illustrate a typical outcome. Actual results will vary depending on the specific molecular structures.
Comparative Biological Activity: Case Studies
The true measure of a scaffold's utility lies in its performance within a biological context. The following tables summarize quantitative data from studies that have directly compared the biological activities of isoxazole and oxazole analogs against various targets.
Table 3: Comparative Enzyme Inhibition
| Target Enzyme | Compound Class | Lead Isoxazole Analog (IC₅₀) | Lead Oxazole Analog (IC₅₀) | Reference |
| Diacylglycerol Acyltransferase 1 (DGAT1) | Biaryl ureas | 64 nM | >1000 nM | [2] |
| Stearoyl-CoA Desaturase 1 (SCD1) | Isoxazole-isoxazole vs. Isoxazole-oxazole hybrids | 45 µM | 19 µM | [6] |
| Stearoyl-CoA Desaturase 5 (SCD5) | Isoxazole-isoxazole vs. Isoxazole-oxazole hybrids | 45 µM | 10 µM | [6] |
| Carbonic Anhydrase | Substituted isoxazoles | 112.3 µM | Not directly compared in this study | [7] |
Table 4: Comparative Antibacterial Activity
| Bacterial Strain | Compound Class | Isoxazole Analog (MIC) | Oxazole Analog (MIC) | Reference |
| Escherichia coli | Isoxazole-oxazole hybrids | 128 µg/mL | Not applicable (hybrid) | [6] |
| Streptococcus pyogenes | Isoxazole-oxazole hybrids | 0.50 µg/mL | Not applicable (hybrid) | [6] |
| Staphylococcus aureus | Substituted isoxazoles | 50 µg/mL | Not directly compared in this study | [8] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for key comparative experiments are provided below.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the head-to-head comparison of isoxazole and oxazole analogs in a drug discovery program.
Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.
Conclusion and Future Perspectives
Both isoxazole and oxazole are undeniably valuable scaffolds in the arsenal of medicinal chemists. The choice between them is not arbitrary but rather a strategic decision based on the specific therapeutic target and the desired ADMET properties. Isoxazoles, with their lower basicity and larger dipole moment, may offer advantages in certain biological contexts, a notion supported by their notable prevalence in FDA-approved drugs. [1][9]However, the data also reveals instances where the oxazole scaffold imparts superior activity. [6] This guide underscores the importance of a parallel synthesis and evaluation strategy for isoxazole and oxazole analogs during the lead optimization phase of drug discovery. Such a head-to-head comparison allows for a data-driven selection of the optimal scaffold, ultimately increasing the probability of success in developing novel therapeutics. Future research should continue to focus on direct comparative studies to further elucidate the nuanced structure-activity relationships of these versatile heterocyles.
References
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Isoxazole Kinase Inhibitors
Introduction: The Isoxazole Scaffold and the Quest for Kinase Selectivity
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases.[1][2][3][4][5] Its value lies in its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, mimicking the adenine region of ATP.[6] However, this very strength is also its greatest challenge. The ATP-binding site is highly conserved across the human kinome, which comprises over 500 members.[6] This conservation inevitably leads to the risk of "off-target" binding, where an inhibitor designed for one kinase promiscuously interacts with others.[6][7]
Such cross-reactivity is a double-edged sword. While it can lead to unforeseen toxicity, it can also be harnessed for beneficial polypharmacology, where engaging multiple nodes in a disease network produces a superior therapeutic effect.[7][8][9] Therefore, for researchers, scientists, and drug development professionals, a rigorous and comprehensive understanding of an isoxazole kinase inhibitor's selectivity profile is not merely an academic exercise; it is a critical step in translating a promising molecule into a safe and effective probe or therapeutic.
This guide provides an in-depth comparison of state-of-the-art methodologies for cross-reactivity profiling. We will move beyond simple protocol recitation to explore the causality behind experimental choices, enabling you to design, execute, and interpret selectivity studies with the highest degree of scientific integrity.
Pillar 1: Foundational Methodologies for Profiling
Choosing the right profiling strategy depends on the stage of your research and the specific questions you are asking. The three primary pillars of selectivity profiling are biochemical assays, cell-based target engagement assays, and chemical proteomics.
Biochemical Profiling: The Global View of Direct Binding
Biochemical assays measure the direct interaction between an inhibitor and a panel of purified, recombinant kinases. The most widely adopted platform for this is active site-directed competition binding, such as the KINOMEscan® platform.[10][11][12]
The Causality Behind the Choice: Why start here? Because it provides the most direct, unbiased, and comprehensive measure of a compound's binding affinity (Kd) or inhibitory potential (IC50) across the largest possible fraction of the kinome.[10][13] This approach is independent of cellular factors like membrane permeability or intracellular ATP competition, giving a pure readout of the molecule's intrinsic binding properties. It is the ideal starting point in lead discovery to understand the fundamental structure-activity relationships (SAR) driving selectivity.[14]
Workflow & Data Interpretation: The inhibitor is tested at a fixed concentration against a large panel of kinases (often >450).[10][12] The amount of inhibitor-bound kinase is measured, typically expressed as "% of DMSO control" or "% inhibition". Hits are then followed up with 11-point dose-response curves to determine a quantitative dissociation constant (Kd).
Caption: Workflow for a competition binding assay (e.g., KINOMEscan®).
Data Presentation: The results are powerfully visualized using a "TREEspot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This instantly reveals patterns of selectivity, such as whether an inhibitor is specific to a particular kinase family or hits targets across disparate branches.
| Parameter | Isoxazole Inhibitor A | Isoxazole Inhibitor B (Hypothetical Data) | Staurosporine (Control) |
| Primary Target | Kinase X | Kinase Y | Pan-Kinase |
| Primary Target Kd (nM) | 5 | 12 | 2 |
| Number of Off-Targets (Kd < 1 µM) | 8 | 45 | >200 |
| Selectivity Score (S10 at 1 µM) | 0.02 | 0.10 | 0.44 |
| Key Off-Target Families | SRC family, TEC family | CMGC, TK families | Most families |
Table 1: Example of comparative biochemical profiling data. The Selectivity Score (S-score) is a common metric, calculated as the number of kinases inhibited above a certain threshold divided by the total number of kinases tested.[15]
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context
A compound's ability to bind a purified enzyme is only part of the story. To exert a biological effect, it must enter the cell, engage its target in the presence of high endogenous ATP concentrations, and remain stable. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[16][17][18][19][20]
The Causality Behind the Choice: CETSA bridges the gap between biochemical affinity and cellular activity. The core principle is ligand-induced thermal stabilization: a protein bound to its ligand is more resistant to heat-induced denaturation.[20] By observing a shift in the protein's melting temperature (Tm) in the presence of the inhibitor, you gain direct, label-free evidence of target engagement within the cell's complex environment.[18] This is a critical validation step to ensure that your inhibitor is hitting its intended target under physiological conditions.
Caption: Key steps in a classic Western Blot-based CETSA® experiment.
Data Presentation: The primary output is a melting curve. A shift of this curve to the right indicates target stabilization and engagement. This can be extended to an isothermal dose-response format (ITDRF) to determine a cellular EC50 for target binding.[18]
| Compound | Target Kinase | Apparent Tm (DMSO) | Apparent Tm (10 µM Cmpd) | ΔTm (°C) |
| Isoxazole Inhibitor A | Kinase X | 48.2 °C | 54.7 °C | +6.5 |
| Isoxazole Inhibitor A | Known Off-Target Z | 51.5 °C | 51.6 °C | +0.1 |
| Vehicle Control | Kinase X | 48.3 °C | 48.2 °C | -0.1 |
| Vehicle Control | Housekeeping Protein | 62.1 °C | 62.0 °C | -0.1 |
Table 2: Representative CETSA® data demonstrating specific target stabilization. A significant positive shift in melting temperature (ΔTm) confirms intracellular target engagement.
Chemical Proteomics: Unbiased Off-Target Discovery
While large kinase panels are extensive, they are not exhaustive. Furthermore, an inhibitor might bind to non-kinase proteins that have ATP-binding pockets (the "purine-binding proteome").[21] Chemical proteomics provides an unbiased, discovery-oriented approach to identify the complete spectrum of protein targets in a cellular lysate.[22][23]
The Causality Behind the Choice: This method is unparalleled for identifying completely unexpected off-targets that could explain puzzling cellular phenotypes or toxicities.[21][24] The "kinobeads" technique, for example, uses a mixture of broad-spectrum, immobilized kinase inhibitors to affinity-purify a large portion of the cellular kinome.[22] A test compound is then used to compete for binding to this enriched set of kinases. Proteins that are no longer pulled down in the presence of the free inhibitor are identified by quantitative mass spectrometry as its targets.[22]
Data Interpretation: The output is a list of protein "hits" with corresponding dose-response curves, from which cellular IC50 values can be derived. This approach not only confirms intended targets but can reveal novel ones, such as the discovery of ferrochelatase as a common off-target of kinase inhibitors, explaining observed photosensitivity in patients.[24]
Pillar 2: Self-Validating Experimental Protocols
Scientific integrity demands that every protocol be a self-validating system. This means incorporating the right controls to ensure that the data you generate is robust and trustworthy. Below are detailed protocols for two key assays.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol measures the enzymatic activity of a kinase by quantifying the amount of ADP produced, which is directly proportional to substrate phosphorylation.[25][26]
Objective: To determine the IC50 of an isoxazole inhibitor against a specific kinase.
Materials:
-
Kinase of interest, substrate peptide/protein, and ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.[27]
-
Test Inhibitor (e.g., Isoxazole Compound A), 10 mM stock in 100% DMSO.
-
Positive Control Inhibitor (e.g., Staurosporine).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection.
Step-by-Step Methodology:
-
Compound Plating: a. Create an 11-point, 3-fold serial dilution of your isoxazole inhibitor in 100% DMSO. b. Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each dilution to a 384-well plate. Include "DMSO only" (0% inhibition) and "Staurosporine at 10 µM" (100% inhibition) control wells.
-
Kinase Reaction: a. Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations should be determined empirically, typically at the Km for the substrate. b. Add 5 µL of the 2X Kinase/Substrate solution to each well. c. Centrifuge the plate briefly (1 min at 500 x g) and incubate for 10 minutes at room temperature (RT) to allow inhibitor pre-binding. d. Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near its Km for the specific kinase to ensure sensitive detection of competitive inhibitors. e. Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Reaction Incubation & Termination: a. Mix the plate on a shaker for 30 seconds and centrifuge briefly. b. Incubate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption). c. Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction (by chelating Mg2+) and depletes the remaining ATP. d. Incubate for 40 minutes at RT.
-
ADP Detection: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then fuels a luciferase/luciferin reaction to produce light. b. Incubate for 30-60 minutes at RT to allow the luminescent signal to stabilize. c. Measure luminescence using a plate reader.
-
Data Analysis (Self-Validation): a. Calculate the Z'-factor for your assay plate using the 0% and 100% inhibition controls. A Z' > 0.5 indicates a robust and reliable assay. b. Normalize the data: Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout
Objective: To visually confirm target engagement of an isoxazole inhibitor in intact cells.
Materials:
-
Cell line expressing the target kinase (e.g., HEK293).
-
Complete cell culture medium.
-
Test Inhibitor and DMSO vehicle.
-
Phosphate-buffered saline (PBS) with protease/phosphatase inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
Primary antibody against the target kinase and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
PCR machine with a thermal gradient feature.
Step-by-Step Methodology:
-
Cell Culture and Treatment: a. Plate cells and grow to ~80% confluency. b. Treat cells with the isoxazole inhibitor at a high concentration (e.g., 10-20x the biochemical IC50) or with DMSO for 1-2 hours in the incubator. This allows for cellular uptake and target binding.
-
Harvesting and Heating: a. Harvest cells by scraping, wash with PBS, and resuspend in PBS with inhibitors to a known concentration. b. Aliquot 50 µL of the cell suspension into 8-strip PCR tubes. c. Place the tubes in a PCR machine and heat them across a temperature gradient (e.g., 42°C to 66°C in 2°C increments) for 3 minutes. Include an unheated (RT) control. d. Immediately cool the tubes on ice for 3 minutes.
-
Lysis and Separation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath). b. To separate the soluble (folded) proteins from the insoluble (aggregated) fraction, centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation and Western Blot: a. Carefully collect the supernatant (soluble fraction) from each tube. b. Determine the protein concentration of each sample using a BCA assay to ensure equal loading. c. Prepare samples with Laemmli buffer, boil, and load equal protein amounts onto an SDS-PAGE gel. d. Perform standard Western blotting: transfer to a membrane, block, incubate with primary antibodies (target kinase and loading control), wash, incubate with secondary antibody, and detect via chemiluminescence.
-
Data Analysis (Self-Validation): a. Quantify the band intensity for your target kinase at each temperature point for both the DMSO- and inhibitor-treated samples. b. Normalize the intensity of each band to the unheated (RT) control for that treatment group. c. Plot the normalized band intensity versus temperature to generate the melting curves. d. The loading control protein should not show a thermal shift, confirming the specificity of the inhibitor's stabilizing effect. The inhibitor-treated curve for the target protein should be shifted to the right compared to the DMSO curve.
Pillar 3: A Logic-Driven Approach to Data Interpretation
Obtaining high-quality data is the first step. The next, more critical step is interpreting it to make informed decisions. An inhibitor's cross-reactivity profile is not simply "good" or "bad"; it is a complex dataset that requires nuanced evaluation.
Caption: A decision-making framework for classifying and prioritizing off-target kinases.
This logical flow guides a researcher from raw affinity data to a strategic action plan. A low-potency off-target may be of little concern, but a potent one in a critical anti-target pathway (e.g., a kinase involved in cardiac function) must be addressed immediately through medicinal chemistry or designated as a risk for future development.[28]
Conclusion
Profiling the cross-reactivity of isoxazole kinase inhibitors is a multi-faceted process that is fundamental to modern drug discovery. It requires a strategic combination of broad biochemical screening to define the landscape of potential interactions, followed by hypothesis-driven cellular assays to confirm physiologically relevant target engagement. By understanding the principles behind each methodology, employing self-validating protocols, and interpreting the resulting data through a logical framework, researchers can confidently characterize their compounds, mitigate risks, and unlock the full therapeutic potential of the versatile isoxazole scaffold.
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Rudolf, A. F., et al. (2022). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
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Lo, Y. C., et al. (2018). (PDF) Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate. [Link]
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Bajusz, D., et al. (2021). Systematic assessment of structure-promiscuity relationships between different types of kinase inhibitors. PubMed. [Link]
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Jakhmola, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. [Link]
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Adriaenssens, E. (2023). (PDF) In vitro kinase assay v1. ResearchGate. [Link]
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Fabian, M. A., et al. (2008). (PDF) A quantitative analysis of kinase inhibitor selectivity. ResearchGate. [Link]
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Hall, A., & Mehellou, Y. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
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Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
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Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. PMC - NIH. [Link]
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Adachi, M., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH. [Link]
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Hanson, S. M., et al. (2019). What makes a kinase promiscuous for inhibitors?. PMC - NIH. [Link]
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Dar, A. C., & Shokat, K. M. (2012). A promiscuous kinase inhibitor reveals secrets to cancer cell survival. PMC - NIH. [Link]
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A Senior Application Scientist's Guide to the Validation of Off-Target Effects for Isoxazole-Based Compounds
Introduction: The Isoxazole Scaffold and the Imperative of Off-Target Validation
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting a wide array of proteins.[1][2][3][4] Its unique electronic and steric properties allow for diverse molecular interactions, making it a frequent component in kinase inhibitors, which are crucial in oncology and inflammatory disease research.[5][6] However, this versatility comes with a significant challenge: the potential for unintended off-target interactions.[7][8]
Off-target effects, where a compound binds to proteins other than its intended target, are a primary cause of drug toxicity and clinical trial failures.[7][9] For isoxazole-based compounds, particularly those designed as kinase inhibitors, the high degree of structural conservation within the human kinome makes off-target binding a probable event.[10][11][12] Distinguishing between direct on-target effects, indirect signaling consequences, and direct off-target binding is a major challenge in drug development.[13] Therefore, a rigorous, multi-pronged validation strategy is not just a regulatory hurdle but a scientific necessity to build a comprehensive safety and efficacy profile.
This guide provides an in-depth comparison of modern techniques for identifying and validating the off-target effects of isoxazole-based compounds. We will move from broad, predictive methods to highly specific, cell-based validation, explaining the causality behind each experimental choice and providing actionable protocols for your laboratory.
The Off-Target Validation Funnel: An Integrated Strategy
A robust off-target validation strategy should be viewed as a funnel, systematically narrowing down a vast landscape of potential interactions to a small number of validated, functionally relevant off-targets. This tiered approach balances throughput, cost, and physiological relevance, ensuring that resources are focused on the most promising candidates.
Caption: The Off-Target Validation Funnel.
Step 1: In Silico Profiling – The Predictive First Pass
Two primary in silico strategies are employed:
-
Ligand-Based Methods: These approaches operate on the principle that structurally similar molecules often bind to similar proteins.[16] By comparing the 2D or 3D structure of your isoxazole compound to databases like ChEMBL, BindingDB, or DrugBank, you can identify known targets of analogous compounds.[20][21]
-
Structure-Based Methods (Reverse Docking): If the 3D structure of your compound is known, reverse docking can be used to computationally "fit" it into the binding pockets of thousands of proteins in the Protein Data Bank (PDB).[17] The docking scores provide a ranked list of proteins that are most likely to bind your compound.[22]
Comparative Data: Hypothetical In Silico Screen
Below is a sample output from a tool like SwissTargetPrediction for a hypothetical isoxazole-based kinase inhibitor.
| Predicted Target Class | Probability | Representative Targets Identified | Rationale for Follow-Up |
| Kinases | High | SRC, LCK, ABL1, EGFR, VEGFR2 | High structural homology in ATP-binding pocket. Primary area of concern. |
| Bromodomains | Medium | BRD4, BRD9 | Some kinase inhibitors show cross-reactivity due to conserved acetyl-lysine binding motifs. |
| CYP450 Enzymes | Low | CYP3A4, CYP2D6 | Common source of off-target effects and drug-drug interactions. Worth checking. |
| hERG Channel | Low | KCNH2 | Critical for cardiac safety assessment; flagged by many predictive models. |
Protocol: General Workflow for In Silico Target Prediction
-
Prepare the Ligand: Obtain the 2D (SMILES) or 3D (SDF, MOL2) structure file of your isoxazole compound. Ensure correct protonation states, typically at pH 7.4.
-
Select Prediction Tools: Utilize a combination of ligand- and structure-based web servers for a more comprehensive prediction.
-
Ligand-Based: SwissTargetPrediction, SuperPred, ChEMBL.
-
Structure-Based: PharmMapper, idTarget.
-
-
Execute Prediction: Submit the ligand structure to the selected servers. Parameters are typically pre-set for broad screening.
-
Aggregate and Analyze Results: Consolidate the lists of predicted targets. Rank targets based on the prediction score/probability and the number of tools that identified them.
-
Prioritize for Experimental Validation: Cross-reference the predicted off-targets with their biological function and known roles in toxicity. Prioritize kinases, safety-relevant proteins (like hERG), and highly-ranked unexpected targets for subsequent in vitro screening.
Step 2: In Vitro Profiling – Broad Biochemical Confirmation
Trustworthiness: While in silico methods are predictive, they require experimental validation.[23][[“]] Large-scale biochemical screens, such as kinome scanning, provide the first layer of empirical evidence.[25] These assays measure the direct interaction of a compound with a large panel of purified proteins, typically kinases, in a controlled, cell-free environment.[6][10] This approach is essential for understanding a compound's selectivity profile across a protein family.
KINOMEscan™ (Competition Binding Assay): This is an industry-standard platform that measures the ability of a compound to compete with an immobilized ligand for binding to the active site of over 450 kinases. The output is typically reported as "% Control," where a lower number indicates stronger binding.
Comparative Data: KINOMEscan™ Profile of a Hypothetical Isoxazole Inhibitor
The compound was screened at a concentration of 1 µM. Hits are defined as kinases with <35% of DMSO control signal.
| Target Kinase | % Control | Binding Affinity (Kd) | Classification |
| MAPK14 (p38α) | 0.5 | 1.2 nM | On-Target |
| DDR1 | 1.0 | 5.8 nM | Potent Off-Target |
| SRC | 8.5 | 65 nM | Moderate Off-Target |
| LCK | 15.0 | 120 nM | Moderate Off-Target |
| ABL1 | 45.0 | >1 µM | Non-binder |
| EGFR | 88.0 | >10 µM | Non-binder |
Selectivity Score (S-Score): This metric quantifies selectivity. S(35) = (Number of kinases with % Control < 35) / (Total kinases tested). For this compound, if 3 kinases were below 35% out of 468 tested, S(35) = 3/468 = 0.0064, indicating high selectivity.[26]
Protocol: High-Throughput Kinase Panel Screen
-
Compound Preparation: Solubilize the test compound (e.g., your isoxazole derivative) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer. Include DMSO-only wells as a negative control (100% activity) and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control.
-
Assay Execution (Vendor-Performed): Submit the compound to a commercial vendor (e.g., Eurofins Discovery, Reaction Biology). The vendor will perform the competition binding assay.[25][27] In this assay:
-
DNA-tagged kinases are mixed with an immobilized ligand.
-
The test compound is added. If it binds the kinase, it prevents the kinase from binding the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
-
-
Data Analysis: The vendor provides a report detailing the % control for each kinase. Calculate selectivity scores and rank off-targets by binding strength.
-
Visualization: Use visualization tools like TREEspot® to map the hits onto a kinome dendrogram, providing an intuitive visual representation of selectivity.[27]
Step 3: Cellular Target Engagement – Validation in a Physiological Context
Expertise & Experience: A compound that binds a purified protein in vitro may not necessarily engage the same target within the complex milieu of a living cell. Factors like cell permeability, intracellular ATP concentrations (for kinases), and protein-protein interactions can drastically alter target engagement.[11] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues without requiring any modification to the compound.[28][29][30][31]
The principle of CETSA is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[31] This change in thermal stability is a direct proxy for target engagement.
Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Off-target inhibition of DDR1 alongside on-target p38α inhibition.
Protocol: Validating Functional Kinase Inhibition via Western Blot
-
Cell Line Selection: Choose a cell line that expresses the off-target of interest (e.g., DDR1).
-
Compound Treatment: Treat cells with a dose-response range of the isoxazole compound for a suitable time to observe changes in signaling (e.g., 30 minutes to 2 hours). Include a vehicle control.
-
Stimulation (if necessary): If the off-target kinase requires activation, stimulate the cells with its known ligand (e.g., collagen for DDR1) during the last 15-30 minutes of compound treatment.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Normalize protein concentrations and perform Western blotting as described in the CETSA protocol.
-
Antibody Probing: Probe membranes with antibodies against the phosphorylated form of the off-target's substrate (e.g., p-Substrate 2) and the total protein level of that substrate. Also probe for the on-target pathway (e.g., p-MK2 as a p38α substrate) to confirm on-target activity at the same concentrations.
-
Analysis: Quantify the ratio of phosphorylated to total protein. A dose-dependent decrease in the phosphorylation of the off-target's substrate confirms functional inhibition.
Summary Comparison of Validation Methodologies
| Method | Principle | Throughput | Physiological Relevance | Key Advantage | Key Limitation |
| In Silico Profiling | Computational ligand/structure matching | Very High | Low | Fast, cheap, predictive | High false positive rate; requires experimental validation. |
| In Vitro Screening | Biochemical binding/activity assay | High | Medium | Quantitative affinity/potency data across protein families | May not reflect cellular activity; uses purified proteins. |
| CETSA | Ligand-induced thermal stabilization | Medium | High | Direct measure of target engagement in intact cells; label-free | Requires specific antibodies; lower throughput than in vitro. |
| Chemoproteomics | Affinity capture with mass spectrometry | Low | High | Unbiased, proteome-wide discovery of binding partners | Requires chemical modification of the compound, which may alter activity. |
| LiP-MS | Conformation-dependent proteolysis | Low | High | Unbiased, proteome-wide, and label-free | Technically complex; requires specialized MS expertise. |
| Functional Assays | Cellular phenotypic or pathway readout | Low-Medium | Very High | Confirms a biological consequence of off-target binding | Can be complex to design; may be confounded by indirect effects. |
Conclusion
Validating the off-target effects of isoxazole-based compounds is a systematic process of hypothesis generation, empirical testing, and functional confirmation. No single method is sufficient. An integrated strategy, beginning with broad in silico and in vitro screens to identify potential interactions, followed by rigorous cell-based target engagement assays like CETSA to confirm binding in a native environment, is essential. Finally, unbiased proteomic approaches can uncover unexpected liabilities, which must then be linked to a functional cellular outcome. By diligently applying this validation funnel, researchers can build a robust data package that instills confidence in a compound's selectivity, elucidates its true mechanism of action, and ultimately paves the way for the development of safer, more effective therapeutics.
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Navigating the Binding Landscape: A Comparative Docking Analysis of Aminophenyl Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. When coupled with an aminophenyl moiety, this heterocyclic core gives rise to a class of derivatives with significant therapeutic potential, particularly in oncology and inflammatory diseases. The strategic placement of the amino group on the phenyl ring offers a versatile point for molecular interactions within protein binding sites, making these derivatives compelling candidates for targeted therapies.
This guide provides an in-depth comparative analysis of aminophenyl isoxazole derivatives through the lens of molecular docking studies. By examining their binding affinities and interaction patterns with key protein targets, we aim to elucidate the structure-activity relationships that govern their efficacy. This analysis is grounded in experimental data from recent literature, offering a valuable resource for the rational design of novel and more potent therapeutic agents.
The Rationale Behind a Comparative Docking Approach
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For aminophenyl isoxazole derivatives, this technique is instrumental in understanding how subtle structural modifications influence their interaction with biological targets. A comparative approach, where multiple derivatives are docked against the same target, allows for the identification of key structural features that enhance binding affinity and selectivity. This is crucial for optimizing lead compounds and minimizing off-target effects.
For instance, the position of the amino group (ortho, meta, or para) on the phenyl ring can dramatically alter the hydrogen bonding network and hydrophobic interactions within the active site of a protein kinase. Similarly, the substitution pattern on the isoxazole ring itself can influence the overall conformation and electronic properties of the molecule, further impacting its binding mode. By systematically comparing these variations, we can build a predictive model for the design of next-generation inhibitors.
Comparative Docking Performance of Aminophenyl Isoxazole Derivatives
The following tables summarize the docking performance of various aminophenyl isoxazole derivatives against two critical protein targets implicated in cancer and inflammation: Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). The data has been curated from multiple studies to provide a comparative overview. It is important to note that direct comparison of docking scores between different studies should be approached with caution due to variations in computational methods and software.
Table 1: Docking Performance against Epidermal Growth Factor Receptor (EGFR)
| Derivative/Analog | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Isoxazole-based Carboxamide 3c | 3WZE | - | Not explicitly stated for EGFR, but showed potent growth inhibition | [1] |
| Quinoxaline-isoxazole-piperazine conjugate 5e | Not specified | Potent EGFR inhibition | Not specified | [2] |
| Thiazolyl-pyrazoline 7g (EGFR inhibitor analog) | Not specified | 91% inhibition at 10 nM | Binds in the active pocket | [3] |
| Thiazolyl-pyrazoline 7m (EGFR inhibitor analog) | Not specified | 92% inhibition at 10 nM | Binds in the active pocket | [3] |
Table 2: Docking Performance against Cyclooxygenase-2 (COX-2)
| Derivative/Analog | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Phenyl-isoxazole-carboxamide A13 | 5KIR | IC50 = 13 nM | Binds in the secondary binding pocket | [4] |
| Isoxazole Derivative C3 | Not specified | Good binding energy | Interacts with the active pocket | [5] |
| Isoxazole Derivative C5 | Not specified | Good binding energy | Interacts with the active pocket | [5] |
| Isoxazole Derivative C6 | Not specified | Good binding energy | Interacts with the active pocket | [5] |
Deciphering the Interactions: A Deeper Look at Binding Modes
The docking scores provide a quantitative measure of binding affinity, but a qualitative analysis of the binding poses is equally important. For aminophenyl isoxazole derivatives targeting protein kinases like EGFR, the amino group often acts as a crucial hydrogen bond donor, interacting with backbone carbonyls in the hinge region of the ATP-binding site. This interaction is a hallmark of many successful kinase inhibitors.
In the case of COX-2, the aminophenyl group can occupy a secondary pocket, forming favorable interactions that contribute to both potency and selectivity over the COX-1 isoform. The isoxazole core, with its unique electronic distribution, often engages in π-π stacking or other non-covalent interactions with aromatic residues in the active site.
Experimental Protocols: A Guide to Reproducible Docking Studies
The following is a generalized, step-by-step methodology for conducting a comparative molecular docking study of aminophenyl isoxazole derivatives, synthesized from the protocols described in the cited literature.[6][7]
1. Protein Preparation:
-
Source: Obtain the three-dimensional crystal structure of the target protein (e.g., EGFR, COX-2) from the Protein Data Bank (PDB).[6]
-
Refinement: Remove water molecules and any co-crystallized ligands from the protein structure.
-
Protonation: Add polar hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Charge Assignment: Assign partial charges to the protein atoms using a force field like Gasteiger.[8]
2. Ligand Preparation:
-
Structure Generation: Draw the two-dimensional structures of the aminophenyl isoxazole derivatives using chemical drawing software.
-
Conversion to 3D: Convert the 2D structures into three-dimensional models.
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain a low-energy, stable conformation. This is a critical step to ensure that the ligand geometry is realistic.[6]
3. Grid Generation:
-
Active Site Definition: Define a grid box that encompasses the active site of the target protein. The dimensions of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
4. Molecular Docking Simulation:
-
Software: Utilize a validated docking program such as AutoDock Vina, PyRx, or Glide.[7][9]
-
Algorithm: Employ a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the grid box.
-
Scoring: The software will calculate the binding affinity for each pose, typically expressed as a docking score in kcal/mol. The more negative the score, the higher the predicted binding affinity.
5. Post-Docking Analysis:
-
Visualization: Analyze the top-ranked docking poses using molecular visualization software like Discovery Studio Visualizer or PyMOL.
-
Interaction Analysis: Examine the non-covalent interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
Comparative Analysis: Compare the binding modes and interaction patterns of the different aminophenyl isoxazole derivatives to identify key structure-activity relationships.
Visualizing the Workflow and Key Interactions
To better illustrate the process and the underlying molecular relationships, the following diagrams are provided.
Caption: Key interactions of aminophenyl isoxazoles in a kinase active site.
Conclusion and Future Directions
This comparative guide underscores the utility of molecular docking in elucidating the binding mechanisms of aminophenyl isoxazole derivatives. The insights gained from these in silico studies are invaluable for guiding the synthesis of more effective and selective inhibitors. The data presented herein, while not exhaustive, provides a solid foundation for researchers to build upon. Future work should focus on expanding the library of docked compounds and validating the computational predictions with in vitro and in vivo experimental data. By integrating computational and experimental approaches, the full therapeutic potential of aminophenyl isoxazole derivatives can be realized.
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Kaushik, N., et al. (2019). Anticancer and Molecular Docking Studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazoles. Letters in Drug Design & Discovery, 16(7), 789-801. Available from: [Link]
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A Comparative Guide to Isoxazole Synthesis: Benchmarking Classical Cycloaddition against Modern Catalysis
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for amide or ester groups.[1][2][3] Its synthesis has long been a subject of intense research, leading to a spectrum of methodologies. This guide provides an in-depth comparison between the time-honored Huisgen 1,3-dipolar cycloaddition and a modern, innovative rhodium-catalyzed approach, offering researchers the data and insights needed to select the optimal method for their specific synthetic challenges.
Section 1: The Established Standard: Huisgen 1,3-Dipolar Cycloaddition
First detailed by Rolf Huisgen in the 1960s, the 1,3-dipolar cycloaddition is a powerful and reliable method for constructing five-membered heterocycles like isoxazoles.[4][5][6] The core of this reaction is the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).
Conceptual & Mechanistic Overview
The reaction proceeds through a concerted, pericyclic mechanism.[4][6] The nitrile oxide, which possesses a linear structure with four π-electrons distributed over three atoms, reacts across the two π-electrons of the alkyne. A key challenge is the inherent instability of nitrile oxides, which necessitates their in situ generation from more stable precursors, typically aldoximes, via oxidation.[7] Common oxidants include sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).
The regioselectivity of the reaction—determining whether the 3,5-disubstituted or 3,4-disubstituted isoxazole is formed—is governed by frontier molecular orbital (FMO) theory.[4] Generally, the reaction of terminal alkynes favors the formation of 3,5-disubstituted isoxazoles due to the preferred orbital overlap between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide.[8]
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
This protocol is a generalized procedure based on common literature methods for the in situ generation of a nitrile oxide from an aldoxime followed by cycloaddition.[7][9]
Materials:
-
Substituted Aldoxime (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a solution of the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in DCM at 0 °C, add N-chlorosuccinimide (1.1 eq) in one portion.
-
Nitrile Oxide Generation: Stir the mixture at 0 °C for 15-20 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by TLC.
-
Cycloaddition: Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture at 0 °C. The triethylamine acts as a base to eliminate HCl, generating the reactive nitrile oxide in situ, which is immediately trapped by the alkyne.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to yield the pure 3,5-disubstituted isoxazole.
Workflow Visualization
Caption: Workflow for Huisgen 1,3-Dipolar Cycloaddition.
Section 2: A Modern Alternative: Rhodium(II)-Catalyzed Annulation
Transition metal catalysis has revolutionized organic synthesis, and isoxazole formation is no exception.[10] A particularly elegant modern approach involves the rhodium(II)-catalyzed reaction of α-diazocarbonyl compounds with nitriles. This method circumvents the need for unstable nitrile oxides and often provides access to different substitution patterns under milder conditions.
Conceptual & Mechanistic Overview
This transformation is mechanistically distinct from cycloaddition. The reaction is initiated by the decomposition of the α-diazocarbonyl compound by a rhodium(II) catalyst (e.g., Rh₂(OAc)₄) to generate a highly reactive rhodium carbene intermediate.[11] The nitrile then acts as a nucleophile, attacking the electrophilic carbene to form a nitrile ylide intermediate.[11][12] This ylide subsequently undergoes a[7][10]-cyclization followed by aromatization to furnish the isoxazole ring. This pathway provides excellent control over regioselectivity, typically yielding 3,5-disubstituted isoxazoles where the substituents are derived directly from the diazo compound and the nitrile.
The primary advantage of this method is its atom economy and the use of stable, readily available starting materials. α-diazocarbonyl compounds and nitriles are generally more robust and easier to handle than the precursors required for nitrile oxide generation.[13]
Experimental Protocol: Rhodium(II)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole
This protocol is adapted from methodologies involving rhodium-catalyzed reactions of diazo compounds with nitriles.[12][14]
Materials:
-
α-Diazocarbonyl Compound (1.0 eq)
-
Nitrile (5.0-10.0 eq, often used as solvent)
-
Rhodium(II) Octanoate [Rh₂(oct)₄] or Rhodium(II) Acetate [Rh₂(OAc)₄] (0.5-2 mol%)
-
Anhydrous, inert solvent (e.g., Dichloromethane or 1,2-Dichloroethane, if nitrile is not the solvent)
-
Inert atmosphere (Argon or Nitrogen)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add the nitrile (if solid, dissolve in an anhydrous solvent) and the rhodium(II) catalyst (e.g., 1 mol% Rh₂(oct)₄). Heat the mixture to the desired temperature (typically 80-140 °C).
-
Slow Addition: Dissolve the α-diazocarbonyl compound (1.0 eq) in a small amount of anhydrous solvent or nitrile. Using a syringe pump, add this solution slowly over several hours (e.g., 4-8 hours) to the heated catalyst/nitrile mixture. Causality Note: Slow addition is critical to maintain a low concentration of the reactive rhodium carbene, preventing undesired side reactions like dimerization.
-
Reaction Completion: After the addition is complete, continue to stir the reaction at the same temperature for an additional 1-2 hours to ensure full conversion. Monitor by TLC.
-
Workup: Cool the reaction mixture to room temperature. If the nitrile was used as the solvent, remove the excess nitrile under high vacuum.
-
Purification: Dissolve the crude residue in a minimal amount of DCM and directly load it onto a silica gel column. Purify by flash chromatography (e.g., Hexane/Ethyl Acetate) to obtain the desired isoxazole.
Workflow Visualization
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- 9. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Validating the Anticancer Activity of Isoxazole Derivatives: A Comparative Approach
The isoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. In oncology, isoxazole derivatives have emerged as promising candidates, demonstrating the ability to target a wide array of cellular processes crucial for cancer cell survival and proliferation.[1][2][3][4] These compounds have been shown to induce apoptosis, disrupt microtubule formation, and inhibit key enzymes like topoisomerases and protein kinases.[1][5][6][7] However, transitioning a promising isoxazole derivative from chemical synthesis to a validated preclinical candidate requires a rigorous and systematic evaluation of its biological activity.
This guide provides a comparative framework for selecting and implementing a cascade of cellular assays to robustly validate the anticancer potential of novel isoxazole derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating workflow from initial cytotoxicity screening to mechanistic elucidation and target validation.
Part 1: Foundational Cytotoxicity Assessment: Is the Compound Active?
The first critical question is whether the isoxazole derivative exhibits cytotoxic or cytostatic effects on cancer cells. This is typically determined by measuring cell viability or proliferation after treatment and calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. Two main classes of assays are employed for this initial screening.
Comparison of Primary Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages | Best For |
| Metabolic Assays (e.g., MTT, MTS, WST-1) | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[8][9] | High-throughput, sensitive, provides data on metabolic activity.[8] | Can be affected by compounds that alter cellular metabolism. Formazan crystals require a solubilization step.[8] | Initial high-throughput screening of large compound libraries. |
| Membrane Integrity Assays (e.g., LDH Release) | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. | Directly measures cell death (necrosis/late apoptosis). The supernatant can be assayed without lysing cells. | Less sensitive for detecting early apoptosis or cytostatic effects. | Confirming cell death is due to membrane rupture (necrosis) and as a complementary assay to metabolic screens. |
Expert Insight: While the MTT assay is a workhorse for initial screening due to its simplicity and scalability, it's crucial to be aware of its limitations.[8] Compounds that affect mitochondrial respiration can produce misleading results. Therefore, it is best practice to confirm hits from an MTT screen with an orthogonal method, such as an LDH assay, to ensure the observed effect is a true reflection of cell death and not merely metabolic inhibition.
Detailed Protocol: MTT Cell Viability Assay
This protocol provides a reliable method for determining the IC50 of an isoxazole derivative in an adherent cancer cell line.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance after solubilization.[8]
Materials:
-
Adherent cancer cells (e.g., MCF-7, HeLa, Hep3B)[2]
-
Complete culture medium
-
96-well flat-bottom plates
-
Isoxazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)[8]
Procedure:
-
Cell Seeding: Harvest and count cells, then resuspend them in complete medium to the optimal density. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivative in complete medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.[10]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.[11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Part 2: Elucidating the Mechanism of Cell Death
Once a compound's cytotoxic activity is confirmed, the next logical step is to determine how it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Most effective anticancer agents work by inducing apoptosis.[7][12] Furthermore, many drugs exert their effects by disrupting the cell cycle.
Workflow for Mechanistic Investigation
Caption: Workflow from initial screening to mechanism elucidation.
Key Assays for Mechanistic Insights
-
Apoptosis Detection (Annexin V/PI Staining): This is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells whose membranes have been compromised.[13]
-
Cell Cycle Analysis (Propidium Iodide Staining): This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17] Cells are fixed, treated with RNase to prevent RNA staining, and then stained with PI, which binds stoichiometrically to DNA.[16][18] The fluorescence intensity of PI is directly proportional to the DNA content.[19][20] This allows for the identification of cell cycle arrest at specific checkpoints, a common mechanism of action for anticancer drugs.[17]
Detailed Protocol: Apoptosis Detection by Annexin V/PI Flow Cytometry
Principle: This assay uses dual staining with FITC-conjugated Annexin V and Propidium Iodide (PI) to differentiate cell populations via flow cytometry.[13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[13]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]
Materials:
-
Cells treated with isoxazole derivative (and controls)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the isoxazole derivative at its IC50 concentration for a predetermined time. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.[14]
-
Harvesting: Harvest both adherent and floating cells. For adherent cells, detach them gently using a non-enzymatic method like EDTA to maintain membrane integrity.[14]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[15]
Part 3: Identifying and Validating the Molecular Target
Identifying the specific molecular target of an isoxazole derivative is the ultimate goal of the validation process. This provides a deeper understanding of its mechanism and is crucial for further drug development. Isoxazole derivatives are known to interact with a variety of cancer-relevant targets, including protein kinases, tubulin, and heat shock proteins (HSPs).[4][5][6][7]
Western Blotting: The Go-To for Target Validation
Western blotting is an indispensable technique for validating the effect of a compound on specific proteins.[21][22] It allows researchers to visualize changes in:
-
Protein Expression: Does the compound upregulate or downregulate the expression of key proteins (e.g., pro-apoptotic Bcl-2 family members, cell cycle regulators like cyclins)?
-
Post-Translational Modifications: Does the compound inhibit a kinase, leading to a decrease in the phosphorylation of its downstream targets (e.g., p-Akt, p-ERK)?[21]
-
Protein Cleavage: Does the compound induce cleavage of specific proteins, like PARP or caspases, which are hallmarks of apoptosis?
Expert Insight: When performing a western blot for target validation, it is critical to use highly specific and validated antibodies.[23][24] The results should always be interpreted in the context of the data from the functional assays. For example, if an isoxazole derivative is hypothesized to be a kinase inhibitor, a western blot showing decreased phosphorylation of a known substrate, coupled with a cell cycle arrest phenotype observed via flow cytometry, provides strong, multi-faceted evidence for its mechanism of action.
Hypothetical Signaling Pathway Targeted by an Isoxazole Derivative
Caption: Inhibition of the PI3K/Akt pathway by an isoxazole derivative.
Conclusion
The validation of an isoxazole derivative's anticancer activity is a multi-step process that requires a logical and integrated experimental approach. By starting with broad cytotoxicity screening and progressively moving towards more specific mechanistic and target-focused assays, researchers can build a comprehensive and robust data package. This systematic comparison and application of cellular assays, grounded in an understanding of the underlying biological principles, is essential for identifying and advancing the most promising compounds toward clinical development.
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- MTT Cell Proliferation Assay.ATCC.
- Cell Cycle Analysis.UWCCC Flow Cytometry Laboratory.
- Target Discovery: Identification and Validation.Bio-Rad.
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- Kirmiz, M. et al. (2025). Expanding the role of western blot imaging for oncology research: novel applications for in-cell western assays and single cell analysis using the ChemiDoc Go imaging system.AACR Journals.
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A Senior Application Scientist's Guide to Catalyst Selection for Isoxazole Synthesis
The isoxazole motif is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3] Its prevalence necessitates robust and efficient synthetic methodologies, primarily revolving around the 1,3-dipolar cycloaddition of alkynes and nitrile oxides. The choice of catalyst in this transformation is pivotal, dictating the reaction's efficiency, regioselectivity, and substrate scope. This guide offers a head-to-head comparison of prominent catalytic systems, grounded in experimental data, to empower researchers in drug development and organic synthesis with the insights needed for informed catalyst selection.
The Central Role of 1,3-Dipolar Cycloaddition
The most versatile and widely adopted method for isoxazole ring construction is the [3+2] cycloaddition reaction between an alkyne (the dipolarophile) and a nitrile oxide (the dipole).[4][5] Nitrile oxides are often unstable and are typically generated in situ from precursors like aldoximes. The catalyst's role is to facilitate this cycloaddition, which can proceed through different mechanisms depending on the catalytic system employed.
Below is a general workflow for catalyst evaluation in isoxazole synthesis, from initial screening to final product characterization.
Causality Behind Experimental Choices:
-
Solvent: THF is a common choice as it effectively solubilizes both the organic substrates and the copper catalyst.
-
Temperature: Moderate temperatures (e.g., 60°C) are often sufficient to achieve a good reaction rate without decomposing the nitrile oxide intermediate.
-
Catalyst Loading: Low catalyst loadings (5 mol%) are typically effective, making the process atom-economical.
Silver and Other Transition Metals (Ru, Rh, Au)
While copper reigns supreme, other transition metals offer unique advantages.
-
Silver (Ag): Silver salts like Ag₂CO₃ can also catalyze the [3+2] cycloaddition, often used when copper sensitivity is a concern. [6][7]However, they generally require harsher conditions and give lower yields compared to copper. [6][7]* Ruthenium (Ru): Ruthenium(II) catalysts are particularly valuable for the synthesis of highly substituted isoxazoles, including 3,4,5-trisubstituted derivatives, which are challenging to synthesize with copper catalysts at room temperature. [8]* Rhodium (Rh) and Gold (Au): These catalysts are typically employed for more specialized transformations, such as cycloisomerization of α,β-acetylenic oximes (AuCl₃) or formal [3+2] cycloadditions with triazoles (Rh₂(esp)₂). [9][10]
Organocatalysis: The Metal-Free Alternative
For applications where metal contamination is a critical concern, such as in the final steps of pharmaceutical synthesis, organocatalysts provide an excellent alternative.
DABCO (1,4-diazabicyclo[2.2.2]octane): This bicyclic amine acts as a base to facilitate the in situ generation of the nitrile oxide and promotes the cycloaddition. While effective, it often requires higher catalyst loading and longer reaction times. [4][11] TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl): As a stable radical, TEMPO can catalyze the Machetti-De Sarlo reaction of nitroalkenes with alkynes, offering a sustainable route to isoxazoles. [9]
Green and Heterogeneous Catalysis
Recent research has focused on developing more environmentally friendly and sustainable methods for isoxazole synthesis.
-
Nanoparticle Catalysis: Magnetic nanoparticles, such as Fe₂O₃, have emerged as highly efficient and reusable heterogeneous catalysts. [12]These reactions can often be performed in green solvents like water and accelerated by ultrasound, leading to high yields in very short reaction times. [13][14]* Natural Catalysts: Extracts from natural sources, such as Rumex vesicarius, have been explored as bio-catalysts for multicomponent reactions to form isoxazoles, further enhancing the green credentials of the synthesis. [14]* Heteropolyacids: These compounds, like H₃PW₁₁CuO₄₀, are efficient, reusable, and eco-friendly catalysts for isoxazole synthesis, particularly from β-dicarbonyl compounds. [15][16]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Diphenylisoxazole
This protocol is a representative example of a highly efficient, copper-catalyzed cycloaddition.
Materials:
-
Benzaldoxime (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add benzaldoxime (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.1 mmol) portion-wise over 5 minutes. Stir the mixture at 0°C for 30 minutes. This step generates the hydroximoyl chloride in situ.
-
To the reaction mixture, add phenylacetylene (1.2 mmol), Copper(I) Iodide (0.05 mmol), and additional THF (5 mL).
-
Slowly add triethylamine (1.5 mmol) dropwise. The triethylamine serves as a base to generate the nitrile oxide from the hydroximoyl chloride.
-
Remove the ice bath and heat the reaction mixture to 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 3,5-diphenylisoxazole.
Protocol 2: Organocatalyzed Synthesis of 4-substituted Isoxazoles using DABCO
This protocol demonstrates a metal-free approach, which is beneficial for avoiding metal contamination.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl nitroacetate (1.2 mmol)
-
DABCO (0.2 mmol, 20 mol%)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl nitroacetate (1.2 mmol), and DABCO (0.2 mmol) in water (5 mL).
-
Heat the mixture to 80°C and stir vigorously. For enhanced efficiency, this reaction can be performed under ultrasonication. [4]3. Monitor the reaction by TLC. The reaction typically requires 24 hours to reach completion.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates from the aqueous solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Conclusion
The synthesis of isoxazoles is a mature field with a diverse toolkit of catalytic methods.
-
For high efficiency, broad substrate scope, and general reliability , copper(I) catalysts remain the gold standard.
-
When metal-free conditions are paramount , organocatalysts like DABCO offer a viable, albeit slower, alternative.
-
For challenging, highly substituted isoxazoles , ruthenium catalysts provide superior performance.
-
For green, sustainable, and rapid synthesis , emerging heterogeneous nanocatalysts under ultrasonic irradiation present a compelling and innovative approach.
The optimal catalyst choice is ultimately dictated by the specific synthetic target, scale, purity requirements, and available resources. By understanding the relative strengths and weaknesses of each catalytic system, researchers can navigate the synthetic landscape to efficiently access the valuable isoxazole scaffold.
References
- A Head-to-Head Comparison of Catalysts for Isoxazole Synthesis - Benchchem. (URL: )
-
Isoxazole synthesis - Organic Chemistry Portal. (URL: [Link])
- Copper-C
-
Green Synthesis of Isoxazole Derivatives via Multicomponent Reactions Using Rumex vesicarius Extract as Catalyst - Taylor & Francis Online. (URL: [Link])
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A Senior Application Scientist’s Guide to Assessing the Drug-Likeness of (3-(4-aminophenyl)isoxazol-5-yl)methanol Derivatives
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its utility stems from its rigid, planar structure, which can orient substituents in a well-defined three-dimensional space, and its electronic properties, which can facilitate key interactions with biological targets.[3][4][5] Specifically, derivatives of (3-(4-aminophenyl)isoxazol-5-yl)methanol are of significant interest due to the versatile chemistry enabled by the aminophenyl and methanol moieties, allowing for the exploration of a vast chemical space. However, synthesizing a library of potent compounds is only the first step; a rigorous assessment of their drug-likeness is paramount to identifying candidates with a genuine therapeutic potential.
This guide provides a comprehensive framework for evaluating and comparing the drug-likeness of novel (3-(4-aminophenyl)isoxazol-5-yl)methanol derivatives. We will move from high-throughput computational predictions to definitive in vitro experimental validation, explaining the causal logic behind each step. The goal is not merely to filter candidates but to build a deep, multi-parameter understanding of their pharmacokinetic and safety profiles, enabling data-driven decisions in the lead optimization process.
Part 1: The Foundation - In Silico Profiling
Before committing resources to chemical synthesis and biological testing, computational methods provide an invaluable, cost-effective triage.[6][7][8] These models predict a compound's physicochemical and pharmacokinetic properties based on its structure, allowing us to flag potential liabilities early.
Pillar 1: Physicochemical Descriptors & The Rule of Five
The journey begins with Christopher Lipinski's "Rule of Five" (Ro5), a set of heuristics that predict the likelihood of a compound having good oral bioavailability.[9][10][11][12] The "rule" is not an absolute law but a powerful guideline based on the observation that most successful oral drugs are relatively small and moderately lipophilic.[9] A compound that violates two or more of these rules may face challenges with absorption or permeation.[13]
Core Ro5 Parameters:
-
Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more likely to diffuse passively across cell membranes.
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value in the optimal range ensures sufficient lipid membrane permeability without compromising aqueous solubility.[11]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms. Excessive hydrogen bonding capacity can hinder a molecule's ability to cross the lipid bilayer of the gut wall.[10]
We can use free web-based tools like SwissADME to calculate these properties for our hypothetical derivatives.[14]
dot
Caption: In Silico screening workflow for prioritizing derivatives.
Pillar 2: Advanced ADMET Profiling
Key Predicted Parameters:
-
Aqueous Solubility (LogS): Poor solubility is a major hurdle for oral drug development.
-
GI Absorption: A qualitative prediction (High/Low) of absorption from the gastrointestinal tract.
-
Blood-Brain Barrier (BBB) Permeation: Essential for CNS targets, but undesirable for peripherally acting drugs.
-
Cytochrome P450 (CYP) Inhibition: Predicting interactions with key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial for avoiding drug-drug interactions.[16]
-
Drug-Likeness Score: Some tools provide a composite score based on a fragment-based comparison to known drugs.[17]
| Parameter | Derivative A (Parent) | Derivative B (-CF3) | Derivative C (-tBu) | Reference Drug (Valdecoxib) | Interpretation |
| MW (Da) | 206.21 | 274.21 | 262.32 | 314.36 | All are compliant (<500). |
| cLogP | 1.55 | 2.60 | 2.95 | 2.63 | All are compliant (<5). Increasing lipophilicity from A to C. |
| HBD | 3 | 3 | 3 | 2 | All are compliant (≤5). |
| HBA | 4 | 4 | 4 | 4 | All are compliant (≤10). |
| Ro5 Violations | 0 | 0 | 0 | 0 | All derivatives are predicted to have good oral bioavailability potential. |
| GI Absorption | High | High | High | High | All are predicted to be well absorbed. |
| BBB Permeant | No | Yes | Yes | Yes | The parent is unlikely to cross the BBB; lipophilic additions increase this likelihood. |
| CYP3A4 Inhibitor | No | No | Yes | No | The bulky t-butyl group may introduce a liability for CYP3A4 inhibition. |
| Drug-Likeness Score | 0.45 | 0.58 | 0.50 | 0.65 | Scores suggest good drug-like characteristics, comparable to an approved isoxazole drug. |
| Table 1: Comparative In Silico ADMET profile of hypothetical (3-(4-aminophenyl)isoxazol-5-yl)methanol derivatives. Data is illustrative and would be generated using tools like SwissADME or pkCSM.[8] |
From this in silico analysis, Derivatives A and B appear to have more favorable profiles than Derivative C, which is flagged for potential CYP inhibition. These prioritized candidates would then move forward for synthesis and experimental validation.
Part 2: The Proof - In Vitro Experimental Validation
While computational models are powerful, they are predictive, not definitive. Experimental assays are required to confirm the in silico hypotheses and provide quantitative data on the most promising candidates.[18]
dot
Caption: Integrated workflow for in vitro drug-likeness assessment.
Assay 1: Membrane Permeability (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive membrane transport.[19] It measures the diffusion of a compound from a donor well, through a filter coated with a lipid solution (mimicking a cell membrane), to an acceptor well. Its simplicity and cost-effectiveness make it an ideal primary screen for permeability.
-
Prepare Lipid Solution: Create a 4% (w/v) solution of lecithin in dodecane.[20] Ensure complete dissolution by vortexing or sonicating.
-
Coat Donor Plate: Carefully pipette 5 µL of the lecithin/dodecane solution into each well of a 96-well donor plate, ensuring the microporous filter at the bottom of each well is fully coated.
-
Prepare Compound Solutions: Dissolve test compounds and controls (high and low permeability) in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 500 µM.[20]
-
Assay Assembly: Add 300 µL of buffer to each well of the acceptor plate. Add 200 µL of the compound solutions to the corresponding wells of the lipid-coated donor plate.
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 16-18 hours in a sealed container with wet paper towels to minimize evaporation.[20]
-
Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectrophotometry.
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated based on the concentration of the compound in the acceptor and donor wells.
Assay 2: Metabolic Stability
A drug's success depends on its ability to remain in the body long enough to exert its therapeutic effect. The liver is the primary site of drug metabolism, mainly driven by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[16] An in vitro assay using liver microsomes—vesicles of the endoplasmic reticulum—is the industry standard for assessing metabolic stability.[21][22][23]
-
Prepare Reagents: Thaw pooled human liver microsomes on ice. Prepare a 100 mM phosphate buffer (pH 7.4) and an NADPH-regenerating system (containing NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[24]
-
Reaction Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).[16][21]
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel reaction without NADPH serves as a negative control.[16]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a 3-5 fold volume of ice-cold acetonitrile containing an internal standard.[21]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Calculate Stability: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[24]
Assay 3: Cytotoxicity and Cardiotoxicity
Early assessment of toxicity is critical to prevent late-stage failures. A general cytotoxicity assay determines the concentration at which a compound is toxic to cells, while a specific hERG assay assesses the risk of a specific, and potentially fatal, cardiac side effect.
A. General Cytotoxicity (MTT Assay): This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[25][26] It is a fundamental screen to evaluate a compound's therapeutic index.[25][27]
-
Cell Seeding: Seed a human cell line (e.g., HepG2, a liver cell line) into a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 24-48 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.[25]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Analysis: Read the absorbance at ~570 nm on a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate IC50: Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
B. Cardiotoxicity (hERG Assay): Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel can prolong the QT interval of the heartbeat, leading to a life-threatening arrhythmia called Torsades de Pointes.[28][29] Regulatory agencies mandate testing for hERG liability.[29] While automated patch clamp electrophysiology is the gold standard, binding or flux assays can be used for earlier screening.[28][30][31]
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[31]
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.
-
Compound Incubation: Add test compounds at various concentrations to the wells.
-
Stimulation & Measurement: Add a buffer containing thallium (a surrogate for potassium ions) to stimulate ion flux through the open hERG channels.[31] A kinetic plate reader measures the increase in fluorescence as thallium enters the cells and binds to the dye.[31]
-
Calculate IC50: The presence of a hERG inhibitor blocks the channel, reduces thallium influx, and thus attenuates the fluorescence signal. This inhibition is used to calculate an IC50 value.
Synthesizing the Data: A Comparative Guide
The final step is to integrate all the experimental data into a single table for objective comparison.
| Parameter | Derivative A (Parent) | Derivative B (-CF3) | Alternative Lead (Cpd X) | Interpretation & Decision |
| Permeability Pe (10⁻⁶ cm/s) | 8.5 | 15.2 | 12.5 | All show moderate to high permeability. Derivative B is the most permeable, consistent with its higher lipophilicity. |
| Metabolic Stability t½ (min) | > 60 | 45 | 18 | Derivative A is highly stable. Derivative B shows moderate stability. Cpd X is rapidly metabolized and likely has poor in vivo exposure. |
| Cytotoxicity IC50 (µM) | > 50 | > 50 | 4.2 | Derivatives A and B show no general toxicity at high concentrations. Cpd X is cytotoxic and should be deprioritized. |
| hERG Inhibition IC50 (µM) | > 30 | 25 | > 30 | Derivatives A and Cpd X show no hERG liability. Derivative B shows weak inhibition, requiring a careful assessment of the therapeutic window. |
| Overall Assessment | Excellent Profile. High stability and permeability with a clean safety profile. Prime Candidate. | Good Profile. Excellent permeability but moderate metabolic stability and a slight hERG flag. A viable backup candidate. | Poor Profile. Unstable and cytotoxic. Eliminate from further consideration. |
Based on this integrated assessment, Derivative A emerges as the superior candidate. Despite Derivative B having better permeability, its moderate metabolic stability and borderline hERG activity present potential downstream challenges. Derivative A's combination of high metabolic stability, good permeability, and an excellent safety profile makes it the most promising candidate to advance into further preclinical development. This data-driven comparison allows for the confident selection of compounds with the highest probability of success.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-(4-Aminophenyl)isoxazol-5-yl)methanol
For researchers and professionals in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (3-(4-Aminophenyl)isoxazol-5-yl)methanol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory science.
While the specific toxicological and environmental impact of (3-(4-Aminophenyl)isoxazol-5-yl)methanol has not been exhaustively studied, its structural motifs—an aminophenyl group and an isoxazole ring—necessitate a cautious and informed approach to its disposal.[1] This guide is designed to provide that framework, empowering you to manage this compound responsibly.
Hazard Assessment and Characterization
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount.
(3-(4-Aminophenyl)isoxazol-5-yl)methanol is a solid organic compound. Although comprehensive toxicological data is not available, the presence of the aminophenyl and isoxazole moieties suggests potential for biological activity and possible irritant properties.[1][2][3][4] The Material Safety Data Sheet (MSDS) indicates that it may cause respiratory irritation.[1] Therefore, it must be handled as a hazardous substance.
Key Hazard Considerations:
-
Inhalation: May cause respiratory tract irritation.[1]
-
Skin and Eye Contact: Potential for irritation.[5]
-
Ingestion: While specific data is lacking, similar aromatic amine compounds can be harmful if swallowed.[5]
-
Environmental: The environmental fate and effects are not well-documented. Therefore, it must be prevented from entering drains or the environment.[1]
| Hazard Profile: (3-(4-Aminophenyl)isoxazol-5-yl)methanol | |
| Physical State | Solid |
| Known Hazards | May cause respiratory irritation[1] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion |
| Personal Protective Equipment (PPE) | See Section 2 |
| Regulatory Framework | Treat as hazardous waste in accordance with local, state, and federal regulations[6][7] |
Personal Protective Equipment (PPE) and Safety Measures
Adherence to stringent safety protocols is the first line of defense against chemical exposure. When handling (3-(4-Aminophenyl)isoxazol-5-yl)methanol for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.[1]
-
Body Protection: A laboratory coat must be worn.
All handling of the solid compound and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of (3-(4-Aminophenyl)isoxazol-5-yl)methanol is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[8]
Step 1: Segregation and Containerization
-
Carefully transfer the waste (3-(4-Aminophenyl)isoxazol-5-yl)methanol into a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle).
-
Ensure the container is in good condition, with a secure, leak-proof cap.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous reactions.[9]
Step 2: Labeling
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "(3-(4-Aminophenyl)isoxazol-5-yl)methanol"
-
The approximate quantity of waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible materials.[10]
Step 4: Arranging for Professional Disposal
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1][11]
-
The recommended method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][12] This ensures the complete destruction of the compound and minimizes environmental release.
Disposal Workflow Diagram
Caption: A streamlined workflow for the proper disposal of (3-(4-Aminophenyl)isoxazol-5-yl)methanol.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
For a Small Spill (in a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Carefully sweep up the solid material using a dustpan and brush. Avoid creating dust.[1]
-
Place the collected material into a labeled hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol, acetone), and place the cloth in the same waste container.
-
Thoroughly decontaminate the area with soap and water.
For a Large Spill (or a spill outside of a fume hood):
-
Evacuate the immediate area and alert your colleagues.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent the spread of the spill and restrict access to the area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for (3-(4-Aminophenyl)isoxazol-5-yl)methanol.
Regulatory Compliance
The disposal of all chemical waste is governed by strict regulations. In the United States, these are primarily enforced by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][13][14] It is imperative that all laboratory personnel are familiar with and adhere to their institution's specific waste management policies, which are designed to comply with these federal and any applicable state and local regulations.
By following these procedures, you contribute to a culture of safety and environmental stewardship, which is the hallmark of a responsible and forward-thinking scientific enterprise.
References
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. connmaciel.com [connmaciel.com]
- 11. epa.gov [epa.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. methanolpoisoning.msf.org [methanolpoisoning.msf.org]
- 18. researchgate.net [researchgate.net]
- 19. carlroth.com [carlroth.com]
- 20. cleanmanagement.com [cleanmanagement.com]
- 21. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 22. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 23. chemimpex.com [chemimpex.com]
- 24. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 25. Methanol poisoning as a new world challenge: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ethz.ch [ethz.ch]
- 27. chemos.de [chemos.de]
Personal protective equipment for handling (3-(4-Aminophenyl)isoxazol-5-yl)methanol
Comprehensive Safety and Handling Guide: (3-(4-Aminophenyl)isoxazol-5-yl)methanol
This guide provides researchers, scientists, and drug development professionals with essential safety protocols and logistical plans for handling (3-(4-Aminophenyl)isoxazol-5-yl)methanol (CAS No. 885273-66-5).[1][2] As a compound with an incompletely characterized toxicological profile, a cautious and proactive approach to safety is paramount.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and operational excellence in your laboratory.
Hazard Assessment: A Proactive Approach
The most critical piece of safety information regarding (3-(4-Aminophenyl)isoxazol-5-yl)methanol is that its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, it must be handled as a potentially hazardous substance. Our assessment is based on the available Safety Data Sheet (SDS) and the chemical's structural motifs—an aromatic amine and an isoxazole derivative—which are known to present specific hazards.
Table 1: Hazard Profile Summary
| Hazard Category | Known & Potential Risks | Rationale & Source |
|---|---|---|
| Acute Toxicity: Inhalation | May cause respiratory irritation.[1] | This is a noted potential hazard in the compound's SDS. Aromatic amines can be irritants. |
| Acute Toxicity: Skin/Eye Contact | Potential for skin and eye irritation. | Standard first aid for this compound involves immediate and thorough washing, indicating a potential for irritation.[1] Many organic compounds, especially amines, can cause irritation upon contact.[3] |
| Acute Toxicity: Ingestion | Potentially harmful if swallowed. | While no specific data exists, this is a standard precautionary assumption for uncharacterized research chemicals.[3] |
| Carcinogenicity | No data available; handle as a potential carcinogen. | No component of this product at levels ≥ 0.1% is identified as a carcinogen by IARC.[1] However, some aromatic amines are known carcinogens, warranting caution. |
| Reproductive Toxicity | No data available. | The SDS explicitly states there is no data available for reproductive toxicity.[1] |
| Chemical Reactivity | Incompatible with strong oxidizing agents. | This is a common property for organic amines and alcohols.[3] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides (NOx).[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
While engineering controls like fume hoods are the primary method for exposure reduction, a robust PPE plan is mandatory. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
Caption: Figure 1: The Hierarchy of Controls illustrates that PPE is the final barrier against exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Why This Is Important |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect for defects before each use.[4] | Prevents dermal absorption, a common exposure route for aromatic amines. A study on aniline showed breakthrough times for different glove materials can vary significantly.[5] |
| Eye Protection | Safety glasses with side-shields (conforming to EN166 or ANSI Z87.1) or chemical splash goggles.[1] | Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation.[3] |
| Body Protection | A professional lab coat. A chemically resistant apron or coveralls should be used for larger quantities or when there is a significant risk of splashing. | Provides a barrier against accidental spills on clothing and skin.[6] |
| Respiratory Protection | Required when handling the solid powder outside of a certified fume hood. Use a NIOSH-approved respirator. For nuisance exposures, a P95 or P1 type particle respirator. For higher protection, use OV/AG/P99 or ABEK-P2 cartridges.[1] | The SDS indicates a risk of respiratory irritation from inhalation.[1] Handling fine powders can easily generate airborne dust. |
Safe Handling and Operational Protocol
Adherence to a standardized workflow minimizes risk. The following protocol outlines the essential steps for safely handling (3-(4-Aminophenyl)isoxazol-5-yl)methanol in a laboratory setting.
Caption: Figure 2: Step-by-step safe handling workflow for (3-(4-Aminophenyl)isoxazol-5-yl)methanol.
Step-by-Step Methodology:
-
Preparation: Before any work begins, conduct a task-specific risk assessment. Ensure all required PPE is available and fits correctly. Prepare your workspace by clearing unnecessary items.
-
Engineering Controls: All manipulations of the solid compound that could generate dust must be performed in a certified chemical fume hood.[4] Verify the fume hood has a current certification and is functioning correctly.
-
Handling:
-
Use personal protective equipment as specified in Table 2.[1] Avoid dust formation during handling.[1]
-
When weighing, use a spatula to carefully transfer the solid to an appropriate container. Avoid creating dust clouds.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces, glassware, and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Emergency Procedures: Plan for the Unexpected
Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment, such as emergency showers and eyewash stations.
Table 3: Emergency Response Protocol
| Incident | Immediate Action Protocol |
|---|---|
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with plenty of soap and water. 3. Seek medical attention. Show the SDS to the attending physician.[1] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1] |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult or has stopped, provide artificial respiration. 3. Seek immediate medical attention.[1] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[1] |
| Small Spill (Solid) | 1. Evacuate non-essential personnel. 2. Wearing appropriate PPE, gently sweep or scoop up the material without creating dust.[1] 3. Place into a suitable, sealed, and labeled container for disposal. 4. Decontaminate the area with an appropriate solvent and then soap and water. |
| Large Spill | 1. Evacuate the immediate area and alert others. 2. Contact your institution's Environmental Health & Safety (EHS) department immediately. 3. Do not attempt to clean up a large spill without specialized training and equipment. |
Storage and Disposal: Managing the Lifecycle
Proper storage and disposal are crucial for safety and environmental protection.
Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
The recommended storage temperature is between 2-8°C.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[3][7]
Disposal Plan: The disposal of (3-(4-Aminophenyl)isoxazol-5-yl)methanol and its containers must be handled as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Professional Disposal: All surplus and non-recyclable material must be disposed of through a licensed professional waste disposal company.[1][7]
-
Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Materials: Any items that have come into direct contact with the compound (e.g., gloves, weigh boats, paper towels) must be disposed of as contaminated waste according to the same protocol. Dispose of contaminated packaging as you would the unused product.[1]
References
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- ChemSRC. (n.d.). MSDS of [3-(4-aMino-phenyl)-isoxazol-5-YL]-methanol.
- BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
- ChemShuttle. (n.d.). (3-(4-aminophenyl)isoxazol-5-yl)methanol.
- BenchChem. (2025). Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide.
- BenchChem. (2025). Proper Disposal of 3,5-Diphenylisoxazole: A Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of 3-(2-Chlorophenyl)isoxazol-5-amine: A Guide for Laboratory Professionals.
- Fisher Scientific. (2025). Safety Data Sheet - Tris(4-aminophenyl)amine.
- Compton, J. C., et al. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. American Industrial Hygiene Association Journal, 61(6), 837-41.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. (3-(4-aminophenyl)isoxazol-5-yl)methanol; CAS No.: 885273-66-5 [chemshuttle.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
